Product packaging for N-Acetyloxytocin(Cat. No.:CAS No. 10551-48-1)

N-Acetyloxytocin

Cat. No.: B1174132
CAS No.: 10551-48-1
M. Wt: 1049.2 g/mol
InChI Key: RROMYFJBCBPTNU-RANNHORISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

found in bovine pineal gland

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H68N12O13S2 B1174132 N-Acetyloxytocin CAS No. 10551-48-1

Properties

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-acetamido-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H68N12O13S2/c1-6-23(4)37-44(69)51-27(13-14-34(46)60)39(64)53-30(18-35(47)61)40(65)55-32(45(70)57-15-7-8-33(57)43(68)54-28(16-22(2)3)38(63)49-19-36(48)62)21-72-71-20-31(50-24(5)58)42(67)52-29(41(66)56-37)17-25-9-11-26(59)12-10-25/h9-12,22-23,27-33,37,59H,6-8,13-21H2,1-5H3,(H2,46,60)(H2,47,61)(H2,48,62)(H,49,63)(H,50,58)(H,51,69)(H,52,67)(H,53,64)(H,54,68)(H,55,65)(H,56,66)/t23-,27-,28-,29-,30-,31-,32-,33-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROMYFJBCBPTNU-RANNHORISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H68N12O13S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1049.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10551-48-1
Record name N-Acetyloxytocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010551481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

N-Acetyloxytocin: An In-Depth Technical Guide on a Neuropeptide Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyloxytocin is an endogenously produced, post-translationally modified form of the neuropeptide oxytocin. First identified in the neurointermediate lobe of the rat pituitary and various brain regions, its discovery suggests a potential intrinsic mechanism for modulating the well-documented physiological and behavioral effects of oxytocin.[1] This technical guide provides a comprehensive overview of the current, albeit limited, scientific understanding of this compound's biological function and activity. It is intended to serve as a foundational resource for researchers and professionals in pharmacology and drug development who are interested in the nuanced regulation of the oxytocin system. Due to a notable scarcity of in-depth, publicly available research directly comparing this compound to oxytocin, this document highlights the existing knowledge gaps and underscores the need for further investigation into its therapeutic potential.

Introduction to this compound

This compound is a synthetic peptide analog and a naturally occurring post-translational modification of oxytocin.[2][3] The acetylation occurs at the N-terminus of the oxytocin peptide. This modification has been hypothesized to be a mechanism for controlling the bioactivity of neurohypophyseal hormones.[1] While oxytocin's roles in social bonding, parturition, and lactation are well-established, the specific functions of this compound remain largely uncharacterized. It is commercially available for research purposes to explore hormone pathways and receptor binding interactions.[2]

Biological Function and Activity: A Comparative Overview

Currently, there is a significant lack of quantitative data directly comparing the biological activity of this compound to that of oxytocin. The following sections summarize the known aspects of oxytocin's function, which provide a framework for the anticipated, yet unconfirmed, properties of its acetylated form.

Receptor Binding Affinity

The affinity of a ligand for its receptor is a critical determinant of its biological activity. For oxytocin, binding affinity to its receptor (OTR), a class I G-protein-coupled receptor (GPCR), has been quantified in various tissues and cell lines. However, no publicly available studies have reported the binding affinity (Kd or Ki values) of this compound to the OTR. This represents a critical knowledge gap in understanding its potential physiological role.

Table 1: Oxytocin Receptor Binding Affinity (for Oxytocin)

LigandReceptorTissue/Cell LineKd / Ki (nM)Reference
OxytocinOTRHuman Myometrium1.6Phaneuf et al.
OxytocinOTRHEK293 Cells0.56Gulliver et al.

Note: Data for this compound is not available.

Functional Activity and Signaling Pathways

Oxytocin binding to the OTR activates canonical Gq/11 signaling pathways, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a resultant increase in intracellular calcium concentrations. This cascade is fundamental to many of oxytocin's physiological effects, including uterine contractions. The OTR can also couple to Gi/o proteins. Furthermore, ligand binding can trigger the recruitment of β-arrestin, which mediates receptor desensitization and internalization, and can also initiate G-protein-independent signaling.

It is currently unknown whether this compound acts as an agonist or antagonist at the OTR. Consequently, its potency (EC50) and efficacy (Emax) in functional assays, such as calcium mobilization or β-arrestin recruitment, have not been reported.

G_Protein_Signaling This compound This compound OTR Oxytocin Receptor (OTR) This compound->OTR Binds (?) Gq_11 Gαq/11 OTR->Gq_11 Activates (?) PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Hypothetical Gq/11 signaling pathway for this compound.

Beta_Arrestin_Signaling This compound This compound OTR Oxytocin Receptor (OTR) This compound->OTR Binds (?) GRK GRK OTR->GRK Recruits (?) P_OTR Phosphorylated OTR GRK->OTR Phosphorylates Beta_Arrestin β-Arrestin P_OTR->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Signaling Signal Transduction Beta_Arrestin->Signaling

Caption: Hypothetical β-arrestin recruitment pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available in the scientific literature. However, standard assays used for oxytocin and its analogs can be adapted.

Radioligand Binding Assay

This assay quantifies the affinity of a ligand for a receptor.

  • Objective: To determine the Ki or Kd of this compound for the OTR.

  • Materials:

    • Cell membranes expressing the human OTR (e.g., from HEK293 or CHO cells).

    • Radiolabeled oxytocin antagonist (e.g., 125I-d(CH2)5[Tyr(Me)2,Thr4,Orn8,Tyr-NH29]-vasotocin).

    • This compound and unlabeled oxytocin (for competition).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound or unlabeled oxytocin.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value (concentration of ligand that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membranes Cell Membranes (with OTR) Incubation Incubate Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Competitor This compound (varying conc.) Competitor->Incubation Filtration Filter Incubation->Filtration Counting Count Radioactivity Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for a radioligand binding assay.
Calcium Mobilization Assay

This functional assay measures the ability of a ligand to activate Gq-coupled receptors.

  • Objective: To determine the EC50 and Emax of this compound.

  • Materials:

    • Cells stably expressing the human OTR (e.g., CHO-K1 or HEK293).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • This compound and oxytocin.

    • Fluorescence plate reader.

  • Procedure:

    • Culture cells in a multi-well plate.

    • Load cells with a calcium-sensitive dye.

    • Add varying concentrations of this compound or oxytocin.

    • Measure the change in fluorescence intensity over time.

    • Plot the dose-response curve and determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated GPCR.

  • Objective: To determine if this compound induces β-arrestin recruitment to the OTR.

  • Materials:

    • Engineered cell line co-expressing the OTR tagged with a reporter fragment and β-arrestin tagged with a complementary reporter fragment (e.g., using enzyme fragment complementation technology).

    • This compound and oxytocin.

    • Substrate for the reporter enzyme.

    • Luminometer.

  • Procedure:

    • Plate the engineered cells in a multi-well plate.

    • Add varying concentrations of this compound or oxytocin.

    • Incubate to allow for β-arrestin recruitment.

    • Add the enzyme substrate and measure the luminescent signal.

Pharmacokinetics and Metabolism

There is no available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) or stability of this compound in biological fluids. It is also unknown whether this compound can be metabolized to oxytocin, which would classify it as a prodrug. The blood-brain barrier permeability of this compound has not been determined.

In Vivo Effects

No in vivo studies on the physiological or behavioral effects of this compound have been published. Research on oxytocin has demonstrated its role in social behaviors, but it is unclear if this compound shares these properties.

Future Directions and Conclusion

This compound represents a significant and understudied area within the field of neuropeptide research. The N-acetylation of oxytocin could have profound implications for its stability, receptor interaction, and overall biological activity. The lack of fundamental pharmacological data, including receptor binding affinity and functional potency, is a major impediment to understanding its physiological relevance and therapeutic potential.

Future research should prioritize:

  • Quantitative Pharmacological Characterization: Comprehensive in vitro studies to determine the binding affinity, potency, and efficacy of this compound at the oxytocin and vasopressin receptors.

  • Signaling Pathway Analysis: Investigation into the specific G-protein coupling and β-arrestin recruitment profiles of this compound.

  • Metabolic Studies: Elucidation of the metabolic fate of this compound, including its stability in plasma and its potential conversion to oxytocin.

  • In Vivo Studies: Assessment of the pharmacokinetic profile and physiological and behavioral effects of this compound in animal models.

A thorough understanding of this compound could unveil novel mechanisms of oxytocinergic system regulation and may lead to the development of new therapeutics with improved properties over native oxytocin.

References

N-Acetyloxytocin: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyloxytocin, a post-translationally modified form of the neurohypophyseal hormone oxytocin, has been identified and isolated from the pituitary gland. This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction from pituitary tissue, purification via high-performance liquid chromatography (HPLC), and subsequent characterization. Furthermore, this guide summarizes the current understanding of its biological activity and signaling pathways, presenting quantitative data in structured tables and visualizing complex processes through detailed diagrams. This document serves as a crucial resource for researchers in neuroendocrinology, pharmacology, and drug development interested in the nuanced roles of oxytocin and its analogs.

Introduction

Oxytocin, a nonapeptide hormone, is renowned for its pivotal role in social bonding, uterine contractions, and lactation. However, the biological activity of oxytocin can be modulated by post-translational modifications, leading to a diverse range of functional outputs. One such modification is the N-terminal acetylation of oxytocin, resulting in this compound. This acetylated variant was first isolated and characterized from the neurointermediate lobe of the rat pituitary gland, where it constitutes a small fraction of the total oxytocin content. The addition of an acetyl group to the N-terminal cysteine residue has been suggested to be a mechanism for controlling the bioactivity of neurohypophyseal hormones. Understanding the discovery, isolation, and specific biological functions of this compound is crucial for elucidating the full spectrum of oxytocinergic signaling and for the development of novel therapeutic agents targeting the oxytocin system.

Discovery and Initial Characterization

The first definitive evidence for the existence of this compound in the pituitary gland was presented by Liu and Burbach in 1989. Their research on post-translational modifications of vasopressin and oxytocin led to the isolation of two acetylated peptides from the neurointermediate lobe of the rat pituitary gland. These were identified as Nα-acetyl-vasopressin and Nα-acetyl-oxytocin based on their chromatographic and immunological properties, as well as their blocked N-termini.

Tissue Preparation and Extraction

The initial step in the isolation of this compound involves the careful dissection and extraction of pituitary tissue. The following protocol is based on the methodologies that have been successfully employed for the extraction of neuropeptides from neural tissue.

Experimental Protocol: Pituitary Gland Extraction

  • Tissue Collection: Neurointermediate lobes of the pituitary gland are dissected from the anterior pituitary.

  • Homogenization: The collected tissue is immediately homogenized in an acidic extraction buffer (e.g., 0.1 M HCl or 1 M acetic acid) to prevent enzymatic degradation and facilitate peptide solubility.

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet cellular debris.

  • Supernatant Collection: The supernatant, containing the extracted peptides, is carefully collected for further purification.

Experimental_Workflow_Extraction

Figure 1: Workflow for the extraction of peptides from the pituitary gland.

Purification of this compound

Following extraction, a multi-step purification process is required to isolate this compound from the complex mixture of other peptides and proteins present in the pituitary extract. High-performance liquid chromatography (HPLC) is the primary technique employed for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates peptides based on their hydrophobicity. Due to the addition of the acetyl group, this compound is slightly more hydrophobic than native oxytocin, allowing for their separation.

Experimental Protocol: RP-HPLC Purification of this compound

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptides. For example, a gradient of 10-50% Mobile Phase B over 60 minutes.

  • Detection: Peptides are detected by their absorbance at 214 nm or 280 nm.

  • Fraction Collection: Fractions are collected throughout the gradient elution.

  • Analysis of Fractions: The collected fractions are then analyzed for the presence of this compound, typically by radioimmunoassay (RIA) or mass spectrometry.

Experimental_Workflow_Purification

Figure 2: General workflow for the purification of this compound using RP-HPLC.

Structural Characterization

The definitive identification of this compound requires structural characterization to confirm its amino acid sequence and the presence of the N-terminal acetyl group.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight of peptides and can be used to confirm the addition of an acetyl group (mass shift of +42 Da) to oxytocin. Tandem mass spectrometry (MS/MS) can further provide sequence information.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: The purified peptide fraction is desalted and prepared in a suitable solvent for mass spectrometry.

  • Ionization: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the peptide is determined. The expected molecular weight of this compound is approximately 1049.2 g/mol .

  • Fragmentation (MS/MS): For sequence confirmation, the parent ion is fragmented, and the resulting fragment ions are analyzed to verify the amino acid sequence and locate the acetylation site at the N-terminus.

Quantitative Data

Quantitative analysis of this compound in pituitary extracts is essential for understanding its relative abundance and potential physiological significance.

ParameterValueTissue SourceReference
Relative Abundance ~1% of Oxytocin contentRat Neurointermediate Pituitary

Further quantitative data on receptor binding affinity and biological potency are currently limited in the published literature.

Biological Activity and Signaling Pathway

The biological effects of this compound are not as extensively studied as those of oxytocin. However, the acetylation of the N-terminus is hypothesized to alter its interaction with the oxytocin receptor and potentially modulate its biological activity.

Oxytocin Receptor Signaling

Oxytocin exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling pathway involves the activation of the Gq alpha subunit, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a key second messenger for many of oxytocin's physiological effects, including smooth muscle contraction.

It is presumed that this compound also interacts with the oxytocin receptor, though potentially with different affinity and efficacy, to initiate this signaling cascade.

Signaling_Pathway

Figure 3: The canonical oxytocin receptor signaling pathway, likely shared by this compound.

Potential Functional Implications

The N-acetylation of peptides can have several effects on their properties:

  • Increased Stability: Acetylation can protect peptides from degradation by aminopeptidases, potentially prolonging their biological half-life.

  • Altered Receptor Binding: The modification of the N-terminus can change the peptide's conformation and its affinity and selectivity for its receptor.

  • Modified Bioactivity: Changes in receptor binding and stability can lead to altered potency and efficacy in biological assays.

Further research is required to fully elucidate the specific effects of N-acetylation on the pharmacological profile of oxytocin.

Conclusion

The discovery and isolation of this compound from the pituitary gland have opened a new avenue in the study of the oxytocinergic system. While its presence is confirmed and its basic structure elucidated, a significant knowledge gap remains regarding its specific biological functions, receptor interaction kinetics, and physiological relevance. The detailed protocols and conceptual frameworks provided in this technical guide are intended to facilitate further research into this intriguing, endogenously modified neuropeptide. A deeper understanding of this compound holds the potential to refine our knowledge of neurohypophyseal hormone regulation and may inform the design of novel oxytocin-based therapeutics with improved pharmacological properties.

An In-Depth Technical Guide to N-Acetyloxytocin as a Post-Translational Modification of Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for N-Acetyloxytocin. The following guide is a compilation of established knowledge on oxytocin, its analogs, and general peptide chemistry. The experimental protocols provided are based on standard methodologies for similar peptides and should be adapted and optimized for this compound.

Introduction

This compound is a post-translational modification of the neurohypophyseal hormone oxytocin. In this modification, an acetyl group is attached to the N-terminal cysteine residue of the oxytocin molecule. This modification has been identified in the neurointermediate lobe of the rat pituitary and in various brain regions, suggesting a potential physiological role.[1] The acetylation of peptides can influence their biological activity, stability, and pharmacokinetic properties by altering their charge and conformation.[2] This guide provides a comprehensive overview of the current, albeit limited, understanding of this compound and presents detailed experimental protocols for its synthesis, purification, and characterization.

Physicochemical Properties

While specific experimental data for this compound is scarce, some properties can be inferred or are provided by commercial suppliers for synthetic versions.

PropertyValue/InformationSource
Molecular Formula C45H68N12O13S2[3]
Molecular Weight 1049.23 g/mol [3]
Appearance White to off-white powderInferred
Solubility Soluble in DMSO and water. MedChemExpress provides protocols for creating solutions in various solvents for in vitro and in vivo use.[1]
Storage Store at -20°C or -80°C for long-term stability. Protect from moisture.

Synthesis and Purification

Synthesis of Oxytocin Backbone via SPPS

The linear precursor of oxytocin can be synthesized using Fmoc-based SPPS.

Workflow for Solid-Phase Peptide Synthesis of Oxytocin

spss_workflow Resin Rink Amide Resin Fmoc_Gly Couple Fmoc-Gly-OH Resin->Fmoc_Gly Deprotect1 Fmoc Deprotection Fmoc_Gly->Deprotect1 Fmoc_Leu Couple Fmoc-Leu-OH Deprotect1->Fmoc_Leu Deprotect2 Fmoc Deprotection Fmoc_Leu->Deprotect2 Fmoc_Pro Couple Fmoc-Pro-OH Deprotect2->Fmoc_Pro Deprotect3 Fmoc Deprotection Fmoc_Pro->Deprotect3 Fmoc_Cys Couple Fmoc-Cys(Trt)-OH Deprotect3->Fmoc_Cys Deprotect4 Fmoc Deprotection Fmoc_Cys->Deprotect4 Fmoc_Asn Couple Fmoc-Asn(Trt)-OH Deprotect4->Fmoc_Asn Deprotect5 Fmoc Deprotection Fmoc_Asn->Deprotect5 Fmoc_Gln Couple Fmoc-Gln(Trt)-OH Deprotect5->Fmoc_Gln Deprotect6 Fmoc Deprotection Fmoc_Gln->Deprotect6 Fmoc_Ile Couple Fmoc-Ile-OH Deprotect6->Fmoc_Ile Deprotect7 Fmoc Deprotection Fmoc_Ile->Deprotect7 Fmoc_Tyr Couple Fmoc-Tyr(tBu)-OH Deprotect7->Fmoc_Tyr Deprotect8 Fmoc Deprotection Fmoc_Tyr->Deprotect8 Fmoc_Cys2 Couple Fmoc-Cys(Trt)-OH Deprotect8->Fmoc_Cys2 Deprotect9 Fmoc Deprotection Fmoc_Cys2->Deprotect9

Caption: Stepwise assembly of the linear oxytocin precursor on a solid support using Fmoc chemistry.

N-Terminal Acetylation

Following the final Fmoc deprotection, the N-terminal amine of the resin-bound peptide is acetylated.

Protocol for N-Terminal Acetylation on Resin

  • Wash: Wash the peptide-resin thoroughly with dichloromethane (DCM) and N,N-dimethylformamide (DMF).

  • Acetylation Solution: Prepare a solution of 10% acetic anhydride in DMF.

  • Reaction: Add the acetylation solution to the peptide-resin and agitate at room temperature for 1-2 hours.

  • Wash: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

Cleavage, Cyclization, and Purification

Workflow for Post-Synthesis Processing of this compound

post_synthesis_workflow Cleavage Cleavage from Resin & Side-chain Deprotection Precipitation Precipitation & Lyophilization Cleavage->Precipitation Cyclization Oxidative Cyclization (Disulfide Bond Formation) Precipitation->Cyclization Purification RP-HPLC Purification Cyclization->Purification Analysis Purity & Identity Confirmation (Analytical HPLC, Mass Spec) Purification->Analysis Final_Product Lyophilized this compound Analysis->Final_Product

Caption: General workflow for obtaining purified this compound after solid-phase synthesis.

Detailed Protocol for Purification

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to release the peptide and remove side-chain protecting groups.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether.

  • Cyclization: Dissolve the linear peptide in a dilute aqueous solution and adjust the pH to 8.0-8.5. Stir in an open beaker to allow for air oxidation to form the disulfide bridge. Monitor the reaction by HPLC.

  • Purification: Purify the crude cyclized peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the purity and identity of the final product by analytical HPLC and mass spectrometry.

  • Lyophilization: Lyophilize the pure fractions to obtain this compound as a fluffy white powder.

Biological Activity and Signaling Pathways

Receptor Binding and Functional Activity

There is a notable absence of publicly available quantitative data (Ki, IC50, EC50) for this compound's binding to the oxytocin receptor (OTR) and its functional potency. It is hypothesized that N-acetylation may alter the binding affinity and efficacy compared to native oxytocin. The N-terminal amine of oxytocin is known to be important for receptor interaction, and its modification is expected to impact biological activity.

Presumed Signaling Pathway

This compound is presumed to act as a ligand for the oxytocin receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway for the OTR is through coupling to Gq/11 proteins.

Oxytocin Receptor Gq Signaling Pathway

gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum OTR Oxytocin Receptor (OTR) Gq Gq/11 OTR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates Cell_Response Cellular Responses (e.g., muscle contraction) PKC->Cell_Response Mediates Ca_ER Ca²⁺ Ca_cyto [Ca²⁺]i ↑ Ca_ER->Ca_cyto Release Ca_cyto->Cell_Response Mediates IP3R->Ca_ER Opens N_Ac_OT This compound N_Ac_OT->OTR Binds binding_assay_workflow Prepare_Membranes Prepare Cell Membranes Expressing OTR Incubate Incubate Membranes with Radioligand ([³H]-Oxytocin) & This compound (competitor) Prepare_Membranes->Incubate Separate Separate Bound & Free Radioligand (Rapid Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC50 -> Ki calculation) Quantify->Analyze

References

The Role of N-Acetyloxytocin in Modulating Social Behavior: A Technical Guide and Future Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the current, albeit limited, understanding of N-Acetyloxytocin and its potential role in social behavior. Due to the scarcity of specific research on this particular molecule, this guide leverages the extensive knowledge of its parent peptide, oxytocin, as a foundational framework. It outlines established experimental protocols, signaling pathways, and quantitative data related to oxytocin to provide a roadmap for future investigations into this compound.

Introduction to this compound: An Enigmatic Derivative

This compound is a naturally occurring, post-translationally modified form of oxytocin. It has been isolated and characterized in the neurointermediate lobe of the rat pituitary and has been detected in several brain areas of the rat.[1][2] The acetylation of oxytocin is considered a potential mechanism for controlling the bioactivity of neurohypophyseal hormones.[1]

Despite its discovery decades ago, research specifically investigating the role of this compound in modulating social behavior remains sparse. There is a notable absence of publicly available data on its binding affinity for the oxytocin receptor, its efficacy in behavioral paradigms, and its specific signaling cascades. This technical guide aims to summarize the foundational knowledge of oxytocin to inform and inspire future research into the unique properties and potential therapeutic applications of this compound.

Quantitative Data: Oxytocin Receptor Binding Affinities

A critical first step in characterizing this compound is to determine its binding affinity (Ki) for the oxytocin receptor (OTR). For comparison, the following table summarizes the binding affinities of oxytocin and other common ligands for the human oxytocin receptor.

LigandReceptorKi (nM)SpeciesReference
OxytocinOxytocin Receptor0.75 ± 0.08Human[3]
Arginine Vasopressin (AVP)Oxytocin Receptor2.99 ± 0.39Human[3]
Atosiban (Antagonist)Oxytocin Receptor3.55 ± 0.52Human
L-371,257 (Antagonist)Oxytocin Receptor2.21 ± 0.23Human
Carbetocin (Agonist)Oxytocin Receptor7.1Human

Signaling Pathways of the Oxytocin Receptor

Oxytocin binding to its G-protein coupled receptor (GPCR) primarily activates the Gαq/11 signaling cascade. This pathway is crucial for many of the physiological and behavioral effects of oxytocin. The lack of specific research on this compound means its precise signaling mechanism is unknown. Future studies should investigate whether it activates the same canonical pathway as oxytocin or if it exhibits biased agonism, potentially leading to a different downstream signaling profile.

Oxytocin_Signaling_Pathway OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Responses (e.g., smooth muscle contraction, neurotransmitter release) Ca2->CellularResponse PKC->CellularResponse Experimental_Workflow Habituation Acclimation & Habituation Treatment Drug Administration (this compound or Vehicle) Habituation->Treatment BehavioralTest Behavioral Assay (e.g., Social Interaction Test) Treatment->BehavioralTest Recording Video Recording BehavioralTest->Recording Scoring Behavioral Scoring (Manual or Automated) Recording->Scoring Analysis Statistical Analysis Scoring->Analysis Results Results & Interpretation Analysis->Results

References

Endogenous Synthesis and Regulation of N-Acetyloxytocin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyloxytocin is a post-translationally modified form of the neurohypophyseal hormone oxytocin, distinguished by the addition of an acetyl group to its N-terminal cysteine. This modification has been identified in the neurointermediate lobe of the pituitary and various brain regions, with the highest concentrations observed in the pineal gland.[1] The process of N-acetylation is thought to be a key mechanism for regulating the bioactivity of oxytocin, potentially altering its receptor binding affinity, stability, and physiological functions. This technical guide provides a comprehensive overview of the current understanding of the endogenous synthesis and regulation of this compound, including putative enzymatic pathways, potential regulatory mechanisms, and detailed experimental protocols for its study. While significant research has been conducted on oxytocin, the specific molecular machinery and regulatory networks governing its N-acetylation are still areas of active investigation. This document consolidates the available data and presents hypothetical models based on related systems to guide future research.

Endogenous Synthesis of this compound

The synthesis of this compound is a post-translational modification event that occurs after the synthesis of oxytocin. The core reaction involves the transfer of an acetyl group from a donor molecule to the N-terminal α-amino group of the oxytocin peptide.

Substrates and Co-factors
  • Peptide Substrate: Oxytocin

  • Acetyl Group Donor: Acetyl-Coenzyme A (Acetyl-CoA)

Enzymatic Pathway

The specific enzyme responsible for the N-acetylation of oxytocin in vivo has not yet been definitively isolated and characterized. However, based on the nature of the modification and the location of this compound, the enzyme is presumed to be a member of the peptide α-N-acetyltransferase (NAT) family (EC 2.3.1.88).[2] These enzymes are known to catalyze the transfer of an acetyl group from acetyl-CoA to the N-terminal amino acid of peptides and proteins.

Evidence points to the presence of NAT activity in the pituitary and pineal glands, where oxytocin is processed and this compound is found.[1][3] Specifically, an arylalkylamine N-acetyltransferase, which is a related enzyme, has been identified and characterized in the pineal gland.[3] Further research is required to isolate and characterize the specific NAT isozyme that exhibits substrate specificity for oxytocin.

Oxytocin Oxytocin NAT Peptide α-N-Acetyltransferase (Putative) Oxytocin->NAT AcetylCoA Acetyl-CoA AcetylCoA->NAT NAcetyloxytocin This compound NAT->NAcetyloxytocin CoA CoA NAT->CoA

Figure 1: Enzymatic Synthesis of this compound.

Regulation of this compound Synthesis

The regulatory mechanisms controlling the N-acetylation of oxytocin are not well understood. However, by drawing parallels with the regulation of other peptide N-acetyltransferases and general principles of enzyme regulation, a hypothetical regulatory pathway can be proposed. This model involves G-protein coupled receptor (GPCR) signaling and the modulation of intracellular second messenger concentrations.

Hypothetical Regulatory Pathway

It is plausible that the activity of the putative oxytocin N-acetyltransferase is modulated by signaling cascades initiated by various hormones and neurotransmitters. For instance, the N-acetylation of α-melanocyte-stimulating hormone (α-MSH) is known to be regulated by leptin, suggesting that hormonal signals can influence peptide acetylation.

GPCRs, upon activation by their ligands, can modulate the activity of adenylyl cyclase and phospholipase C, leading to changes in the intracellular concentrations of cyclic AMP (cAMP) and calcium ions (Ca2+), respectively. These second messengers can, in turn, influence the activity of protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases may then phosphorylate and thereby regulate the activity of the N-acetyltransferase responsible for oxytocin acetylation.

Given the high concentration of this compound in the pineal gland, melatonin may also play a regulatory role. Melatonin is known to synergize with oxytocin in some physiological processes, and the pineal gland has an inhibitory effect on oxytocin synthesis and release. This suggests a potential feedback loop or cross-talk between these two systems that could involve the regulation of oxytocin's post-translational modifications.

cluster_membrane Cell Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC PLC Phospholipase C GPCR->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Hormone Hormone/ Neurotransmitter Hormone->GPCR PKA PKA cAMP->PKA Ca2 Ca²⁺ IP3_DAG->Ca2 PKC PKC Ca2->PKC NAT_inactive NAT (Inactive) PKA->NAT_inactive  Activation/  Inhibition? PKC->NAT_inactive  Activation/  Inhibition? NAT_active NAT (Active) NAT_inactive->NAT_active NAcetyloxytocin This compound NAT_active->NAcetyloxytocin Acetylation Oxytocin Oxytocin Oxytocin->NAT_active start Start: Tissue Homogenization (e.g., Bovine Pituitary/Pineal Gland) centrifuge1 Centrifugation (e.g., 100,000 x g) start->centrifuge1 supernatant Collect Supernatant (Cytosolic Fraction) centrifuge1->supernatant ion_exchange Ion-Exchange Chromatography (e.g., DEAE-Sepharose) supernatant->ion_exchange fractions1 Collect and Assay Fractions for NAT Activity ion_exchange->fractions1 gel_filtration Gel Filtration Chromatography (e.g., Sephacryl S-200) fractions1->gel_filtration fractions2 Pool Active Fractions gel_filtration->fractions2 affinity Affinity Chromatography (e.g., Acetyl-CoA Agarose) fractions2->affinity elution Elute with High Salt or Acetyl-CoA affinity->elution end End: Purified Enzyme Preparation elution->end start Start: Biological Sample (e.g., Pineal Gland Homogenate) extraction Peptide Extraction (e.g., Solid-Phase Extraction) start->extraction hplc HPLC Separation (C18 Reverse-Phase Column) extraction->hplc ms Mass Spectrometry Detection (ESI-MS/MS) hplc->ms quantification Quantification using Multiple Reaction Monitoring (MRM) ms->quantification end End: this compound Concentration quantification->end

References

N-Acetyloxytocin: A Technical Examination of Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the binding characteristics of oxytocin and its N-acetylated analogue, N-Acetyloxytocin, at the human oxytocin (OTR) and vasopressin (V1aR, V1bR, V2R) receptors. While specific quantitative binding data for this compound is not prevalent in publicly accessible literature, this document outlines the established binding profile of the parent molecule, oxytocin, to serve as a critical baseline for researchers. Furthermore, it details the standard experimental methodologies required to perform such binding affinity and selectivity studies and visualizes the key signaling pathways and experimental workflows.

Introduction to this compound

Oxytocin is a nine-amino-acid cyclic peptide hormone and neurotransmitter, primarily recognized for its role in uterine contraction, lactation, and social bonding[1]. It exerts its effects by binding to the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily[2]. The physiological and therapeutic potential of oxytocin has led to extensive research into its analogues to improve properties such as stability, selectivity, and duration of action.

This compound is an endogenously occurring, post-translationally modified form of oxytocin, where the N-terminal amine of the first cysteine residue is acetylated. This modification has been identified in the rat neurointermediate pituitary and brain, with the highest concentration found in the pineal gland[3][4]. Such modifications can significantly alter a peptide's pharmacological properties, including its receptor binding affinity, efficacy, and metabolic stability. However, despite its known existence, a comprehensive pharmacological profile, specifically its binding affinity (Kᵢ) and selectivity for the OTR versus the structurally related vasopressin receptors, is not well-documented in current scientific literature.

Receptor Binding Profile of Oxytocin

To provide a foundational context for the potential properties of this compound, this section details the binding affinity and selectivity of the unmodified parent peptide, oxytocin. Oxytocin is known to cross-react with vasopressin receptors, a factor of critical importance in drug design to minimize off-target effects[5]. The following table summarizes the binding affinities (Kᵢ, in nM) of oxytocin at the human OTR, V1aR, V1bR, and V2R, along with its selectivity ratios.

Table 1: Binding Affinity and Selectivity of Oxytocin at Human Receptors

LigandReceptorBinding Affinity (Kᵢ, nM)Selectivity Ratio (Kᵢ VₙR / Kᵢ OTR)
Oxytocin OTR0.83-
V1aR20.38~25-fold
V1bR36.32~44-fold
V2R>1000>1200-fold

Data compiled from studies on recombinantly expressed human receptors. The selectivity ratio indicates the preference of oxytocin for the OTR over the respective vasopressin receptor subtype. A higher ratio signifies greater selectivity for the OTR.

Oxytocin Receptor Signaling Pathways

The oxytocin receptor is a class A GPCR that primarily couples to Gαq/11 proteins. Upon agonist binding, the receptor activates a canonical signaling cascade that is crucial for its physiological effects. This pathway can also be modulated by coupling to Gᵢ proteins or through β-arrestin mediated signaling.

Gq/11-Mediated Signaling

The primary signaling pathway initiated by oxytocin binding involves the activation of Phospholipase C (PLC) and the subsequent generation of second messengers, leading to an increase in intracellular calcium.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binding Gq Gαq/11 Protein OTR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation CellularResponse Downstream Cellular Responses PKC->CellularResponse Phosphorylation of Targets Ca2 ER->Ca2 Ca2->CellularResponse

Caption: Canonical Gq signaling pathway of the oxytocin receptor.

Upon binding, OTR activates the Gq protein, which in turn stimulates PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The elevation of cytosolic Ca²⁺, along with DAG's activation of Protein Kinase C (PKC), leads to a cascade of downstream cellular responses, such as smooth muscle contraction.

Experimental Protocols for Receptor Binding Assays

Determining the binding affinity (Kᵢ) of a compound like this compound requires a robust and validated assay. The gold standard for this is the competitive radioligand binding assay. This method measures the ability of an unlabeled test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

Detailed Methodology: Competitive Radioligand Binding Assay

Objective: To determine the inhibition constant (Kᵢ) of this compound for the OTR, V1aR, V1bR, and V2R by measuring its ability to compete with a specific radioligand.

1. Materials and Reagents:

  • Receptor Source: Membrane preparations from cell lines (e.g., HEK293, CHO) stably expressing the recombinant human OTR, V1aR, V1bR, or V2R.

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor. For OTR, [³H]-Oxytocin or the high-affinity antagonist [¹²⁵I]-ornithine vasotocin analog ([¹²⁵I]-OVTA) are commonly used. For vasopressin receptors, [³H]-Arginine Vasopressin is typically used.

  • Test Compound: this compound, dissolved and serially diluted to a range of concentrations.

  • Assay Buffer: Tris-based buffer containing MgCl₂ and bovine serum albumin (BSA).

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled oxytocin (for OTR) or arginine vasopressin (for VₙR).

  • Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

  • Detection: Liquid scintillation counter.

2. Experimental Workflow:

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis Prep_Membranes Prepare Receptor Membranes Setup_Plates Set up 96-well Plates: Total, Non-Specific, & Competition Wells Prep_Membranes->Setup_Plates Prep_Radioligand Prepare Radioligand (at fixed conc. ~Kd) Prep_Radioligand->Setup_Plates Prep_Compound Prepare Serial Dilutions of this compound Prep_Compound->Setup_Plates Incubate Add Reagents & Incubate (e.g., 60-120 min) to Reach Equilibrium Setup_Plates->Incubate Filtration Rapid Filtration to Separate Bound & Free Radioligand Incubate->Filtration Counting Scintillation Counting to Quantify Bound Radioactivity Filtration->Counting Analysis Data Analysis: Plot Competition Curve, Calculate IC₅₀ & Kᵢ Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

3. Assay Procedure:

  • Plate Setup: The assay is typically run in a 96-well plate format, with each condition in triplicate.

    • Total Binding: Receptor membranes + radioligand + assay buffer.

    • Non-Specific Binding (NSB): Receptor membranes + radioligand + high concentration of unlabeled ligand.

    • Competition: Receptor membranes + radioligand + varying concentrations of this compound.

  • Incubation: The plate is incubated (e.g., 60-120 minutes at room temperature) to allow the binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then quickly washed with ice-cold wash buffer.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

  • Specific Binding Calculation: Specific Binding = Total Binding - Non-Specific Binding.

  • IC₅₀ Determination: The data is plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Kᵢ Calculation: The IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))

    • Where:

      • [L] is the concentration of the radioligand used.

      • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor (must be determined independently via saturation binding experiments).

Conclusion and Future Directions

This compound represents a naturally occurring modification of a profoundly important neuropeptide. While its physiological role remains to be fully elucidated, understanding its interaction with the oxytocin and vasopressin receptors is a critical first step. The lack of publicly available binding data for this compound highlights a significant knowledge gap. The experimental protocols detailed in this guide provide a clear roadmap for researchers to determine these crucial pharmacological parameters. Such data will be invaluable for the drug development community, enabling a comprehensive understanding of the structure-activity relationships of N-terminal modifications and potentially paving the way for novel, more selective oxytocinergic therapeutics.

References

N-Acetyloxytocin: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyloxytocin is a synthetic analog and a post-translational modification of the neurohypophyseal hormone oxytocin.[1] First identified in the neurointermediate lobe of the rat pituitary gland and also found in various brain regions, this acetylated form of oxytocin has garnered interest for its potential to modulate the bioactivity of the parent hormone.[1][2] Understanding the precise chemical structure and physicochemical properties of this compound is fundamental for elucidating its pharmacological profile, developing analytical methods, and designing novel therapeutic agents targeting the oxytocinergic system. This technical guide provides an in-depth overview of the core chemical and physical characteristics of this compound, detailed experimental protocols, and a visualization of its potential signaling pathways.

Chemical Structure

This compound is a cyclic nonapeptide with an acetyl group attached to the N-terminal cysteine residue. The peptide backbone consists of the amino acid sequence: Ac-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2. A disulfide bond between the two cysteine residues (Cys1 and Cys6) is crucial for its three-dimensional structure and biological activity.

Chemical Identifiers

IdentifierValue
Molecular Formula C45H68N12O13S2[3]
Molecular Weight 1049.22 g/mol [3]
CAS Number 10551-48-1
Canonical SMILES CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
IUPAC Name N-acetyl-L-cysteinyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl-glycinamide (1→6)-disulfide

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, formulation, and in vitro and in vivo characterization.

Summary of Physicochemical Data

PropertyValueExperimental Conditions/Notes
Appearance White to off-white solid
Solubility
≥ 2.08 mg/mL (1.98 mM)In 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
≥ 2.08 mg/mL (1.98 mM)In 10% DMSO, 90% (20% SBE-β-CD in Saline)
≥ 2.08 mg/mL (1.98 mM)In 10% DMSO, 90% Corn Oil
pKa Data not available in the searched literature. Predicted values may vary based on the software used.
LogP Data not available in the searched literature. Predicted values may vary based on the software used.
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. Store in a sealed container, protected from moisture and light.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following section outlines key experimental protocols relevant to the synthesis, purification, and characterization of this compound.

Solid-Phase Peptide Synthesis of this compound

This protocol is adapted from established methods for the solid-phase synthesis of oxytocin and its analogs.

Workflow for Solid-Phase Peptide Synthesis

Resin Start with Rink Amide Resin Coupling1 Couple Fmoc-Gly-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection (Piperidine) Coupling1->Deprotection1 Coupling2 Couple Fmoc-Leu-OH Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Couple Fmoc-Pro-OH Deprotection2->Coupling3 Deprotection3 Fmoc Deprotection Coupling3->Deprotection3 Coupling4 Couple Fmoc-Cys(Trt)-OH Deprotection3->Coupling4 Deprotection4 Fmoc Deprotection Coupling4->Deprotection4 Coupling5 Couple Fmoc-Asn(Trt)-OH Deprotection4->Coupling5 Deprotection5 Fmoc Deprotection Coupling5->Deprotection5 Coupling6 Couple Fmoc-Gln(Trt)-OH Deprotection5->Coupling6 Deprotection6 Fmoc Deprotection Coupling6->Deprotection6 Coupling7 Couple Fmoc-Ile-OH Deprotection6->Coupling7 Deprotection7 Fmoc Deprotection Coupling7->Deprotection7 Coupling8 Couple Fmoc-Tyr(tBu)-OH Deprotection7->Coupling8 Deprotection8 Fmoc Deprotection Coupling8->Deprotection8 Coupling9 Couple Fmoc-Cys(Trt)-OH Deprotection8->Coupling9 Deprotection9 Fmoc Deprotection Coupling9->Deprotection9 Acetylation N-terminal Acetylation Deprotection9->Acetylation Cleavage Cleavage from Resin and Deprotection Acetylation->Cleavage Oxidation Oxidative Cyclization Cleavage->Oxidation Purification HPLC Purification Oxidation->Purification

Caption: Solid-phase synthesis workflow for this compound.

  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids in the order of the peptide sequence (from C-terminus to N-terminus). Use a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA.

  • Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group using a solution of piperidine in DMF.

  • N-terminal Acetylation: Following the final deprotection step, acetylate the N-terminal amine of the cysteine residue using acetic anhydride and a base.

  • Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

  • Oxidative Cyclization: Form the disulfide bond by oxidizing the linear peptide in a dilute aqueous solution, often using air oxidation or an oxidizing agent like hydrogen peroxide.

  • Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification and Characterization

RP-HPLC Purification: A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA. The peptide is detected by UV absorbance at 220 nm and 280 nm. Fractions containing the pure product are collected, pooled, and lyophilized.

Mass Spectrometry: The molecular weight of the purified this compound is confirmed using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

NMR Spectroscopy: The three-dimensional structure and correct folding of this compound can be confirmed using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Peptide Solubility Assay

A systematic approach is necessary to determine the optimal solvent for a peptide.

Workflow for Peptide Solubility Testing

Start Small Aliquot of Peptide Water Add Sterile Water Start->Water Sonicate1 Sonicate Water->Sonicate1 Soluble1 Soluble? Sonicate1->Soluble1 Success Solution Ready Soluble1->Success Yes Acid Add 10% Acetic Acid Soluble1->Acid No Sonicate2 Sonicate Acid->Sonicate2 Soluble2 Soluble? Sonicate2->Soluble2 Soluble2->Success Yes Organic Add Organic Solvent (e.g., DMSO) Soluble2->Organic No Sonicate3 Sonicate Organic->Sonicate3 Soluble3 Soluble? Sonicate3->Soluble3 Soluble3->Success Yes Fail Insoluble Soluble3->Fail No

Caption: A general workflow for determining peptide solubility.

  • Start with a small amount of lyophilized peptide.

  • Attempt to dissolve the peptide in sterile, deionized water. Sonication can be used to aid dissolution.

  • If the peptide is not soluble in water, the next step depends on its net charge at neutral pH. For this compound, which is expected to be slightly basic, a dilute acidic solution (e.g., 10% acetic acid) can be tried.

  • If the peptide remains insoluble, a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), followed by dilution with an aqueous buffer, can be used.

Radioligand Binding Assay for Oxytocin Receptor

This protocol is a general method to determine the binding affinity of this compound to the oxytocin receptor.

Workflow for Radioligand Binding Assay

Prepare Prepare Receptor Membranes Incubate Incubate Membranes with Radioligand and this compound Prepare->Incubate Separate Separate Bound and Free Ligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity Separate->Quantify Analyze Data Analysis (IC50, Ki) Quantify->Analyze

Caption: Workflow for a competitive radioligand binding assay.

  • Receptor Preparation: Prepare cell membranes from a cell line expressing the oxytocin receptor.

  • Competition Binding: Incubate the membranes with a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [3H]-Oxytocin) and varying concentrations of unlabeled this compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value, from which the binding affinity (Ki) can be calculated.

Signaling Pathways

While the specific signaling pathways activated by this compound have not been extensively characterized, it is hypothesized to interact with the oxytocin receptor, a G-protein coupled receptor (GPCR). The canonical oxytocin receptor signaling cascade involves coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.

Hypothesized this compound Signaling Pathway

cluster_membrane Cell Membrane cluster_cytosol Cytosol NAO This compound OTR Oxytocin Receptor NAO->OTR Binds Gq Gq/11 OTR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Hypothesized signaling cascade of this compound via the oxytocin receptor.

Conclusion

This technical guide provides a foundational understanding of the chemical structure and physicochemical properties of this compound. The presented data and experimental protocols offer a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development. Further investigation into the specific receptor binding affinities, downstream signaling pathways, and in vivo effects of this compound is warranted to fully elucidate its physiological and potential therapeutic roles. The methodologies outlined herein provide a framework for such future studies.

References

N-Acetyloxytocin: An In-depth Technical Guide for Neuroendocrinology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyloxytocin, an acetylated derivative of the neuropeptide oxytocin, represents a molecule of significant interest in neuroendocrinology. As an endogenously identified modification and a synthetically accessible analog, it holds potential for altered pharmacokinetics and receptor interaction profiles compared to its parent peptide. This technical guide provides a comprehensive overview of this compound, including its presumed signaling pathways, and detailed, adaptable protocols for its synthesis, purification, and characterization. While specific quantitative data for this compound remains limited in publicly available literature, this guide offers a foundational framework for researchers to explore its therapeutic and biological significance.

Introduction

This compound is a synthetic peptide analog of oxytocin, characterized by the acetylation of the N-terminal cysteine residue.[1] It has also been identified as a post-translational modification of endogenously produced oxytocin in the rat neurointermediate pituitary and other brain regions, suggesting a potential physiological role.[1] The addition of an acetyl group can modify a peptide's stability, lipophilicity, and receptor binding affinity, making this compound a compelling candidate for neuroendocrinology research, particularly in studies of social behavior, anxiety, and other oxytocin-mediated processes.

This guide aims to provide researchers with the necessary theoretical background and practical methodologies to investigate the properties and applications of this compound.

Presumed Signaling Pathway

It is presumed that this compound, as an analog of oxytocin, exerts its biological effects through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The canonical oxytocin signaling cascade involves the activation of Gq/11 proteins, leading to downstream intracellular events.

N_Acetyloxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound OTR Oxytocin Receptor (OTR) This compound->OTR Gq Gq OTR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Cellular_Response Cellular Response (e.g., Neuronal Excitability, Gene Expression) Ca2->Cellular_Response PKC->Cellular_Response

Presumed signaling pathway of this compound via the Oxytocin Receptor.

Quantitative Data

A thorough review of the scientific literature reveals a notable absence of specific quantitative data for this compound regarding its receptor binding affinity, pharmacokinetic parameters, and in vivo behavioral effects. To provide a relevant framework for future research, the following tables summarize known data for the parent molecule, oxytocin. It is hypothesized that this compound will exhibit different values, which necessitates empirical determination.

Table 1: Receptor Binding Affinity of Oxytocin (Reference Data)

LigandReceptorSpeciesKi (nM)Reference
OxytocinOxytocin ReceptorHuman0.75 ± 0.08[2]
OxytocinOxytocin ReceptorRat0.83 ± 0.14
OxytocinV1a Vasopressin ReceptorHuman2.99 ± 0.39[2]
OxytocinV1a Vasopressin ReceptorRat20.38 ± 5.30

Table 2: Pharmacokinetic Properties of Oxytocin (Reference Data)

ParameterSpeciesRoute of AdministrationValueReference
Half-life (t1/2)HumanIntravenous3-5 min

Table 3: In Vivo Behavioral Effects of Oxytocin (Reference Data)

Animal ModelBehavioral TestDosage and AdministrationObserved EffectReference
Mouse (BALB/cByJ and C58/J)Social Preference Test0.3 IU, intranasal (acute)Increased sociability
RatForced Swim TestIntraventricular injectionDecreased immobility time[3]

Experimental Protocols

The following protocols are adapted from established methods for oxytocin and other peptides. They provide a robust starting point for the characterization of this compound but will require optimization.

Synthesis and Purification of this compound

This protocol describes the solid-phase synthesis of this compound followed by purification.

Synthesis_Workflow Start Start: Rink Amide Resin SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Start->SPPS Acetylation N-terminal Acetylation SPPS->Acetylation Cleavage Cleavage from Resin and Deprotection Acetylation->Cleavage Oxidation Disulfide Bond Formation (Oxidative Folding) Cleavage->Oxidation Purification RP-HPLC Purification Oxidation->Purification Analysis Purity and Identity Confirmation (LC-MS, Amino Acid Analysis) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization End Final Product: This compound Lyophilization->End

Workflow for the synthesis and purification of this compound.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, DIC)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Acetic anhydride

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Diethyl ether

  • Oxidation buffer

  • RP-HPLC system and column

  • Lyophilizer

Procedure:

  • Peptide Synthesis: Assemble the linear peptide sequence of oxytocin on the Rink Amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • N-terminal Acetylation: Following the final coupling and before cleavage, treat the resin-bound peptide with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF to acetylate the N-terminal amine.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitation: Precipitate the crude peptide with cold diethyl ether.

  • Disulfide Bond Formation: Dissolve the linear peptide in an appropriate buffer and facilitate disulfide bond formation through air oxidation or with an oxidizing agent.

  • Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the purity and identity of the final product using analytical HPLC and mass spectrometry.

  • Lyophilization: Lyophilize the pure fractions to obtain this compound as a white powder.

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the oxytocin receptor.

Materials:

  • Cell membranes expressing the oxytocin receptor

  • Radiolabeled ligand (e.g., [³H]-Oxytocin)

  • This compound

  • Assay buffer

  • 96-well plates

  • Filter mats

  • Scintillation fluid and counter

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, cell membranes, and the radiolabeled ligand at a concentration near its Kd.

  • Competition: Add increasing concentrations of unlabeled this compound to the wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled oxytocin).

  • Incubation: Incubate the plate at a controlled temperature to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to stimulate intracellular calcium release, a key downstream event in oxytocin receptor signaling.

Calcium_Mobilization_Workflow Start Start: Cells Expressing OTR Dye_Loading Load Cells with Calcium-Sensitive Dye (e.g., Fura-2 AM) Start->Dye_Loading Baseline Measure Baseline Fluorescence Dye_Loading->Baseline Stimulation Add this compound Baseline->Stimulation Measurement Measure Fluorescence Change Over Time Stimulation->Measurement Analysis Calculate EC₅₀ Measurement->Analysis End Determine Agonist Potency Analysis->End

Experimental workflow for the intracellular calcium mobilization assay.

Materials:

  • Cells expressing the oxytocin receptor

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Assay buffer

  • This compound

  • Fluorometric imaging plate reader

Procedure:

  • Cell Plating: Plate cells in a 96-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Immediately begin measuring the change in fluorescence over time.

  • Data Analysis: Plot the change in fluorescence against the log concentration of this compound to determine the EC₅₀ value, which represents the concentration required to elicit a half-maximal response.

Stability Assessment

The stability of this compound in solution is a critical parameter for its use in research. A stability study should be conducted to determine its shelf-life under various conditions.

Protocol Outline:

  • Solution Preparation: Prepare solutions of this compound at a known concentration in relevant buffers (e.g., saline, cell culture media).

  • Storage Conditions: Store aliquots of the solutions at different temperatures (e.g., -20°C, 4°C, room temperature).

  • Time Points: At various time points (e.g., 0, 24, 48, 72 hours; 1 week, 1 month), remove an aliquot from each storage condition.

  • Analysis: Analyze the concentration and purity of this compound in each aliquot using RP-HPLC.

  • Data Evaluation: Determine the degradation rate and half-life of this compound under each storage condition.

Conclusion

This compound is a promising yet understudied molecule in neuroendocrinology. Its structural similarity to oxytocin, coupled with its endogenous presence, suggests it may play a significant role in physiological and behavioral processes. The lack of extensive characterization presents a clear opportunity for novel research. The protocols and information provided in this guide are intended to facilitate the investigation of this compound's synthesis, receptor pharmacology, and functional activity, thereby paving the way for a deeper understanding of its potential as a research tool and therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of N-Acetyloxytocin for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis and purification of N-Acetyloxytocin, an acetylated analogue of the neuropeptide oxytocin. The protocol details the step-by-step methodology for solid-phase peptide synthesis (SPPS) of the oxytocin backbone, followed by on-resin N-terminal acetylation. Furthermore, it outlines the procedure for cleavage of the peptide from the resin and subsequent purification using reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is intended to furnish researchers with a robust method to produce high-purity this compound for various research applications, including studies on receptor binding, signaling pathways, and in vivo physiological effects.

Introduction

This compound is a modified version of oxytocin, a neurohormone primarily involved in social bonding, childbirth, and lactation. The addition of an acetyl group to the N-terminus of oxytocin can alter its biological properties, including its stability, receptor affinity, and signaling cascade activation. As such, the availability of a reliable method for the synthesis and purification of this compound is crucial for advancing research into the structure-activity relationships of oxytocin analogues. The following protocols are based on established solid-phase peptide synthesis techniques, offering a straightforward and efficient approach for obtaining high-purity this compound.

Experimental Protocols

Part 1: Solid-Phase Peptide Synthesis (SPPS) of Oxytocin

This protocol describes the synthesis of the linear oxytocin peptide on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Activate the first protected amino acid (Fmoc-Gly-OH, 3 equivalents) by mixing it with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each subsequent amino acid in the oxytocin sequence (Leu, Pro, Cys(Trt), Asn(Trt), Gln(Trt), Ile, Tyr(tBu), Cys(Trt)).

  • Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Cys(Trt)-OH), perform a final Fmoc deprotection step as described in step 2.

Part 2: On-Resin N-Terminal Acetylation

This protocol describes the acetylation of the N-terminal amine of the resin-bound oxytocin peptide.

Materials:

  • Resin-bound oxytocin peptide with a free N-terminus

  • 10% (v/v) Acetic Anhydride in DMF

  • DMF, HPLC grade

  • DCM, HPLC grade

Procedure:

  • Resin Wash: Wash the deprotected peptide-resin with DMF (3 times).

  • Acetylation Reaction: Add the 10% acetic anhydride in DMF solution to the resin and shake for 30 minutes at room temperature.[1][2]

  • Resin Wash: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Drying: Dry the resin under vacuum.

Part 3: Cleavage and Deprotection

This protocol describes the cleavage of the this compound peptide from the solid support and the removal of side-chain protecting groups.

Materials:

  • Dry this compound-bound resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a fume hood. Gently agitate the mixture for 2-3 hours at room temperature.[2]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the crude peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether twice to remove scavengers and residual cleavage cocktail.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Lyophilization: For long-term storage, lyophilize the crude peptide to obtain a fluffy white powder.

Part 4: Disulfide Bond Formation (Cyclization)

This protocol describes the formation of the intramolecular disulfide bond to cyclize the this compound peptide.

Materials:

  • Crude linear this compound

  • Ammonium bicarbonate buffer (0.1 M, pH 8.0)

  • Hydrogen peroxide (3% solution)

  • Acetic acid

Procedure:

  • Dissolution: Dissolve the crude linear peptide in the ammonium bicarbonate buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization.

  • Oxidation: Slowly add a 3% hydrogen peroxide solution dropwise while stirring the peptide solution. Monitor the reaction progress using analytical RP-HPLC.

  • Quenching: Once the cyclization is complete (as indicated by the disappearance of the linear peptide peak and the appearance of the cyclized product peak on HPLC), quench the reaction by adding a small amount of acetic acid to acidify the solution.

  • Lyophilization: Freeze-dry the solution to remove the buffer salts and obtain the crude cyclized this compound.

Part 5: Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol describes the purification of the crude cyclized this compound using preparative RP-HPLC.

Materials:

  • Crude cyclized this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative C18 RP-HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the crude cyclized peptide in a minimal amount of Mobile Phase A (see below). Filter the solution through a 0.45 µm filter.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC Conditions:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

    • Flow Rate: 10-20 mL/min (depending on column dimensions)

    • Detection: 220 nm

    • Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes is a good starting point and may require optimization.

  • Fraction Collection: Collect fractions corresponding to the major peak, which represents the purified this compound.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified this compound as a white powder.

Data Presentation

Table 1: Summary of Synthesis and Purification Parameters

ParameterValueNotes
Synthesis Scale0.1 mmolBased on initial resin loading.
Crude Peptide Yield (Estimated)60-80%Typical yield for SPPS.
Purity of Crude Peptide50-70%Varies depending on synthesis efficiency.
Final Purified Peptide Yield (Estimated)15-30%Overall yield after purification and lyophilization.
Final Purity>95%As determined by analytical RP-HPLC.[3]

Table 2: Analytical RP-HPLC Conditions for Purity Assessment

ParameterCondition
ColumnAnalytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-95% B over 20 minutes
Flow Rate1.0 mL/min
Detection Wavelength220 nm

Visualizations

Synthesis_Workflow cluster_synthesis Peptide Synthesis cluster_processing Peptide Processing cluster_purification Purification & Analysis SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Acetylation On-Resin N-Terminal Acetylation SPPS->Acetylation Free N-Terminus Cleavage Cleavage & Deprotection (TFA Cocktail) Acetylation->Cleavage Acetylated Peptide-Resin Cyclization Disulfide Bond Formation (Oxidation) Cleavage->Cyclization Crude Linear Peptide Purification RP-HPLC Purification Cyclization->Purification Crude Cyclized Peptide Analysis Purity Analysis & Lyophilization Purification->Analysis Purified Fractions

Caption: Experimental workflow for this compound synthesis and purification.

Oxytocin_Signaling OT This compound OTR Oxytocin Receptor (GPCR) OT->OTR Binds Gq Gαq OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Responses (e.g., Contraction, Neurotransmission) Ca->Response MAPK MAPK Pathway PKC->MAPK Activates MAPK->Response

Caption: Presumed signaling pathway of this compound via the oxytocin receptor.

References

Application Note: Preparation of N-Acetyloxytocin Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and use of N-Acetyloxytocin stock solutions for in vitro cell culture experiments. Adherence to this protocol is critical for ensuring the stability of the compound and achieving reproducible experimental results.

Introduction

This compound is a synthetic, acetylated analog of the neurohypophyseal hormone oxytocin.[1] It is utilized in research to investigate hormone pathways, receptor binding, and potential therapeutic applications in fields such as neurology and endocrinology.[2] The N-acetylation represents a post-translational modification that may influence the bioactivity and stability of the peptide.[1]

Accurate and consistent preparation of stock solutions is a fundamental prerequisite for reliable cell-based assays. Improper handling, dissolution, or storage can lead to compound degradation, inaccurate concentration measurements, and compromised data integrity. This note provides a standardized procedure for preparing this compound stock solutions for cell culture applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate molarity calculations and understanding the compound's characteristics.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 10551-48-1 [3][4]
Molecular Formula C45H68N12O13S2
Molecular Weight 1049.23 g/mol

| Appearance | White to off-white solid | |

Required Materials and Equipment

3.1 Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS) for dilutions

  • Complete cell culture medium appropriate for the cell line

  • Sterile, conical-bottom polypropylene centrifuge tubes (1.5 mL, 15 mL, 50 mL)

  • Sterile pipette tips

3.2 Equipment:

  • Analytical balance

  • Laminar flow hood (Biological Safety Cabinet Class II)

  • Pipettes (P10, P200, P1000)

  • Vortex mixer

  • Refrigerator (2-8°C)

  • Freezer (-20°C and -80°C)

  • Water bath or sonicator (optional, for aiding dissolution)

  • Sterile syringe filters (0.22 µm), if filter-sterilizing the stock solution

Experimental Protocol: Stock Solution Preparation (10 mM)

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. It is crucial to perform all steps under sterile conditions within a laminar flow hood to prevent contamination.

4.1 Calculation: The volume of solvent required to achieve a desired molarity can be calculated using the following formula:

Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol ))

For a 10 mM (0.01 mol/L) stock solution using 1 mg (0.001 g) of this compound (MW = 1049.23 g/mol ):

Volume (L) = 0.001 g / (0.01 mol/L × 1049.23 g/mol ) = 0.00009531 L ≈ 95.31 µL

Table 2 provides pre-calculated volumes of DMSO for common stock concentrations and masses.

Table 2: Example Volumes of DMSO for Preparing this compound Stock Solutions

Desired Stock Concentration Mass of this compound Required Volume of DMSO
1 mM 1 mg 953.09 µL
5 mM 1 mg 190.62 µL
10 mM 1 mg 95.31 µL
10 mM 5 mg 476.54 µL
10 mM 10 mg 953.09 µL

(Calculations are based on a Molecular Weight of 1049.23 g/mol )

4.2 Step-by-Step Procedure:

  • Preparation: Bring the this compound powder vial to room temperature before opening to minimize moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For small quantities, it is often easier to use the entire contents of a pre-weighed vial (e.g., 1 mg or 5 mg) and add the calculated solvent volume directly.

  • Dissolution: In a laminar flow hood, add the calculated volume of sterile DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. The solution should be clear. If dissolution is slow, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the concentrated stock solution into smaller, single-use aliquots in sterile polypropylene tubes.

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

  • Storage: Store the aliquots according to the stability data in Table 3. For long-term storage, -80°C is recommended.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

Table 3: Storage and Stability of this compound

Form Storage Temperature Stability Period Special Conditions
Powder -20°C Up to 3 years Store in a sealed container, protected from light and moisture.
Stock Solution (in DMSO) -20°C Up to 1 month Aliquot to avoid freeze-thaw cycles.

| Stock Solution (in DMSO) | -80°C | Up to 6 months | Recommended for long-term storage. |

Note: Aqueous solutions of oxytocin analogs are generally not recommended for storage longer than one day. Therefore, working solutions should be prepared fresh for each experiment.

Protocol: Preparation of Working Solutions

The concentrated stock solution must be diluted in a complete cell culture medium to the final desired concentration immediately before treating cells.

  • Thaw Stock: Thaw one aliquot of the this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:

    • Use the C1V1 = C2V2 formula: (10 mM) × V1 = (10 µM) × (1 mL)

    • Convert units: (10,000 µM) × V1 = (10 µM) × (1000 µL)

    • V1 = (10 × 1000) / 10,000 = 1 µL

  • Prepare Working Solution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium. Mix gently by pipetting.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the same volume of culture medium (e.g., 1 µL of DMSO in 999 µL of medium). This is critical to ensure that any observed cellular effects are due to the compound and not the solvent.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the freshly prepared working solution or vehicle control medium.

Important: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (and preferably below 0.1%) to avoid solvent-induced cytotoxicity. The dilution described above (1:1000) results in a final DMSO concentration of 0.1%.

Workflow Diagram

The following diagram illustrates the complete workflow from powder to cell treatment.

G cluster_0 Stock Solution Preparation (Sterile) cluster_1 Storage cluster_2 Working Solution & Cell Treatment weigh 1. Weigh this compound Powder add_dmso 2. Add Calculated Volume of DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve Completely add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store Aliquots at -80°C (long-term) or -20°C (short-term) aliquot->store thaw 6. Thaw One Aliquot store->thaw dilute 7. Dilute Stock in Pre-Warmed Cell Culture Medium thaw->dilute treat 8. Add Working Solution to Cells dilute->treat

Caption: Workflow for preparing and using this compound in cell culture.

References

Application Notes and Protocols for N-Acetyloxytocin in Ex Vivo Uterine Contraction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin, a nine-amino acid peptide hormone, plays a crucial role in regulating uterine contractions during labor and parturition. Its synthetic analogs are widely used in clinical settings to induce or augment labor. N-Acetyloxytocin is a post-translational modification of oxytocin, identified in the pituitary gland and various brain regions.[1][2] While the physiological significance of this acetylation is not fully elucidated, it is hypothesized to be a mechanism for controlling the bioactivity of neurohypophyseal hormones.[2] The study of this compound in ex vivo uterine contraction assays is essential to understand its potential as a therapeutic agent, allowing for the characterization of its potency, efficacy, and mechanism of action on myometrial tissue.

These application notes provide a comprehensive guide for the investigation of this compound's effects on uterine contractility using ex vivo organ bath assays. The protocols detailed below are designed to enable researchers to generate robust and reproducible data for the pharmacological profiling of this and other oxytocin analogs.

Signaling Pathways of Oxytocin in Uterine Myometrium

Oxytocin initiates uterine contractions by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) on the surface of myometrial cells. This binding triggers a cascade of intracellular events, primarily through the Gq/phospholipase C (PLC) pathway.

  • Activation of Gq and PLC: Upon oxytocin binding, the OTR activates the Gq alpha subunit of its associated heterotrimeric G-protein.

  • IP3 and DAG Production: Activated Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Muscle Contraction: The increase in intracellular Ca2+ concentration is a primary trigger for myometrial contraction. Calcium binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, leading to cross-bridge cycling and muscle contraction.

  • DAG and PKC Activation: DAG activates protein kinase C (PKC), which can further modulate the contractile response and other cellular processes.

The signaling pathway is depicted in the diagram below.

Oxytocin_Signaling_Pathway cluster_cell Myometrial Cell OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor PKC PKC DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Binds MLCK MLCK Calmodulin->MLCK Activates Myosin Myosin Light Chain MLCK->Myosin Phosphorylates Contraction Contraction Myosin->Contraction

Caption: Oxytocin signaling pathway in myometrial cells.

Quantitative Data for Oxytocin and its Analogs

CompoundEC50 (pM)95% Confidence IntervalEmax (%)Species
This compound Data not availableData not availableData not availableHuman
Oxytocin5,3401809–15760100Human[3]
Carbetocin12,0904816–3034081Human[3]
FBOT (N-(p-fluorobenzyl) glycine analog)55632–974986Human
HPOT (N-(3-hydroxypropyl) glycine analog)18931–116375Human
Oxytocin239147–390100Mouse
Carbetocin27181149–6429-Mouse
FBOT (N-(p-fluorobenzyl) glycine analog)5622–138-Mouse
HPOT (N-(3-hydroxypropyl) glycine analog)31501102–9000-Mouse

Note: EC50 (half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. Emax is the maximal response that can be produced by the drug.

Experimental Protocols

The following protocols provide a detailed methodology for conducting ex vivo uterine contraction assays to evaluate the effects of this compound.

Experimental Workflow

Experimental_Workflow A 1. Tissue Acquisition (Human or Animal Myometrium) B 2. Tissue Preparation (Dissection of Myometrial Strips) A->B C 3. Mounting in Organ Bath (Attachment to Force Transducer) B->C D 4. Equilibration (Stabilization of Spontaneous Contractions) C->D E 5. Drug Administration (Cumulative Doses of this compound) D->E F 6. Data Acquisition (Recording of Isometric Contractions) E->F G 7. Data Analysis (Calculation of Contractile Parameters) F->G H 8. Determination of EC50 and Emax G->H

Caption: Workflow for ex vivo uterine contraction assay.

Materials and Reagents
  • Tissue Source: Myometrial biopsies from consenting patients undergoing cesarean section or from appropriate animal models (e.g., rats, mice).

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution of the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11. The solution should be continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.

  • This compound: Stock solution prepared in an appropriate solvent (e.g., distilled water or DMSO) at a high concentration.

  • Oxytocin: For use as a positive control.

  • Organ Bath System: Including tissue chambers, force-displacement transducers, and a data acquisition system.

  • Standard laboratory equipment: Dissecting microscope, surgical instruments, etc.

Tissue Preparation
  • Immediately place the myometrial biopsy in ice-cold PSS.

  • Under a dissecting microscope, carefully dissect the myometrium from the endometrium and serosa.

  • Cut longitudinal strips of myometrium approximately 10 mm in length and 2-3 mm in width.

  • Handle the tissue gently to avoid damage.

Experimental Setup
  • Mount the myometrial strips vertically in the organ bath chambers filled with PSS maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Attach one end of the strip to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.

  • Apply an initial tension of approximately 2 g and allow the tissue to equilibrate for at least 60-90 minutes, or until spontaneous, rhythmic contractions are stable. Wash the tissue with fresh PSS every 15-20 minutes during the equilibration period.

Agonist Concentration-Response Curve
  • After a stable baseline of spontaneous contractions is achieved, begin the cumulative addition of this compound to the organ bath.

  • Start with a low concentration (e.g., 10^-12 M) and increase the concentration in a stepwise manner (e.g., half-log increments) until a maximal response is achieved or up to a predetermined maximum concentration (e.g., 10^-5 M).

  • Allow the tissue to respond to each concentration for a set period (e.g., 15-20 minutes) before adding the next concentration.

  • Record the contractile activity continuously throughout the experiment.

  • In parallel experiments, generate a concentration-response curve for oxytocin to serve as a positive control and for comparison of potency and efficacy.

Data Analysis
  • Measure the following parameters from the recorded traces:

    • Amplitude: The peak force of each contraction.

    • Frequency: The number of contractions per unit of time.

    • Area Under the Curve (AUC): A measure of the total contractile activity over a defined period.

  • Normalize the response at each concentration to the baseline activity before drug addition or to the maximal response induced by a reference agonist like oxytocin.

  • Plot the normalized response against the logarithm of the agonist concentration to generate a concentration-response curve.

  • Fit the concentration-response curve using a non-linear regression model (e.g., a sigmoidal dose-response curve) to determine the EC50 and Emax values.

Conclusion

The provided protocols and application notes offer a robust framework for the characterization of this compound's effects on uterine contractility. By following these detailed methodologies, researchers can obtain valuable insights into the pharmacological profile of this oxytocin analog. The generation of quantitative data, such as EC50 and Emax values, will be critical in assessing its potential for further development as a therapeutic agent for obstetric applications. The lack of existing public data for this compound highlights the importance of such investigations to expand our understanding of the structure-activity relationships of oxytocin and its derivatives.

References

Application Notes and Protocols for N-Acetyloxytocin in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Acetyloxytocin

This compound is a synthetic, N-terminally acetylated analog of the neuropeptide hormone oxytocin.[1][2] As a post-translationally modified form of oxytocin, it has been identified in the pituitary and various brain regions, suggesting a potential role in modulating the bioactivity of oxytocin.[3][4] The acetylation may alter its binding affinity, selectivity, and pharmacokinetic properties, making it a valuable tool for studying the oxytocin receptor (OXTR) system and for the discovery of novel therapeutics.[3] This document provides detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of the oxytocin receptor.

High-Throughput Screening Applications

This compound is a key reagent for HTS assays targeting the oxytocin receptor, a G-protein coupled receptor (GPCR). These assays are crucial in drug discovery for identifying novel agonists, antagonists, and allosteric modulators with therapeutic potential in areas such as social behavior, pain, and uterine contraction.

The primary applications of this compound in HTS include:

  • Agonist Screening: Serving as a reference agonist to validate assay performance and to compare the potency and efficacy of test compounds.

  • Antagonist Screening: Used as a stimulating agent to screen for compounds that inhibit OXTR activation.

  • Target Validation: Confirming the interaction of newly discovered compounds with the oxytocin receptor.

  • Structure-Activity Relationship (SAR) Studies: Acting as a scaffold for chemical modifications to explore the SAR of the oxytocin pharmacophore.

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a canonical GPCR that primarily couples to the Gαq/11 protein. Upon agonist binding, including this compound, the receptor activates a signaling cascade that results in the mobilization of intracellular calcium. This pathway is the foundation for many cell-based HTS assays.

OXTR_Signaling_Pathway cluster_membrane Cell Membrane OXTR Oxytocin Receptor (OXTR) Gq Gαq/11 OXTR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis NAcOXT This compound NAcOXT->OXTR Binding & Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Store (ER) IP3->Ca_ER Opens Channels Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Release Downstream Downstream Cellular Responses (e.g., NFAT activation) Ca_cyto->Downstream Activation

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Protocols

The following are detailed protocols for two common HTS assays for screening compounds that modulate OXTR activity. This compound can be used as a reference agonist in these assays.

Protocol 1: Homogeneous Fluorescence-Based Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon OXTR activation. It is a widely used primary screening assay due to its simplicity and automation compatibility.

Materials and Reagents:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human oxytocin receptor (OXTR).

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-8 NW or a similar no-wash calcium-sensitive dye.

  • Reference Agonist: this compound (10 mM stock in DMSO).

  • Test Compounds: Library of small molecules or peptides.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Experimental Workflow:

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture OXTR-expressing cells cell_plating 2. Plate cells in 384-well plates (10,000 cells/well) cell_culture->cell_plating incubation1 3. Incubate overnight (37°C, 5% CO₂) cell_plating->incubation1 dye_loading 4. Load cells with Calcium Indicator Dye incubation1->dye_loading incubation2 5. Incubate (1 hr, 37°C) dye_loading->incubation2 compound_addition 6. Add test compounds & this compound (control) incubation2->compound_addition readout 7. Measure fluorescence signal (kinetic read) compound_addition->readout data_processing 8. Calculate signal-to-background & Z' readout->data_processing hit_identification 9. Identify 'hits' based on activity threshold data_processing->hit_identification dose_response 10. Perform dose-response analysis on hits hit_identification->dose_response

Caption: High-Throughput Screening Workflow.

Procedure:

  • Cell Plating: Seed OXTR-expressing cells into 384-well plates at a density of 10,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading: The next day, prepare the calcium indicator dye according to the manufacturer's instructions. Add 40 µL of the dye solution to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour, followed by 15 minutes at room temperature, protected from light.

  • Compound Addition: Prepare serial dilutions of this compound (for dose-response curves) and test compounds in assay buffer.

  • Fluorescence Reading: Place the assay plate in a fluorescence plate reader. Add 20 µL of the compound solutions to the wells and immediately begin kinetic reading of fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) for 90-120 seconds.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the response over baseline for each well. For agonist screening, determine the EC₅₀ values. For antagonist screening, pre-incubate with test compounds before adding a fixed concentration (e.g., EC₈₀) of this compound and measure the inhibition of the signal to determine IC₅₀ values.

Protocol 2: Luciferase Reporter Gene Assay

This assay measures the transcriptional activity downstream of OXTR activation, often through a response element like NFAT (Nuclear Factor of Activated T-cells) coupled to a luciferase reporter gene.

Materials and Reagents:

  • Cell Line: HEK293 cells co-expressing the human OXTR and an NFAT-luciferase reporter construct.

  • Culture Medium: As in Protocol 1.

  • Assay Medium: Culture medium without phenol red.

  • Reference Agonist: this compound (10 mM stock in DMSO).

  • Test Compounds: Library of small molecules or peptides.

  • Luciferase Detection Reagent: Commercially available luciferase assay system (e.g., Bright-Glo™, ONE-Glo™).

  • Assay Plates: 384-well, white, opaque microplates.

  • Instrumentation: Luminometer plate reader.

Procedure:

  • Cell Plating: Seed the reporter cell line into 384-well white plates at 10,000 cells per well in 40 µL of culture medium. Incubate overnight.

  • Compound Addition: The next day, add 10 µL of serially diluted test compounds or this compound to the wells.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator to allow for gene expression.

  • Luciferase Assay: Equilibrate the plate and the luciferase detection reagent to room temperature. Add 50 µL of the detection reagent to each well.

  • Luminescence Reading: Incubate for 10 minutes at room temperature to ensure cell lysis and signal stabilization. Measure luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the level of reporter gene expression. Normalize the data to vehicle-treated controls and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Data Presentation

The following tables provide examples of quantitative data that can be generated from the described HTS assays.

Table 1: Agonist Activity of this compound and Control Compounds

CompoundAssay TypeEndpointPotency (EC₅₀)Efficacy (% of this compound)Z'-factor
This compoundCalcium MobilizationFluorescence1.5 nM100%0.85
OxytocinCalcium MobilizationFluorescence1.2 nM105%0.85
CarbetocinCalcium MobilizationFluorescence2.5 nM98%0.85
This compoundLuciferase ReporterLuminescence2.0 nM100%0.78
OxytocinLuciferase ReporterLuminescence1.8 nM102%0.78

Table 2: Antagonist Activity of a Hit Compound against this compound

CompoundAssay TypeEndpointThis compound Conc.Potency (IC₅₀)
Hit Cpd 1Calcium MobilizationFluorescence10 nM (EC₈₀)50 nM
Hit Cpd 1Luciferase ReporterLuminescence15 nM (EC₈₀)75 nM

Conclusion

This compound is an essential tool for the high-throughput screening of compounds targeting the oxytocin receptor. The detailed protocols for fluorescence-based calcium mobilization and luciferase reporter gene assays provide robust and reliable methods for identifying and characterizing novel OXTR modulators. These assays, combined with the use of this compound as a reference compound, facilitate the discovery of new lead compounds for the development of therapeutics targeting the oxytocinergic system.

References

Application Notes and Protocols for Immunohistochemical Localization of N-Acetyloxytocin in Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the immunohistochemical (IHC) localization of N-Acetyloxytocin in brain tissue. This compound is a post-translational modification of oxytocin that has been identified in the rat pituitary and various brain regions[1]. The acetylation of oxytocin may represent a mechanism to control its bioactivity[1]. Given the subtlety of this modification, a carefully optimized protocol is crucial for its specific detection.

Quantitative Data Summary

Effective immunohistochemistry relies on the precise concentration and timing of reagents. The following table summarizes recommended starting concentrations and incubation times for key steps in the protocol. These parameters should be further optimized for specific antibodies and tissue types.

Reagent/Step Concentration/Parameter Incubation Time Temperature Notes
Primary Antibody 1:500 - 1:5000 dilution24 - 72 hours4°COptimal dilution must be determined empirically.
Biotinylated Secondary Antibody 1:200 - 1:1000 dilution1 - 2 hoursRoom TemperatureEnsure the secondary antibody is raised against the host species of the primary antibody.
Avidin-Biotin Complex (ABC) Per manufacturer's instructions1 hourRoom TemperaturePrepare fresh before use.
Antigen Retrieval (Citrate Buffer) 10 mM Sodium Citrate, pH 6.020 - 30 minutes95-100°CCritical for unmasking epitopes in formalin-fixed tissue.
Blocking Solution 5-10% Normal Serum1 - 2 hoursRoom TemperatureThe serum should be from the same species as the secondary antibody.
Hydrogen Peroxide (Endogenous Peroxidase Quenching) 0.3 - 3% in PBS15 - 30 minutesRoom TemperatureNecessary for chromogenic detection methods to reduce background.
DAB Substrate Per manufacturer's instructions1 - 10 minutesRoom TemperatureMonitor development under a microscope to avoid overstaining.

Experimental Protocols

This protocol outlines the key steps for localizing this compound in formalin-fixed, paraffin-embedded (FFPE) or fresh-frozen brain tissue.

Tissue Preparation

For FFPE Tissue:

  • Perfusion and Fixation: Anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

  • Post-fixation: Dissect the brain and post-fix in 4% PFA for 24 hours at 4°C.

  • Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 5-10 µm thick sections using a microtome and mount on charged slides.

For Fresh-Frozen Tissue:

  • Freezing: Rapidly freeze the fresh brain tissue in isopentane cooled with liquid nitrogen.

  • Sectioning: Cut 10-20 µm thick sections using a cryostat and mount on charged slides.

  • Fixation: Fix the sections with 4% PFA for 15-20 minutes at room temperature.

Deparaffinization and Rehydration (for FFPE tissue)
  • Incubate slides in xylene (2 changes, 5 minutes each).

  • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

  • Rinse with distilled water.

Antigen Retrieval

This step is critical for unmasking the epitope. Heat-induced epitope retrieval (HIER) is recommended for neuropeptides.

  • Immerse slides in 10 mM sodium citrate buffer (pH 6.0).

  • Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.

  • Allow the slides to cool in the buffer for 20 minutes at room temperature.

  • Rinse slides in PBS.

Note: Alternative antigen retrieval methods, such as using different pH buffers or enzymatic digestion, may need to be tested for optimal results.

Immunohistochemical Staining
  • Endogenous Peroxidase Quenching: Incubate sections in 0.3-3% hydrogen peroxide in PBS for 15-30 minutes to block endogenous peroxidase activity.

  • Blocking: Incubate sections with a blocking solution (e.g., 5-10% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-oxytocin antibody in the blocking solution and incubate the sections overnight at 4°C. It is crucial to use an antibody that has been validated for its potential cross-reactivity with this compound or to use a custom antibody raised against an N-acetylated oxytocin peptide.

  • Secondary Antibody Incubation: Wash the sections with PBS (3 changes, 5 minutes each). Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking solution for 1-2 hours at room temperature.

  • Signal Amplification (ABC Method): Wash the sections with PBS. Incubate with a pre-formed avidin-biotin-peroxidase complex (ABC reagent) for 1 hour at room temperature.

  • Chromogenic Detection: Wash the sections with PBS. Visualize the signal by incubating with a diaminobenzidine (DAB) substrate kit until the desired brown color develops.

  • Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin (optional), dehydrate through a graded series of ethanol, clear in xylene, and coverslip with a permanent mounting medium.

Visualization of Experimental Workflow and Signaling Pathways

Immunohistochemistry Workflow for this compound

IHC_Workflow Tissue_Prep Tissue Preparation (Fixation & Sectioning) Antigen_Retrieval Antigen Retrieval (Heat-Induced) Tissue_Prep->Antigen_Retrieval Blocking Blocking (Normal Serum) Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (Anti-Oxytocin/N-Acetyloxytocin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Biotinylated) Primary_Ab->Secondary_Ab ABC_Incubation ABC Reagent Incubation Secondary_Ab->ABC_Incubation Detection Chromogenic Detection (DAB Substrate) ABC_Incubation->Detection Imaging Microscopy & Analysis Detection->Imaging

Caption: A flowchart of the key steps in the immunohistochemistry protocol for localizing this compound.

Antibody-Antigen Detection Pathway

Antibody_Detection N_Acetyl_OT This compound (in tissue) Primary_Ab Primary Antibody N_Acetyl_OT->Primary_Ab binds to Secondary_Ab Biotinylated Secondary Antibody Primary_Ab->Secondary_Ab binds to Avidin_Biotin_HRP Avidin-Biotin-HRP Complex Secondary_Ab->Avidin_Biotin_HRP binds to Biotin DAB DAB (Substrate) Avidin_Biotin_HRP->DAB catalyzes oxidation of Precipitate Insoluble Brown Precipitate (Signal) DAB->Precipitate forms

Caption: The signaling cascade of the indirect immunohistochemistry method used for detection.

Critical Considerations and Antibody Selection

The primary challenge in localizing this compound is the specificity of the primary antibody. Standard anti-oxytocin antibodies are typically raised against the C-terminus or the cyclic part of the oxytocin molecule. It is possible that the N-terminal acetylation does not significantly alter the epitope for some of these antibodies. However, it is also possible that the acetylation masks the epitope, leading to a false-negative result.

Recommendations for Antibody Validation:

  • Peptide Blocking: Pre-incubate the primary antibody with an excess of oxytocin and, separately, with a custom-synthesized this compound peptide. A specific antibody should show a significant reduction in staining only when pre-incubated with this compound.

  • Western Blot Analysis: If possible, perform a Western blot on brain tissue extracts to confirm that the antibody recognizes a band at the expected molecular weight for this compound.

  • Use of Knockout/Knockdown Models: The most definitive validation would involve using brain tissue from animals where the expression of oxytocin has been genetically knocked out or knocked down. A specific antibody should not produce a signal in these tissues.

Researchers are encouraged to perform thorough validation of their chosen primary antibody to ensure the specificity of their findings for this compound. The protocol provided here serves as a robust starting point for these investigations.

References

Application Note: Quantification of N-Acetyloxytocin in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and specific method for the quantification of N-Acetyloxytocin in biological matrices, such as plasma or serum, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this acetylated neuropeptide.

Introduction

Oxytocin is a nine-amino-acid peptide hormone renowned for its role in social bonding, uterine contraction, and lactation.[1] Its N-terminally acetylated form, this compound, has been identified as a post-translational modification.[2][3] The acetylation of peptides can significantly alter their biological activity, stability, and pharmacokinetic properties. Consequently, the ability to accurately quantify this compound is crucial for understanding its physiological and pathological roles.

Liquid chromatography-mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the quantification of peptides in complex biological samples.[4] This application note outlines a robust LC-MS/MS method for the determination of this compound, adapting established protocols for oxytocin analysis. The method utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection using Multiple Reaction Monitoring (MRM).

Experimental

Materials and Reagents
  • This compound standard (CAS 10551-48-1)[1]

  • This compound stable isotope-labeled internal standard (SIL-IS), e.g., N-Acetyl-[¹³C₂, ¹⁵N]-Glycinamide-Oxytocin

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or Strata-X)

  • Human plasma/serum (for calibration standards and quality controls)

Instrumentation
  • Liquid chromatograph (e.g., Waters ACQUITY UPLC, Shimadzu Nexera)

  • Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex Triple Quad™)

  • SPE manifold

Standard and Sample Preparation

2.3.1. Standard Solutions

Prepare a 1 mg/mL stock solution of this compound and the SIL-IS in LC-MS grade water. From these, prepare working solutions by serial dilution in a water/acetonitrile (50:50, v/v) mixture.

2.3.2. Calibration Standards and Quality Controls

Spike appropriate volumes of the working solutions into the biological matrix (e.g., human plasma) to prepare calibration standards and quality control (QC) samples at various concentrations.

2.3.3. Sample Preparation Protocol

  • Pre-treatment: Thaw plasma/serum samples on ice. To 500 µL of sample, add 50 µL of the SIL-IS working solution.

  • Protein Precipitation (Optional but Recommended): Add 1 mL of ice-cold acetonitrile to the sample, vortex, and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the pre-treated sample (or supernatant from protein precipitation) onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elution: Elute the this compound and SIL-IS with 1 mL of acetonitrile/water (95:5, v/v) containing 0.1% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Method

Liquid Chromatography

The following are typical starting conditions and may require optimization:

ParameterValue
Column C18 reversed-phase, e.g., 2.1 x 100 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Gradient 5-50% B over 5 min, then ramp to 95% B, hold, and re-equilibrate

Table 1: Suggested Liquid Chromatography Parameters.

Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The MRM transitions for this compound need to be determined experimentally. The following are theoretical values based on its structure.

  • Molecular Formula of this compound: C₄₅H₆₈N₁₂O₁₃S₂

  • Monoisotopic Mass: 1048.45 Da (approx.)

Theoretical MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound525.2 [M+2H]²⁺To be determinedTo be optimized
SIL-ISVaries with labelTo be determinedTo be optimized

Table 2: Theoretical and Required Mass Spectrometry Parameters. Note: The product ions and collision energies must be optimized by infusing a standard solution of this compound into the mass spectrometer.

Results and Discussion

A typical LC-MS/MS method for a peptide like this compound, once validated, should demonstrate the following characteristics. The data presented below is illustrative of expected performance based on similar assays for oxytocin.

ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) > 0.990.995
Lower Limit of Quantitation (LLOQ) Signal-to-Noise > 1010 pg/mL
Accuracy (% Bias) Within ±15%-5.2% to 8.5%
Precision (%RSD) < 15%< 10%
Recovery Consistent and precise> 85%
Matrix Effect Minimal< 15%

Table 3: Illustrative Method Performance Data.

Protocols

Detailed Sample Preparation Protocol
  • Label all necessary microcentrifuge tubes.

  • Pipette 500 µL of each standard, QC, or unknown sample into the corresponding tubes.

  • Add 50 µL of the SIL-IS working solution to each tube and vortex briefly.

  • Condition the SPE plate wells by adding 1 mL of methanol, followed by 1 mL of water. Do not allow the wells to dry.

  • Load the entire sample mixture onto the conditioned SPE plate.

  • Wash the wells with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of acetonitrile/water (95:5, v/v) with 0.1% formic acid into a clean collection plate.

  • Dry the eluate under nitrogen at approximately 40 °C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Transfer to autosampler vials for LC-MS/MS analysis.

Method Validation Protocol

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: Analyze blank matrix samples from multiple sources to ensure no significant interferences are present at the retention time of this compound and the SIL-IS.

  • Linearity and Range: Analyze calibration standards over the expected concentration range on multiple days to establish the linear range, and determine the appropriate weighting for the regression analysis.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on multiple days to determine intra- and inter-day accuracy and precision.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.

  • Recovery: Determine the extraction efficiency of the SPE procedure by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Assess the stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with SIL-IS sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe dry_recon Evaporation & Reconstitution spe->dry_recon lc Liquid Chromatography (Reversed-Phase Separation) dry_recon->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms quant Quantification (Peak Area Ratio) ms->quant report Reporting quant->report

Caption: Experimental workflow for this compound quantification.

oxytocin_signaling oxytocin Oxytocin otr Oxytocin Receptor (OTR) (Gq/11-coupled) oxytocin->otr Binds plc Phospholipase C (PLC) otr->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Responses (e.g., Contraction, Neurotransmission) ca_release->cellular_response pkc->cellular_response

Caption: Simplified oxytocin signaling pathway.

Conclusion

The described LC-MS/MS method provides a framework for the sensitive and specific quantification of this compound in biological matrices. The protocol, including solid-phase extraction and optimized chromatographic and mass spectrometric conditions, is designed to be a starting point for researchers. Method validation in accordance with regulatory standards is essential to ensure the reliability of the data for research and clinical applications.

References

Application Notes and Protocols: Utilizing N-Acetyloxytocin for Hormone-Receptor Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyloxytocin is a synthetic, N-terminally acetylated analog of the neuropeptide hormone oxytocin.[1][2] This modification, which occurs as a natural post-translational modification for oxytocin in some tissues, can alter the peptide's biological activity and receptor interaction profile.[3] As such, this compound serves as a valuable research tool in pharmacology and endocrinology for dissecting the intricacies of hormone-receptor interactions, particularly at the oxytocin receptor (OTR).[1] The OTR, a class A G-protein coupled receptor (GPCR), is a key target in drug development due to its role in a wide array of physiological processes including social bonding, parturition, and lactation.

This document provides detailed application notes and experimental protocols for researchers utilizing this compound to investigate its binding affinity and functional activity at the oxytocin receptor.

Data Presentation

Table 1: Binding Affinities (Ki) of Various Ligands for the Oxytocin Receptor (OTR)

LigandReceptorSpeciesKi (nM)Reference
OxytocinOTRHamster4.28[4]
Arginine Vasopressin (AVP)OTRHamster36.1
AtosibanOTRHuman1.29
CarbetocinOTRHuman7.1

Table 2: Functional Potency (EC50) of Oxytocin Receptor Agonists

LigandAssayCell LineEC50 (nM)Reference
OxytocinCalcium MobilizationHEK293~1-10
CarbetocinCalcium MobilizationNot SpecifiedNot Specified
TC OT 39Calcium MobilizationNot Specified180

Signaling Pathways

The oxytocin receptor primarily signals through the Gαq/11 G-protein subunit. Upon agonist binding, a conformational change in the receptor activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This rise in intracellular calcium is a key event that triggers various downstream cellular responses, such as smooth muscle contraction.

Oxytocin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) G_protein Gαq/11 OTR->G_protein Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolysis G_protein->PLC Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulation Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response Initiation Ligand This compound or Oxytocin Ligand->OTR Binding Binding_Assay_Workflow A Prepare OTR-expressing cell membranes B Incubate membranes with [³H]-Oxytocin and varying concentrations of This compound A->B C Separate bound and free radioligand via rapid filtration B->C D Quantify bound radioactivity using scintillation counting C->D E Plot data and calculate IC50 and Ki values D->E Calcium_Assay_Workflow A Seed OTR-expressing cells in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Stimulate cells with varying concentrations of This compound B->C D Measure the change in fluorescence intensity over time using a plate reader C->D E Plot the dose-response curve and determine the EC50 value D->E

References

Troubleshooting & Optimization

N-Acetyloxytocin Stability & Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Acetyloxytocin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: While specific data for this compound is limited, its stability is expected to be similar to its parent compound, oxytocin. The primary degradation pathways for oxytocin in aqueous solutions include deamidation, β-elimination of the disulfide linkage, formation of trisulfide and tetrasulfide bonds, dimerization, and the formation of larger aggregates[1][2][3]. The N-acetylation on the N-terminal cysteine may offer some protection against reactions involving the N-terminal amino group.

Q2: What is the optimal pH for the stability of this compound in an aqueous solution?

A2: For oxytocin, the highest stability is observed at a pH of 4.5[3][4]. Degradation rates increase significantly at neutral and alkaline pH. It is therefore recommended to maintain this compound solutions at a weakly acidic pH to maximize stability.

Q3: How does temperature affect the stability of this compound solutions?

A3: The degradation of oxytocin follows Arrhenius kinetics, meaning the rate of degradation increases with temperature. For optimal stability, this compound solutions should be stored at recommended refrigerated temperatures (2-8°C) and protected from light. Short-term storage at room temperature should be minimized. Stock solutions are best stored frozen at -20°C or -80°C for extended periods.

Q4: Can excipients be used to improve the stability of this compound solutions?

A4: Yes, certain excipients can enhance stability. For oxytocin, the use of a citrate buffer in combination with divalent metal ions such as Ca²⁺, Mg²⁺, or Zn²⁺ has been shown to significantly improve stability in aqueous solutions. Conversely, some antioxidants like ascorbic acid have been found to accelerate the degradation of oxytocin.

Q5: What are the best practices for storing this compound stock solutions?

A5: For long-term storage, this compound stock solutions should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month). The storage container should be sealed, protected from moisture and light, and ideally under an inert atmosphere like nitrogen. For in vivo experiments, it is recommended to prepare fresh working solutions daily.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound potency in solution. - Incorrect pH: The pH of the solution may be neutral or alkaline, accelerating degradation. - High storage temperature: The solution is being stored at room temperature or higher for extended periods. - Oxidation: The solution is exposed to oxygen or oxidizing agents.- Adjust the pH of the solution to approximately 4.5 using a suitable buffer (e.g., acetate or citrate). - Store the solution at 2-8°C for short-term use and frozen (-20°C or -80°C) for long-term storage. - Prepare solutions with degassed buffers and store under an inert gas (e.g., nitrogen or argon).
Precipitation or phase separation observed in the solution. - Low solubility: The concentration of this compound may exceed its solubility in the chosen solvent system. - Improper dissolution technique: The compound was not fully dissolved during preparation.- To aid dissolution, consider using co-solvents such as DMSO, PEG300, or Tween-80. Gentle heating or sonication can also be applied. - Ensure the stock solution is clear before making further dilutions. Prepare working solutions fresh daily if possible.
Appearance of unknown peaks in HPLC chromatogram. - Degradation products: The new peaks are likely degradants of this compound. - Contamination: The sample or solvent may be contaminated.- Identify the degradation products using LC-MS/MS to understand the degradation pathway. - Implement forced degradation studies (see experimental protocols) to intentionally generate and identify degradation products. - Run a blank (solvent only) to check for contamination.

Data Summary

Table 1: Influence of pH on Oxytocin Degradation Rate

pHRelative Degradation Rate
2.0Moderate
4.5Slowest (Most Stable)
7.0Fast
9.0Fastest

Table 2: Recommended Storage Conditions for this compound Stock Solutions

TemperatureDurationKey Considerations
-80°CUp to 6 monthsSealed, protected from moisture and light, under nitrogen.
-20°CUp to 1 monthSealed, protected from moisture and light, under nitrogen.
2-8°CShort-termFor daily/weekly use.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol is adapted from methods used for oxytocin and its analogs.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B (linear gradient)

    • 25-30 min: 60% B

    • 30-35 min: 60% to 5% B (linear gradient)

    • 35-40 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute this compound solution in the initial mobile phase composition.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

  • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Incubate this compound solution (at pH 4.5) at 80°C for 5 days.

  • Photolytic Degradation: Expose this compound solution to UV light (254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples using the stability-indicating RP-HPLC method (Protocol 1) and identify degradation products by LC-MS/MS.

Visualizations

cluster_workflow Experimental Workflow for Stability Study prep Prepare this compound in Aqueous Solution stress Apply Stress Conditions (pH, Temp, Light, Oxidant) prep->stress sampling Sample at Time Points stress->sampling hplc RP-HPLC Analysis sampling->hplc lcms LC-MS/MS for Degradant ID hplc->lcms data Data Analysis & Kinetic Modeling hplc->data

Caption: Experimental workflow for this compound stability testing.

cluster_products Potential Degradation Products NAcOXT This compound Deamidation Deamidated Products (Gln, Asn) NAcOXT->Deamidation Acid/Base BetaElimination β-Elimination Products (Disulfide Cleavage) NAcOXT->BetaElimination Heat/Base Sulfides Trisulfides & Tetrasulfides NAcOXT->Sulfides Oxidation Dimers Covalent Dimers NAcOXT->Dimers Heat/pH Aggregates Larger Aggregates Dimers->Aggregates Concentration

Caption: Potential degradation pathways of this compound.

start Unexpected Peak in HPLC? check_blank Is Peak in Solvent Blank? start->check_blank contamination Solvent/System Contamination check_blank->contamination Yes degradant Potential Degradant check_blank->degradant No lcms Characterize with LC-MS/MS degradant->lcms forced_degradation Compare with Forced Degradation Profile degradant->forced_degradation

References

Technical Support Center: N-Acetyloxytocin Degradation Analysis by HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for identifying N-Acetyloxytocin degradation products using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While this compound is structurally similar to oxytocin, its N-terminal acetylation provides enhanced resistance to aminopeptidases. However, it remains susceptible to other chemical degradation pathways analogous to oxytocin.[1] Key degradation routes include:

  • Disulfide Bond Scrambling/Reduction: The disulfide bridge between cysteine residues (Cys1 and Cys6) is a primary site of degradation. It can lead to the formation of incorrect disulfide bridges, dimers, or larger aggregates.[1]

  • β-Elimination: This process can occur at the disulfide bond, particularly under non-optimal pH conditions, leading to the formation of dehydroalanine and persulfide intermediates.[1][2][3]

  • Deamidation: The asparagine (Asn5) and glutamine (Gln4) residues are prone to deamidation, a pH-dependent reaction that converts the side-chain amide into a carboxylic acid.

  • Hydrolysis: Peptide bonds can be hydrolyzed under acidic or basic conditions, leading to fragmentation of the peptide chain.

  • Dimerization and Aggregation: Molecules can aggregate to form dimers and higher-order oligomers, especially under thermal stress. This can be mediated by intermolecular disulfide bond formation.

Q2: How does pH affect the stability of oxytocin analogues like this compound?

A2: The degradation of oxytocin, and by extension its analogues, is highly dependent on pH. Studies on oxytocin show it is most stable at a pH of around 4.5.

  • Acidic pH (e.g., 2.0): Promotes deamidation at Gln4, Asn5, and the C-terminal Glycinamide (Gly9-NH2).

  • Neutral to Alkaline pH (e.g., 7.0 - 9.0): Favors the formation of tri- and tetrasulfide-containing species, disulfide-linked dimers, and other aggregates. Deamidation can also occur at pH 9.0.

Q3: What are the recommended starting HPLC conditions for separating this compound and its degradation products?

A3: A reversed-phase HPLC (RP-HPLC) method is standard for peptide analysis. C8 and C18 columns are the most frequently used stationary phases. A gradient elution is typically required to separate the parent peptide from its more polar or less polar degradation products.

  • Column: C18 or C8 silica-based column (e.g., 50-150 mm length, 2.1-4.6 mm ID, 1.7-5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid (FA) in water.

  • Mobile Phase B: 0.1% TFA or 0.1% FA in acetonitrile (ACN).

  • Gradient: A linear gradient, for example, from 5% to 60% Mobile Phase B over 20-30 minutes, is a good starting point.

  • Detection: UV detection at 220 nm is common for peptides.

  • Column Temperature: Maintaining a constant column temperature (e.g., 35-40°C) is crucial for reproducible retention times.

Q4: Which Mass Spectrometry settings are optimal for identifying degradation products?

A4: Electrospray Ionization (ESI) in positive ion mode is the standard for peptide analysis.

  • Ionization Mode: ESI+.

  • Scan Mode: Full Scan (MS1) to identify the m/z of the parent compound and potential degradation products. A typical scan range would be m/z 200-2000.

  • Fragmentation (MS/MS): Tandem Mass Spectrometry (MS/MS) is essential for structural elucidation. Perform fragmentation analysis (e.g., using Collision-Induced Dissociation, CID) on the ions of interest to confirm the site of modification (e.g., deamidation, cleavage).

  • High-Resolution MS: Using a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) allows for accurate mass measurements, which helps in determining the elemental composition of the degradation products.

Troubleshooting Guide

ProblemPossible CausesSuggested Solutions
No/Low MS Signal for this compound 1. Sample degradation during preparation or storage.2. Adsorption to sample vials (peptides can be "sticky").3. Poor ionization efficiency.4. Instrument sensitivity issues.1. Prepare samples fresh; use refrigerated autosampler if possible.2. Use low-adsorption vials (e.g., polypropylene or silanized glass).3. Optimize MS source parameters (e.g., spray voltage, gas flow, temperature). Ensure mobile phase is MS-compatible (use FA instead of TFA if ion suppression is suspected).4. Check instrument calibration and performance with a known peptide standard.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column overload.2. Column contamination or degradation.3. Inappropriate sample solvent.4. Secondary interactions with the column stationary phase.1. Reduce the injection volume or sample concentration.2. Use a guard column and replace it regularly. Flush the column with a strong solvent.3. Dissolve the sample in a solvent that is weaker than or matches the initial mobile phase.4. Ensure mobile phase pH is appropriate. Adding a small amount of an ion-pairing agent like TFA can improve peak shape for basic peptides.
Inconsistent Retention Times 1. Unstable pump flow rate or gradient mixing.2. Fluctuations in column temperature.3. Column equilibration issues.4. Mobile phase composition change.1. Purge the pump to remove air bubbles. Verify gradient proportioning valve performance.2. Use a column oven and ensure it maintains a stable temperature.3. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.4. Prepare fresh mobile phase daily; prevent evaporation by covering reservoirs.
Ghost Peaks 1. Sample carryover from a previous injection.2. Contaminated mobile phase or system components.1. Implement a robust needle wash protocol in the autosampler. Inject a blank solvent run to check for carryover.2. Use high-purity (HPLC/MS grade) solvents and prepare fresh mobile phases.
Difficulty Identifying Degradation Products 1. Co-elution of multiple species.2. Low abundance of degradation products.3. Complex fragmentation patterns.1. Optimize the HPLC gradient (e.g., make it shallower) to improve resolution.2. Increase sample concentration or injection volume. Use a more sensitive mass spectrometer if available.3. Compare MS/MS spectra of the parent peptide with the degradation product to identify fragment shifts. Use software tools for peptide sequencing and modification analysis.

Experimental Protocols & Data

Protocol: Forced Degradation Study

A forced degradation study is essential to validate a stability-indicating HPLC method.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in water or a suitable buffer.

  • Stress Conditions: Subject aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solution at 70°C for 48 hours.

  • Sample Preparation for HPLC-MS: Before injection, neutralize the acidic and basic samples. Dilute all samples to a final concentration of ~50 µg/mL with the initial mobile phase.

  • Analysis: Analyze the stressed samples by the developed HPLC-MS method alongside a non-degraded control sample.

Table 1: Potential Degradation Products of this compound

(Based on known oxytocin degradation pathways. This compound MW ≈ 1049.2 Da)

Degradation PathwayModificationMass Change (Da)Expected m/z [M+H]⁺
DeamidationAsn → Asp or Gln → Glu+0.981050.2
Hydrolysis (Peptide Bond)Cleavage of a peptide bondVaries (Fragment)Varies
Disulfide Reduction-S-S- → -SH + -SH+2.021051.2
Trisulfide Formation-S-S- → -S-S-S-+31.971081.2
Dimerization (Disulfide)2 Molecules → Dimer+1049.22099.4
Table 2: Example HPLC-MS Method Parameters
ParameterSetting
HPLC System UPLC/HPLC with binary pump and thermostatted column compartment
Column Acquity CSH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 35°C
Gradient 5% B to 50% B over 10 min; 50% to 95% B over 2 min; hold at 95% B for 1 min
Injection Vol. 5 µL
MS System ESI-QTOF or Orbitrap
Ionization ESI Positive
Capillary Voltage 3.5 kV
Scan Range (MS1) 200 - 2000 m/z
Collision Energy Ramped (e.g., 20-40 eV for MS/MS)

Visualizations

Degradation Pathway Diagram

cluster_main Potential Degradation Pathways of this compound cluster_products parent This compound (Intact) deamidated Deamidated Products (+1 Da) parent->deamidated Deamidation (pH dependent) hydrolyzed Peptide Fragments parent->hydrolyzed Hydrolysis (Acid/Base) reduced Reduced Monomer (+2 Da) parent->reduced Reduction dimers Dimers & Aggregates parent->dimers Aggregation (Thermal Stress) sulfides Trisulfides (+32 Da) parent->sulfides β-Elimination Intermediate

Caption: Key chemical degradation routes for this compound.

Experimental Workflow Diagram

cluster_workflow HPLC-MS Experimental Workflow prep 1. Sample Preparation (Forced Degradation) hplc 2. HPLC Separation (Reversed-Phase C18) prep->hplc ms1 3. MS1 Full Scan (Detect Parent & Degradants) hplc->ms1 ms2 4. MS/MS Fragmentation (Targeted Ions) ms1->ms2 analysis 5. Data Analysis (Structure Elucidation) ms2->analysis

Caption: Standard workflow for analyzing degradation products.

Troubleshooting Logic Diagram

start Problem: Inconsistent Results q_retention Are Retention Times (RT) shifting? start->q_retention a_rt_yes Check: - Pump/Gradient Mixer - Column Temperature - Mobile Phase Prep - Column Equilibration q_retention->a_rt_yes Yes q_area Are Peak Areas fluctuating? q_retention->q_area No a_rt_yes->q_area a_area_yes Check: - Autosampler Injection Vol. - Sample Stability - Detector Settings - Sample Adsorption q_area->a_area_yes Yes end_node Systematic Check Complete q_area->end_node No a_area_yes->end_node

Caption: Decision tree for troubleshooting inconsistent HPLC results.

References

How to improve the solubility of N-Acetyloxytocin for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using N-Acetyloxytocin for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic, modified version of the neuropeptide hormone oxytocin.[1] It is characterized by the acetylation of the N-terminal amino group.[2] This modification can alter the peptide's biochemical and pharmacological properties. This compound is utilized in research to investigate hormone pathways, receptor binding interactions, and its potential therapeutic applications in fields such as neurology and endocrinology.[1]

Q2: What is the best solvent to dissolve this compound?

The ideal solvent for this compound depends on the experimental requirements of your in vitro assay. For many cell-based assays, it is crucial to use a solvent that is non-toxic at the final working concentration. Dimethyl sulfoxide (DMSO) is a commonly used organic solvent for initial solubilization due to its effectiveness in dissolving hydrophobic peptides.[3][4] However, the final concentration of DMSO in your cell culture medium should typically not exceed 0.5-1% to avoid cytotoxicity. For some applications, aqueous buffers may be sufficient, but this depends on the peptide's specific properties.

Q3: How should I store this compound solutions?

Lyophilized this compound powder should be stored at -20°C for long-term stability. Once dissolved, it is recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -20°C or preferably -80°C. Stock solutions in DMSO are generally stable for up to 6 months at -80°C and for 1 month at -20°C when stored properly sealed and protected from light. Aqueous solutions are less stable and it is often recommended to use them on the same day they are prepared.

Troubleshooting Guide: Solubility Issues

Problem: My this compound powder will not dissolve.

This is a common issue that can often be resolved by selecting the appropriate solvent and using proper solubilization techniques.

Solution Workflow:

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Protocol 1: Solubilization in Aqueous Buffer

This protocol is suitable for initial solubility tests and for applications where organic solvents must be avoided.

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add a small amount of sterile, deionized water or a suitable buffer (e.g., PBS, pH 7.2) to the vial.

  • Vortex the solution for 30 seconds.

  • If the peptide does not fully dissolve, sonication can be used to aid dissolution. Place the vial in an ice bath and sonicate for short bursts (e.g., 3 times for 10 seconds each).

  • Visually inspect the solution. A clear solution indicates that the peptide is dissolved.

Protocol 2: Solubilization using an Organic Solvent (DMSO)

This protocol is recommended for hydrophobic peptides or when higher stock concentrations are required.

  • Follow steps 1 and 2 from Protocol 1.

  • Add a minimal amount of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mM).

  • Vortex until the peptide is completely dissolved.

  • For your in vitro assay, slowly add the aqueous assay buffer to the concentrated DMSO stock solution while vortexing to reach the final working concentration. This gradual dilution helps to prevent precipitation.

  • Ensure the final concentration of DMSO in your assay is below the toxicity limit for your specific cell line (typically <0.5%).

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvent systems as reported by different suppliers. Note that the exact solubility can vary depending on the specific batch of the peptide and the experimental conditions.

Solvent SystemReported SolubilityNotesReference
DMSO≥ 50 mg/mL (47.65 mM)Use freshly opened DMSO as it is hygroscopic.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (1.98 mM)A multi-component system often used for in vivo formulations.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (1.98 mM)SBE-β-CD can enhance the solubility of hydrophobic compounds.
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (1.98 mM)Primarily for in vivo administration.

Oxytocin Receptor Signaling Pathway

This compound is an analog of oxytocin and is expected to interact with the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR). The activation of OXTR can initiate several downstream signaling cascades.

Oxytocin_Signaling NAO This compound OXTR Oxytocin Receptor (OXTR) NAO->OXTR Binds and Activates Gq Gαq OXTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response (e.g., Contraction, Neurotransmission) Ca->CellularResponse MAPK MAPK Pathway PKC->MAPK Activates MAPK->CellularResponse

Caption: Simplified overview of the oxytocin receptor signaling pathway.

The binding of oxytocin or its analogs to the OXTR primarily activates the Gαq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events can then trigger various cellular responses, including the activation of the MAPK pathway, leading to effects such as smooth muscle contraction and neurotransmission.

References

Optimal storage conditions to prevent N-Acetyloxytocin degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the optimal storage conditions to prevent the degradation of N-Acetyloxytocin. The following frequently asked questions (FAQs) and troubleshooting guides are intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized this compound powder?

For long-term stability, lyophilized this compound powder should be stored in a sealed container, protected from moisture and light.[1] Recommended storage temperatures and durations are summarized in the table below.

Q2: What are the recommended storage conditions for this compound in solution?

Stock solutions of this compound are significantly less stable than the lyophilized powder and require colder storage to minimize degradation. It is crucial to store solutions in sealed containers, protected from light, and preferably under an inert nitrogen atmosphere.[1] Aliquoting the solution to avoid repeated freeze-thaw cycles is highly recommended.

Q3: How does pH affect the stability of this compound in solution?

Q4: What are the primary degradation pathways for this compound?

Based on studies of oxytocin, the primary degradation pathways for this compound are expected to include:

  • Deamidation: The hydrolysis of the amide groups on the asparagine (Asn) and glutamine (Gln) residues, as well as the C-terminal glycine amide.

  • Disulfide Bond Scrambling/Exchange: The disulfide bridge between the two cysteine residues is susceptible to cleavage and incorrect reformation, leading to dimerization and the formation of larger aggregates.

  • Oxidation: The tyrosine residue is susceptible to oxidation.

  • β-elimination: This process can initiate the cleavage of the disulfide bond.

The N-terminal acetylation of this compound blocks one potential degradation pathway that can occur at the N-terminus of oxytocin, which may contribute to a slightly different stability profile.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of peptide activity or concentration in experiments. Degradation of this compound due to improper storage.- Review the storage conditions of both lyophilized powder and solutions. - Ensure aliquots are used to avoid freeze-thaw cycles. - Prepare fresh solutions for critical experiments. - Verify the pH of buffered solutions.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.- Analyze the sample using a stability-indicating HPLC method (see Experimental Protocols). - Consider mass spectrometry to identify the degradation products. - Compare the chromatogram to a freshly prepared standard.
Precipitation or cloudiness observed in this compound solutions. Aggregation or precipitation of the peptide.- Ensure the peptide is fully dissolved in the appropriate solvent before further dilution. - Check the pH of the solution; extreme pH values can reduce solubility. - Consider the concentration of the peptide; high concentrations are more prone to aggregation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -80°C2 yearsSealed container, away from moisture and light.
-20°C1 yearSealed container, away from moisture and light.
In Solvent (Stock Solution) -80°C6 monthsSealed storage, away from moisture and light, under nitrogen.
-20°C1 monthSealed storage, away from moisture and light, under nitrogen.

Table 2: pH-Dependent Degradation of Oxytocin (as a proxy for this compound)

pHRelative Degradation RatePrimary Degradation Pathways
2.0ModerateDeamidation of Gln⁴, Asn⁵, and Gly⁹-NH₂
4.5SlowestMinimal degradation
7.0Moderate to FastFormation of tri- and tetrasulfides, disulfide-linked dimers, and larger aggregates
9.0FastestMono-deamidation of Gln⁴, Asn⁵, and Gly⁹-NH₂, formation of tri- and tetrasulfides, dimers, and aggregates

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound Analysis

This protocol is adapted from validated methods for oxytocin and should be validated for this compound before use.

Objective: To separate and quantify intact this compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • This compound reference standard.

  • Sample diluent (e.g., water or a buffer at pH 4.5).

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Gradient Elution:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
256535
30595
35595
36955
40955

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the sample diluent. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dilute the this compound samples to be analyzed to a concentration within the range of the calibration curve using the sample diluent.

  • Forced Degradation (for method validation): To confirm the stability-indicating nature of the method, expose this compound solutions to stress conditions (e.g., acid, base, heat, oxidation) to generate degradation products.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Determine the peak area of the intact this compound and calculate the concentration based on the calibration curve. The presence of additional peaks indicates the formation of degradation products.

Visualizations

This compound Degradation Pathways NAO This compound (Intact) Deamidated Deamidated Products (Asn, Gln) NAO->Deamidated Acidic or Alkaline pH, High Temperature Disulfide Disulfide-Linked Dimers & Aggregates NAO->Disulfide Neutral to Alkaline pH Oxidized Oxidized Products (Tyr) NAO->Oxidized Oxidizing agents

Caption: Key degradation pathways of this compound.

Troubleshooting Workflow for this compound Degradation Start Unexpected Experimental Results (e.g., low activity) CheckStorage Review Storage Conditions (Temp, Duration, Light, Moisture) Start->CheckStorage PrepareFresh Prepare Fresh Solution from Lyophilized Stock CheckStorage->PrepareFresh Improper Storage RunQC Perform HPLC Analysis CheckStorage->RunQC Proper Storage PrepareFresh->RunQC DegradationConfirmed Degradation Confirmed (Multiple Peaks) RunQC->DegradationConfirmed Degradation Detected NoDegradation No Significant Degradation RunQC->NoDegradation No Degradation Discard Discard Suspect Stock and Re-evaluate Protocols DegradationConfirmed->Discard InvestigateOther Investigate Other Experimental Variables NoDegradation->InvestigateOther

Caption: Troubleshooting workflow for unexpected this compound degradation.

References

Troubleshooting low signal in N-Acetyloxytocin enzyme-linked immunosorbent assay (ELISA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in N-Acetyloxytocin enzyme-linked immunosorbent assays (ELISAs).

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound ELISA?

A1: The this compound ELISA is a competitive immunoassay. In this format, this compound present in the sample competes with a fixed amount of labeled this compound (e.g., biotinylated or HRP-conjugated) for a limited number of binding sites on a capture antibody coated on the microplate. The signal generated is inversely proportional to the amount of this compound in the sample. High sample concentrations of this compound result in a low signal, and low concentrations result in a high signal.

Q2: What are the most common causes of a weak or no signal in a competitive ELISA?

A2: Common causes for a weak or no signal include issues with the standard curve preparation, improper reagent handling, procedural errors during the assay, or the presence of interfering substances in the samples.[1][2][3] A systematic troubleshooting approach is necessary to identify the specific cause.

Q3: How should I store and handle the this compound standard and kit reagents?

A3: Proper storage and handling are critical for assay performance. This compound standards and kit reagents should be stored according to the manufacturer's instructions, which typically involves refrigeration at 2-8°C for short-term storage and freezing at -20°C or lower for long-term storage.[4] Avoid repeated freeze-thaw cycles. All reagents should be brought to room temperature before use.

Q4: My entire plate is showing very low or no signal, including the zero standard. What should I do?

A4: If the entire plate has a weak or no signal, it suggests a problem with a common reagent or a major procedural step. Check for the omission or incorrect preparation of a key reagent, such as the enzyme conjugate or substrate. Also, verify that the plate reader is set to the correct wavelength for the substrate used.

Troubleshooting Guide: Low Signal

A low signal in your this compound ELISA can manifest as low optical density (OD) readings for your standards and samples. The following sections provide potential causes and solutions to address this issue.

Problem Area 1: Standard Curve Issues

A poorly performing standard curve is a primary indicator of assay problems.

Potential Cause Recommended Solution
Improper Standard Dilution Double-check all calculations for the serial dilutions of the this compound standard. Ensure accurate pipetting and thorough mixing at each dilution step.
Degraded Standard Prepare a fresh set of standards from a new stock vial. Ensure the standard is stored correctly as per the manufacturer's instructions.
Incorrect Pipetting Technique Use calibrated pipettes and ensure proper technique to avoid errors in reagent volumes. Change pipette tips between each standard dilution.
Problem Area 2: Reagent and Procedural Errors

Mistakes in reagent preparation or the assay procedure are common sources of low signal.

Potential Cause Recommended Solution
Inadequate Incubation Times or Temperatures Ensure all incubation steps are performed for the duration and at the temperature specified in the protocol. All reagents should be at room temperature before starting.
Incorrect Reagent Addition Sequence Review the kit protocol to confirm the correct order of reagent addition.
Expired or Improperly Stored Reagents Check the expiration dates of all kit components. Ensure reagents have been stored at the recommended temperatures.
Insufficient Washing Inadequate washing can lead to high background and low signal in some competitive formats. Ensure all wells are completely filled and aspirated during each wash step.
Substrate Solution Issues The substrate solution should be colorless before use. Protect the substrate from light. Ensure the correct substrate for the enzyme used is being utilized.
Stop Solution Not Added or Delayed Reading Add the stop solution as per the protocol and read the plate immediately. Delays can lead to signal degradation.
Problem Area 3: Sample-Specific Issues

The composition of the sample can sometimes interfere with the assay.

Potential Cause Recommended Solution
Low Analyte Concentration The this compound concentration in the samples may be below the detection limit of the assay. Consider concentrating the samples if possible.
Matrix Effects Components in the sample matrix may interfere with the antibody-antigen binding. Try diluting the sample further in the assay buffer.

Experimental Protocols

Standard this compound Competitive ELISA Protocol
  • Prepare Reagents: Bring all reagents and samples to room temperature before use. Prepare the this compound standards and any necessary sample dilutions.

  • Add Standards and Samples: Pipette 50 µL of standards and samples into the appropriate wells of the antibody-coated microplate.

  • Add Labeled this compound: Add 50 µL of the enzyme-conjugated or biotinylated this compound to each well.

  • Incubate: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 1-2 hours at room temperature or overnight at 4°C).

  • Wash: Aspirate the contents of the wells and wash the plate 3-5 times with the provided wash buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and tapping it on absorbent paper.

  • Add Substrate: Add 100 µL of the substrate solution to each well.

  • Develop Signal: Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Stop Reaction: Add 100 µL of stop solution to each well. The color in the wells should change.

  • Read Plate: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB substrate).

Visual Troubleshooting Guides

Below are diagrams to help visualize the experimental workflow and troubleshoot potential issues.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_read Data Acquisition Reagents Bring Reagents to RT Standards Prepare Standards Reagents->Standards Samples Prepare Samples Standards->Samples Add_Samples Add Standards/Samples Samples->Add_Samples Add_Conjugate Add Labeled This compound Add_Samples->Add_Conjugate Incubate1 Incubate Add_Conjugate->Incubate1 Wash Wash Plate Incubate1->Wash Add_Substrate Add Substrate Wash->Add_Substrate Incubate2 Incubate (Develop) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Plate Add_Stop->Read_Plate

Caption: Standard this compound ELISA Workflow.

Low_Signal_Troubleshooting Start Low Signal Detected Check_Standards Review Standard Curve Preparation & ODs Start->Check_Standards Check_Reagents Examine Reagent Preparation & Storage Start->Check_Reagents Check_Procedure Verify Assay Procedure Start->Check_Procedure Check_Reader Check Plate Reader Settings Start->Check_Reader Sol_Standards Prepare Fresh Standards Check_Standards->Sol_Standards Issue Found Sol_Reagents Use Fresh Reagents, Check Expiration Dates Check_Reagents->Sol_Reagents Issue Found Sol_Procedure Adhere Strictly to Protocol (Times, Temps, Washing) Check_Procedure->Sol_Procedure Issue Found Sol_Reader Correct Wavelength & Settings Check_Reader->Sol_Reader Issue Found

Caption: Troubleshooting Logic for Low ELISA Signal.

References

Technical Support Center: Optimizing Buffer Conditions for N-Acetyloxytocin Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing buffer pH and composition for the stability of N-Acetyloxytocin. The information is presented in a question-and-answer format to address specific experimental challenges.

Disclaimer: Direct stability data for this compound is limited. The following recommendations are largely based on extensive research on its parent compound, oxytocin. While the stability profile of this compound is expected to share similarities with oxytocin, the N-terminal acetylation may alter its degradation pathways. Therefore, these guidelines should be considered a starting point for your optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maximizing the stability of this compound in aqueous solutions?

A1: Based on studies of oxytocin, the optimal pH for stability is around 4.5.[1][2] Degradation of oxytocin is significantly faster at neutral and alkaline pH values.[1][2] It is hypothesized that the N-acetylation of oxytocin may reduce degradation pathways that involve the N-terminal amine group, potentially broadening the optimal pH range. However, starting optimization experiments at pH 4.5 is strongly recommended.

Q2: Which buffer system is recommended for formulating this compound?

A2: Both citrate and acetate buffers have been shown to be effective in stabilizing oxytocin, particularly at a pH of 4.5.[3] Some studies suggest that acetate buffer may be slightly superior to a citrate/phosphate buffer for oxytocin stability. The choice of buffer can influence the effectiveness of other stabilizing agents, such as divalent metal ions.

Q3: Can the addition of metal ions improve the stability of this compound?

A3: Yes, for oxytocin, the addition of divalent metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺) in combination with a citrate buffer has been shown to significantly improve stability. This stabilizing effect is concentration-dependent. It is postulated that these ions form a complex with oxytocin and citrate, which helps to protect the disulfide bridge from degradation. It is reasonable to expect a similar stabilizing effect for this compound.

Q4: What are the primary degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been fully elucidated, they are likely to be similar to those of oxytocin, with some key differences due to the blocked N-terminus. For oxytocin, known degradation pathways include:

  • β-elimination of the disulfide bond: This is a major degradation pathway for oxytocin.

  • Deamidation: Occurs at the Gln⁴, Asn⁵, and C-terminal Gly⁹-NH₂ residues, particularly at acidic pH.

  • Oxidation: The Tyr² and Cys¹,⁶ residues are susceptible to oxidation.

  • Dimerization and Aggregation: Formation of disulfide-linked dimers and larger aggregates can occur.

The N-acetylation in this compound is expected to prevent degradation pathways that initiate at the N-terminal amine group.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Rapid loss of this compound potency in solution. Inappropriate buffer pH.Adjust the buffer pH to 4.5. Use a pH meter to confirm the final pH of your formulation.
Ineffective buffer system.Switch to a citrate or acetate buffer, which have demonstrated stabilizing effects for oxytocin.
Oxidation.Prepare buffers with de-gassed water and consider working under an inert atmosphere (e.g., nitrogen) to minimize oxygen exposure.
Formation of precipitates or visible aggregates. Aggregation of this compound.Optimize the peptide concentration. Higher concentrations can sometimes lead to increased aggregation. Consider the addition of excipients known to reduce protein aggregation, though this requires further investigation for this compound.
Buffer component incompatibility.Ensure all buffer components are fully dissolved and compatible with each other at the intended storage temperature.
Inconsistent results in stability studies. Analytical method variability.Validate your analytical method (e.g., HPLC) for linearity, precision, and accuracy. Ensure consistent sample preparation and handling.
Fluctuation in storage conditions.Use a calibrated incubator or refrigerator to maintain a constant temperature. Protect samples from light, as it can induce degradation.

Quantitative Data Summary

The following tables summarize key quantitative data from stability studies on oxytocin , which can serve as a reference for designing this compound stability experiments.

Table 1: Effect of pH on Oxytocin Degradation Rate

pHTemperature (°C)Degradation Rate Constant (k, day⁻¹)Reference
2.0700.63
4.5700.391 (at 0.1 mg/mL)
7.070> 0.63
9.070> 0.63

Table 2: Effect of Buffer and Divalent Metal Ions on Oxytocin Recovery after 6 Months at 40°C

Buffer (10 mM Citrate, pH 4.5) + AdditiveOxytocin Recovery (%)Monomeric Oxytocin (%)Reference
50 mM CaCl₂~80~80
50 mM MgCl₂~90~90

Experimental Protocols

Protocol 1: Preparation of Stabilizing Buffers

1.1. Citrate Buffer with Divalent Metal Ions (10 mM Citrate, 50 mM CaCl₂, pH 4.5)

  • Dissolve 2.10 g of citric acid monohydrate in 800 mL of purified water.

  • Add 7.35 g of calcium chloride dihydrate and stir until fully dissolved.

  • Adjust the pH to 4.5 with a 1 M sodium hydroxide solution.

  • Bring the final volume to 1 L with purified water.

  • Filter the buffer through a 0.22 µm filter.

1.2. Acetate Buffer (50 mM, pH 4.5)

  • Dissolve 4.10 g of sodium acetate trihydrate in 800 mL of purified water.

  • Adjust the pH to 4.5 with glacial acetic acid.

  • Bring the final volume to 1 L with purified water.

  • Filter the buffer through a 0.22 µm filter.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.

  • Sample Preparation: Prepare solutions of this compound (e.g., 0.1 mg/mL) in the chosen buffer systems.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: 80°C for 48 hours.

    • Photostability: Expose to light (ICH Q1B guidelines) for a specified duration.

  • Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method (see Protocol 3).

Protocol 3: Stability-Indicating HPLC Method

This method, adapted from oxytocin analysis, can be used as a starting point for this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 15% to 60% Mobile Phase B over 25 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Injection Volume: 20 µL.

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

cluster_degradation Hypothesized this compound Degradation Pathways This compound This compound Beta-Elimination Beta-Elimination This compound->Beta-Elimination Disulfide Bond Cleavage Deamidation Deamidation This compound->Deamidation Gln, Asn, Gly-NH2 Oxidation Oxidation This compound->Oxidation Tyr, Cys residues Aggregation Aggregation This compound->Aggregation Dimerization & Higher Order

Caption: Hypothesized degradation pathways for this compound based on oxytocin.

cluster_workflow Experimental Workflow for Stability Testing Formulation Formulation Stress_Conditions Stress_Conditions Formulation->Stress_Conditions Expose to pH, Temp, Light, Oxidizing agents Time_Points Time_Points Stress_Conditions->Time_Points Sample at T0, T1, T2... Analysis Analysis Time_Points->Analysis HPLC, MS Data_Evaluation Data_Evaluation Analysis->Data_Evaluation Assess degradation, Identify products

Caption: General experimental workflow for assessing this compound stability.

References

Overcoming challenges with N-Acetyloxytocin crossing the blood-brain barrier

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for N-Acetyloxytocin Research. This resource is designed for researchers, scientists, and drug development professionals investigating the central nervous system (CNS) effects of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments, particularly those focused on overcoming the challenges of delivering this peptide across the blood-brain barrier (BBB).

Disclaimer: Research specifically investigating the blood-brain barrier permeability and central nervous system pharmacokinetics of this compound is limited. Much of the guidance provided here is extrapolated from studies on oxytocin and general principles of peptide delivery to the brain.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from oxytocin?

This compound is a post-translational modification of oxytocin, where an acetyl group is added to the N-terminus. This modification has been identified in the rat pituitary and various brain regions.[1] While structurally similar to oxytocin, the addition of the acetyl group can alter its physicochemical properties, potentially impacting its stability, receptor binding affinity, and ability to cross the blood-brain barrier.

Q2: Does this compound cross the blood-brain barrier?

Q3: What are the potential benefits of N-acetylation for CNS delivery?

Acetylation of peptides can sometimes enhance their stability in biological fluids by protecting them from enzymatic degradation.[4] It can also increase lipophilicity, which may facilitate passive diffusion across the BBB. Researchers investigating this compound may hypothesize that this modification offers a biological advantage for central activity compared to oxytocin.

Q4: If this compound reaches the brain, what signaling pathways might it activate?

Assuming this compound interacts with oxytocin receptors (OTR), it would likely trigger similar downstream signaling cascades. OTRs are G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11 proteins. Activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels and activates protein kinase C (PKC), leading to various cellular responses.

Troubleshooting Guides

Problem 1: Low or undetectable levels of this compound in brain tissue after peripheral administration.
Potential Cause Troubleshooting Suggestion
Poor BBB Permeability Increase the lipophilicity of the delivery vehicle. Consider encapsulation in nanoparticles or liposomes to leverage receptor-mediated transcytosis. Explore alternative administration routes like intranasal delivery, which may bypass the BBB.
Rapid Degradation in Plasma Co-administer with peptidase inhibitors to increase plasma half-life. Modify the peptide structure (beyond N-acetylation) to enhance stability. Encapsulate this compound in protective nanocarriers.
Insufficient Dosage Perform dose-response studies to determine the optimal concentration for central delivery.
Inefficient Brain Tissue Extraction Optimize the homogenization and extraction protocol for peptides. Use a proven method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive quantification.
Artifactual Deacetylation during Sample Preparation Perform sample preparation at low temperatures to minimize enzymatic activity. Consider using specific inhibitors for deacetylases if known to be present.
Problem 2: Inconsistent results in in vitro BBB models.
Potential Cause Troubleshooting Suggestion
Inappropriate Cell Model Select a well-characterized in vitro BBB model (e.g., primary brain endothelial cells, immortalized cell lines, or iPSC-derived models) that expresses relevant transporters and tight junction proteins.
Low Trans-Endothelial Electrical Resistance (TEER) Ensure the cell monolayer has reached confluency and exhibits high TEER values before starting the permeability assay, as this indicates tight junction integrity.
Efflux Transporter Activity Investigate if this compound is a substrate for efflux pumps like P-glycoprotein. Co-administration with known efflux pump inhibitors can help clarify this.
Non-specific Binding to Assay Components Pre-treat the assay plates and membranes with a blocking agent to minimize non-specific binding of the peptide.
Problem 3: Difficulty in quantifying this compound in brain samples.
Potential Cause Troubleshooting Suggestion
Low Analyte Concentration Utilize highly sensitive analytical techniques such as LC-MS/MS. Consider in vivo microdialysis for sampling from the brain extracellular fluid, which can provide a more direct measure of bioavailable peptide.
Matrix Effects in Mass Spectrometry Optimize sample clean-up and chromatographic separation to reduce ion suppression from the complex brain matrix. Use stable isotope-labeled internal standards for accurate quantification.
Peptide Adsorption to Surfaces Use low-binding tubes and pipette tips throughout the sample preparation process.
Distinguishing from Unmodified Oxytocin Employ high-resolution mass spectrometry to differentiate between this compound and oxytocin based on their mass difference.

Quantitative Data Summary

Due to the limited direct research on this compound, a comprehensive table of its quantitative data is not available. Researchers should aim to experimentally determine the following parameters and compare them to known values for oxytocin.

Parameter This compound (Hypothetical) Oxytocin (Reference Values) Significance for BBB Crossing
Molecular Weight (Da) ~1049~1007Smaller molecules generally have better passive diffusion.
LogP (Octanol/Water Partition Coefficient) To be determined-2.7 to -1.4Higher LogP indicates greater lipophilicity, which can enhance BBB permeability.
Plasma Half-life (t½) To be determined3-10 minutesA longer half-life increases the opportunity for the molecule to cross the BBB.
In Vitro BBB Permeability (Papp) To be determinedLowA key indicator of the ability to cross the endothelial cell layer.
Brain-to-Plasma Concentration Ratio To be determinedLowAn in vivo measure of overall brain penetration.

Experimental Protocols

Protocol 1: In Vivo Microdialysis for this compound in the Rat Brain

This protocol is adapted from established methods for neuropeptide microdialysis and should be optimized for this compound.

Objective: To measure the extracellular concentration of this compound in a specific brain region following peripheral administration.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (with appropriate molecular weight cutoff)

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution for administration

  • LC-MS/MS system for analysis

Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Surgically implant a guide cannula targeting the brain region of interest (e.g., hypothalamus, amygdala).

  • Allow the animal to recover from surgery as per institutional guidelines.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).

  • Collect baseline dialysate samples for a defined period.

  • Administer this compound peripherally (e.g., intravenously or intraperitoneally).

  • Continue collecting dialysate fractions at regular intervals.

  • Analyze the collected fractions for this compound concentration using a validated LC-MS/MS method.

Protocol 2: Radioligand Binding Assay for this compound

This protocol can be used to determine the binding affinity of this compound for the oxytocin receptor.

Objective: To determine the inhibition constant (Ki) of this compound at the oxytocin receptor.

Materials:

  • Cell membranes expressing the oxytocin receptor (e.g., from transfected cell lines or brain tissue homogenates).

  • Radiolabeled oxytocin antagonist (e.g., [³H]-Oxytocin or [¹²⁵I]-ornithine vasotocin analog).

  • Unlabeled this compound.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of unlabeled this compound.

  • In a multi-well plate, combine the receptor-containing membranes, the radiolabeled antagonist at a fixed concentration (near its Kd), and varying concentrations of unlabeled this compound.

  • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled oxytocin).

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and plot the percentage of specific binding against the concentration of this compound to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

G cluster_0 Experimental Workflow: Assessing this compound BBB Permeability start Peripheral Administration of This compound plasma Plasma Sampling start->plasma bbb Blood-Brain Barrier start->bbb Transport? analysis Quantification by LC-MS/MS plasma->analysis brain_sampling Brain Tissue Sampling (Homogenate or Microdialysis) bbb->brain_sampling brain_sampling->analysis pk_pd Pharmacokinetic/ Pharmacodynamic Analysis analysis->pk_pd

Caption: Experimental workflow for evaluating this compound's BBB permeability.

G cluster_1 Troubleshooting Logic: Low Brain Concentration issue Low this compound in Brain cause1 Poor BBB Permeability issue->cause1 cause2 Rapid Plasma Degradation issue->cause2 cause3 Inefficient Quantification issue->cause3 solution1a Increase Lipophilicity cause1->solution1a solution1b Use Nanocarriers cause1->solution1b solution2a Co-administer Peptidase Inhibitors cause2->solution2a solution2b Improve Peptide Stability cause2->solution2b solution3a Optimize LC-MS/MS cause3->solution3a solution3b Use Microdialysis cause3->solution3b

Caption: Troubleshooting logic for low brain concentrations of this compound.

G cluster_2 Potential this compound Signaling Pathway ligand This compound receptor Oxytocin Receptor (OTR) ligand->receptor g_protein Gαq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc activates cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Hypothesized signaling pathway for this compound via the oxytocin receptor.

References

Technical Support Center: Minimizing N-Acetyloxytocin Aggregation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize the aggregation of N-Acetyloxytocin in solution.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern for this compound?

A1: Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, complexes. For this compound, a synthetic analog of the hormone oxytocin, aggregation can lead to a loss of therapeutic efficacy, altered bioavailability, and potentially trigger an immune response.[1] Controlling aggregation is crucial for obtaining reliable experimental results and for the development of stable pharmaceutical formulations.

Q2: What are the primary factors that induce this compound aggregation?

A2: Several factors can promote the aggregation of this compound in solution. These include:

  • pH and Net Charge: Electrostatic interactions between peptide molecules are critical. Aggregation is often favored at pH values near the isoelectric point (pI) of the peptide, where the net charge is minimal.[1][2]

  • Temperature: Higher temperatures can accelerate degradation pathways and increase molecular motion, leading to a higher probability of intermolecular interactions and aggregation.[3]

  • Peptide Concentration: Increased concentration of this compound can enhance the likelihood of peptide-peptide interactions, thereby promoting aggregation.[3]

  • Ionic Strength: The salt concentration of the solution can modulate electrostatic interactions. High ionic strength can sometimes shield charges and promote aggregation.

  • Mechanical Stress: Physical agitation, such as vortexing or vigorous stirring, can introduce energy into the system that may lead to the formation of aggregates.

Q3: How does N-acetylation affect the aggregation propensity of oxytocin?

A3: The effect of N-terminal acetylation on peptide aggregation is complex and can vary depending on the specific peptide sequence and the solution conditions. For some peptides, N-acetylation has been shown to increase the propensity to aggregate, while for others, it can have a protective effect and reduce aggregation. For α-Synuclein, N-acetylation has been observed to reduce the rate of amyloid aggregation. Conversely, for the Huntingtin protein, N-acetylation has been found to promote fibrilization. The specific impact on this compound compared to oxytocin requires empirical determination.

Q4: What are the initial signs of this compound aggregation in my solution?

A4: The initial signs of aggregation can be subtle. Visually, you might observe the solution becoming cloudy or the formation of visible precipitates over time. However, soluble aggregates, which are not visible to the naked eye, can also be present and impact your experiments. Techniques like Dynamic Light Scattering (DLS) are highly sensitive for detecting early-stage aggregation.

Q5: What solvents and excipients can be used to improve the solubility of this compound and prevent aggregation?

A5: Several solvent systems and excipients have been reported to aid in the dissolution of this compound. These include:

  • Organic Co-solvents: Dimethyl sulfoxide (DMSO) is often used to prepare stock solutions.

  • Polymers: Polyethylene glycol 300 (PEG300) can be used as a co-solvent to improve solubility.

  • Surfactants: Non-ionic surfactants like Tween-80 can help to prevent aggregation by reducing surface tension and stabilizing the peptide.

  • Cyclodextrins: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can encapsulate the peptide, increasing its solubility and stability in aqueous solutions.

  • Oils: For non-aqueous formulations, corn oil has been used.

It is crucial to note that while these excipients can enhance solubility, their impact on aggregation over time should be monitored.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Cloudiness or precipitation observed in the this compound solution. - Peptide concentration is too high.- pH of the solution is near the isoelectric point (pI) of the peptide.- Inappropriate solvent or buffer system.- Temperature fluctuations during storage.- Reduce the peptide concentration.- Adjust the pH of the solution to be at least 1-2 units away from the pI.- Use a recommended solubilization protocol (see Experimental Protocols section).- Store the solution at a constant, recommended temperature (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles.
Inconsistent results in bioassays. - Presence of soluble aggregates affecting biological activity.- Degradation of the peptide over time.- Characterize the aggregation state of your solution using techniques like DLS or SEC before each experiment.- Prepare fresh solutions for critical experiments.- Optimize the formulation with stabilizing excipients.
Difficulty dissolving this compound powder. - Poor solubility in the chosen solvent.- Prepare a stock solution in a small amount of DMSO before diluting with aqueous buffer.- Gentle heating and/or sonication can aid in dissolution, but should be used cautiously to avoid degradation.

Quantitative Data

While specific quantitative data for this compound aggregation is limited in the literature, studies on the closely related peptide, oxytocin, provide valuable insights into its stability under different conditions. The following tables summarize the degradation kinetics of oxytocin, which can serve as a proxy for this compound.

Table 1: Effect of pH and Temperature on the Degradation Rate Constant (k) of Oxytocin (0.1 mg/mL)

pHTemperature (°C)Observed Degradation Rate Constant (k) (day⁻¹)
2.0400.04
4.5400.01
7.0400.02
9.0400.05
2.0550.15
4.5550.04
7.0550.08
9.0550.20
2.0700.63
4.5700.39
7.0700.45
9.0700.80
2.0801.50
4.5800.90
7.0801.20
9.0802.10

Data adapted from a study on oxytocin degradation kinetics. Degradation was found to be slowest at pH 4.5.

Table 2: Effect of Oxytocin Concentration on the Degradation Rate Constant (k) at 70°C

Concentration (mg/mL)pHObserved Degradation Rate Constant (k) (day⁻¹)
0.024.50.314
0.14.50.391
0.54.50.420

Data adapted from a study on oxytocin degradation kinetics. The degradation rate was observed to be concentration-dependent at pH 4.5, 7.0, and 9.0.

Experimental Protocols

Protocol 1: Solubilization of this compound

This protocol provides a method for preparing a clear solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly by gentle vortexing.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Add 450 µL of saline to bring the final volume to 1 mL and mix until the solution is clear.

This protocol is adapted from a commercially available product information sheet and is intended for research purposes.

Protocol 2: Monitoring this compound Aggregation using Thioflavin T (ThT) Assay

The ThT assay is a fluorescence-based method used to detect the formation of amyloid-like fibrillar aggregates.

Materials:

  • This compound solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Black 96-well plate with a clear bottom

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of this compound at the desired concentration in PBS.

  • Prepare a ThT working solution by diluting the stock solution in PBS to a final concentration of 20-50 µM.

  • In a black 96-well plate, add your this compound solution and the ThT working solution to each well. Include control wells with buffer and ThT only.

  • Incubate the plate at a specific temperature (e.g., 37°C) in a fluorescence plate reader.

  • Monitor the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at ~440 nm and emission at ~480-490 nm.

  • An increase in fluorescence intensity over time indicates the formation of amyloid-like aggregates.

Protocol 3: Characterization of this compound Aggregates by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it ideal for detecting the presence of aggregates.

Materials:

  • This compound solution

  • Low-volume cuvette

  • DLS instrument

Procedure:

  • Filter the this compound solution through a 0.22 µm syringe filter to remove any dust or large particles.

  • Carefully transfer the filtered solution into a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

  • Perform the DLS measurement according to the instrument's software instructions.

  • Analyze the data to determine the size distribution of particles in the solution. The presence of a population of larger particles or an increase in the average particle size over time is indicative of aggregation.

Protocol 4: Quantification of Soluble Aggregates by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size, allowing for the quantification of monomers, dimers, and higher-order soluble aggregates.

Materials:

  • This compound solution

  • HPLC system with a UV detector

  • Size exclusion column suitable for peptides

  • Mobile phase (e.g., phosphate buffer with an appropriate salt concentration to minimize non-specific interactions)

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Filter the this compound solution through a 0.22 µm syringe filter.

  • Inject a known volume of the sample onto the column.

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Aggregates will elute earlier than the monomeric form of this compound.

  • Quantify the percentage of monomer and aggregates by integrating the peak areas in the chromatogram.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Aggregation Analysis N-Acetyloxytocin_Powder This compound Powder Solubilization Solubilization (e.g., DMSO, PEG300, Tween-80) N-Acetyloxytocin_Powder->Solubilization Sterile_Filtration Sterile Filtration (0.22 µm) Solubilization->Sterile_Filtration ThT_Assay ThT Assay (Fibril Formation) Sterile_Filtration->ThT_Assay DLS_Analysis DLS (Size Distribution) Sterile_Filtration->DLS_Analysis SEC_Analysis SEC (Quantification of Aggregates) Sterile_Filtration->SEC_Analysis

Experimental workflow for preparing and analyzing this compound solutions.

aggregation_factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Aggregation This compound Aggregation Concentration Concentration Concentration->Aggregation Sequence Amino Acid Sequence (N-acetylation) Sequence->Aggregation pH pH pH->Aggregation Temperature Temperature Temperature->Aggregation Ionic_Strength Ionic Strength Ionic_Strength->Aggregation Mechanical_Stress Mechanical Stress Mechanical_Stress->Aggregation

Key factors influencing this compound aggregation.

References

Technical Support Center: Purity Assessment of Synthetic N-Acetyloxytocin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of synthetic N-Acetyloxytocin. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic peptide analog of oxytocin. It is characterized as a post-translational modification of oxytocin and is also considered an impurity of oxytocin, specifically Oxytocin Impurity E.[1][2][3][4] It is used in various research fields, including pharmacology and hormone interaction studies.[5]

Q2: What are the common methods for assessing the purity of synthetic this compound?

A2: The most common and recommended methods for assessing the purity of synthetic peptides like this compound are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS) for impurity identification. These techniques allow for the separation, identification, and quantification of the main compound and any related impurities.

Q3: What types of impurities might be present in a synthetic this compound sample?

A3: Impurities in synthetic this compound can include residual starting materials and reagents from the synthesis process, by-products from incomplete or side reactions, and degradation products. For peptides like oxytocin and its analogs, common impurities can arise from deamidation, oxidation, and amino acid insertions.

Q4: Why is a stability-indicating method important for purity assessment?

A4: A stability-indicating method is crucial as it can resolve the active pharmaceutical ingredient (API) from its potential degradation products. This ensures that the analytical method can accurately measure the purity of the sample even if it has been subjected to stress conditions like heat, light, acid, or base, which might cause degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC/UPLC analysis of this compound.

HPLC/UPLC System and Peak Shape Issues

Q: I'm observing high backpressure in my HPLC system. What should I do?

A: High backpressure is typically caused by blockages in the system. Follow these steps to diagnose and resolve the issue:

  • Isolate the Column: Disconnect the column from the system and check the pressure. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the HPLC system (e.g., injector, tubing, or in-line filter).

  • Column Blockage: If the column is the source of high pressure, try back-flushing it with a strong solvent. If this does not resolve the issue, the column frit may be plugged and require replacement.

  • System Blockage: If the blockage is in the system, check and clean or replace the in-line filter and any suspect tubing.

Q: My chromatographic peaks are broad or tailing. What are the possible causes and solutions?

A: Broad or tailing peaks can result from several factors:

  • Column Contamination: The column may be contaminated with strongly retained sample components. To resolve this, wash the column with a strong solvent. Using a guard column can help prevent this issue.

  • Poor Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before injection. Increasing the equilibration time may be necessary.

  • Mobile Phase Issues: The mobile phase composition may be incorrect, or its pH may be unsuitable. Prepare a fresh mobile phase and ensure its pH is appropriate for the analyte and column chemistry. For basic compounds that can exhibit tailing, reducing the mobile phase pH can sometimes improve peak shape.

  • Secondary Silanol Interactions: Residual silanols on the silica-based column packing can interact with the analyte, causing tailing. Using a highly deactivated column or adding a competing base to the mobile phase can mitigate this.

Q: I'm experiencing retention time drift. How can I stabilize my method?

A: Retention time drift is often related to changes in the analytical conditions:

  • Temperature Fluctuations: Use a thermostatted column oven to maintain a consistent temperature, as temperature can significantly affect retention times.

  • Mobile Phase Composition Changes: If using a gradient, ensure the pump is mixing the solvents correctly. For isocratic methods, prepare the mobile phase fresh daily and ensure it is well-mixed.

  • Column Equilibration: Inadequate column equilibration can lead to drifting retention times, especially in normal-phase chromatography.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase UPLC

This protocol outlines a stability-indicating UPLC method for the simultaneous estimation of assay and related substances of this compound.

1. Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Milli-Q water

2. Chromatographic Conditions:

ParameterValue
Column Waters Acquity CSH C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in 50:50 Acetonitrile/Water
Flow Rate 0.4 mL/min
Column Temperature 35°C
Detection Wavelength 220 nm
Injection Volume 10 µL

3. Gradient Program:

A gradient elution is typically used to separate impurities with different polarities from the main peak. The specific gradient will need to be optimized for the specific impurity profile.

4. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard and sample in the mobile phase or a suitable solvent.

  • Dilute the stock solution to a working concentration (e.g., 1 mg/mL).

5. Data Analysis:

  • Calculate the purity of the this compound sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Protocol 2: Impurity Identification by LC-MS

This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of impurities in a synthetic this compound sample.

1. LC Conditions:

  • Use the same UPLC conditions as described in Protocol 1 to ensure compatibility with the mass spectrometer.

2. MS Conditions:

ParameterValue
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Mass Analyzer Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., QTOF)
Scan Range m/z 100 - 1500

3. Procedure:

  • Inject the this compound sample into the LC-MS system.

  • Acquire mass spectra for all eluting peaks.

  • Compare the measured mass-to-charge ratio (m/z) of the impurity peaks with the theoretical masses of potential impurities (e.g., starting materials, known degradation products, or by-products with modifications like deamidation or oxidation).

Quantitative Data Summary

The following table summarizes typical parameters for a validated HPLC/UPLC method for peptide purity analysis, based on ICH guidelines.

ParameterTypical Acceptance CriteriaPurpose
Linearity (r²) ≥ 0.999Demonstrates a proportional relationship between concentration and detector response.
Precision (%RSD) ≤ 2.0%Measures the closeness of agreement between a series of measurements.
Accuracy (% Recovery) 98.0% - 102.0%Assesses the closeness of the measured value to the true value.
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1The lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation prep Prepare this compound Sample and Standard Solutions uplc UPLC Analysis for Purity prep->uplc lcms LC-MS for Impurity ID prep->lcms purity_calc Calculate Purity (%) uplc->purity_calc impurity_id Identify Impurities lcms->impurity_id report Final Purity Report purity_calc->report impurity_id->report

Caption: Workflow for Purity Assessment of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Chromatographic Issue (e.g., Peak Tailing) cause1 Column Contamination start->cause1 cause2 Improper Mobile Phase start->cause2 cause3 Silanol Interactions start->cause3 sol1 Wash Column with Strong Solvent cause1->sol1 sol2 Prepare Fresh Mobile Phase / Adjust pH cause2->sol2 sol3 Use Deactivated Column or Mobile Phase Additive cause3->sol3

Caption: Troubleshooting Logic for HPLC Peak Shape Issues.

References

Strategies to reduce variability in N-Acetyloxytocin behavioral experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to reduce variability in N-Acetyloxytocin (N-AcOT) behavioral experiments. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance experimental reproducibility and validity.

Frequently Asked Questions (FAQs)

Q1: Why are my behavioral experiment results with this compound so variable?

Variability in experiments involving oxytocinergic compounds is a well-documented challenge. Several factors can contribute to this, including the experimental design, individual participant characteristics, and environmental context.[1] The effects of oxytocin (OT) and its analogues are highly dependent on the social environment; the same compound can promote prosocial behavior in a positive context and social avoidance in a negative one.[2] Furthermore, individual differences in age, sex, and genetic background, particularly variations in the oxytocin receptor (OXTR) gene, can significantly influence outcomes.[3][4][5]

Q2: What is the functional difference between Oxytocin and this compound?

This compound is a post-translational modification of oxytocin, where an acetyl group is added to the N-terminus. This modification has been identified in the rat pituitary and several brain areas. The acetylation of oxytocin is believed to be a mechanism for controlling its bioactivity, potentially altering its binding affinity for receptors or its metabolic stability. While both compounds target the oxytocin system, their precise pharmacological profiles may differ, necessitating separate validation and dose-response studies.

Q3: How critical are animal handling and habituation for these experiments?

They are absolutely critical. Proper handling and habituation are crucial for reducing stress and anxiety in animal subjects, which can otherwise confound behavioral results. Unhandled animals may exhibit heightened stress responses that can mask or alter the specific behavioral effects of N-AcOT. A consistent habituation protocol, such as handling the animals for at least one minute daily for a week before testing, can lead to more exploratory behavior and less inhibition in behavioral tasks.

Q4: What is the best route and timing for this compound administration?

The optimal route and timing are key sources of variability. Intranasal administration is common in human studies and is increasingly used in animal models due to its potential for more direct nose-to-brain transport, which can increase the half-life of the compound in the brain compared to the bloodstream. Oral administration has also been shown to produce behavioral effects in rodents. The time between administration and testing must be optimized and consistently maintained. For instance, central nervous effects of similar neuropeptides can be observed 15-30 minutes after intranasal administration. A pilot study to determine the peak effect window for your specific behavioral assay is highly recommended.

Q5: How does the social and physical environment impact the results?

The environment is a powerful modulator of oxytocin system activity. Enriched environments with opportunities for social interaction can enhance social behaviors and responsiveness to oxytocin. Conversely, stressful experiences, such as social isolation or negative social interactions, can alter the brain regions where oxytocin is active and change its behavioral effects from prosocial to anxiogenic. Therefore, standardizing housing conditions, social groupings, and the testing environment is essential for reducing variability.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No Behavioral Effect Observed Compound Degradation: N-AcOT solution may be improperly stored or prepared, leading to loss of potency.Prepare fresh solutions for each experiment. Store stock solutions at -80°C for up to 6 months and working solutions at -20°C for up to 1 month, sealed from light and moisture.
Incorrect Dosage: The dose may be too low (sub-threshold) or too high (causing off-target effects or behavioral suppression).Conduct a dose-response study to identify the optimal dose for the desired behavioral effect.
Inappropriate Timing: The time between administration and behavioral testing may not align with the compound's peak pharmacokinetic/pharmacodynamic profile.Perform a time-course study to determine the optimal window for behavioral testing post-administration.
Low Statistical Power: The sample size may be too small to detect a true effect.Conduct a power analysis based on expected effect sizes from previous literature to determine the necessary sample size. Studies on intranasal oxytocin have sometimes suffered from low statistical power.
High Variability Between Subjects Genetic/Epigenetic Differences: Natural variations in the oxytocin receptor (OXTR) and endogenous oxytocin system exist between animals.Use genetically homogeneous animal strains where possible. Increase sample size to account for individual variability. If using outbred stocks, ensure subjects are randomly and evenly distributed across experimental groups.
Inconsistent Handling: Variation in experimenter handling introduces stress differently across subjects.Implement a strict, consistent handling and habituation protocol for all animals for at least one week prior to the experiment.
Environmental Instability: Differences in housing, lighting, noise, or social context can alter baseline anxiety and social behavior.Standardize all environmental conditions, including cage density, enrichment, light/dark cycles, and noise levels in the housing and testing rooms.
Contradictory Results (Prosocial vs. Antisocial Effects) Context-Dependent Effects: The social context of the experiment (e.g., interaction with a familiar vs. unfamiliar animal) can invert the behavioral outcome.Clearly define and control the social context of the behavioral paradigm. Ensure all stimuli (e.g., novel vs. familiar conspecifics) are consistent across trials.
Receptor Cross-Reactivity: At certain doses, N-AcOT may interact with other receptors, such as vasopressin (AVP) receptors, which can mediate different social behaviors.Use the lowest effective dose. Consider using a selective oxytocin receptor antagonist in a control group to confirm that the observed effects are OTR-mediated.

Quantitative Data Summary

Understanding the binding properties of oxytocinergic ligands is crucial for interpreting experimental results. The following table summarizes binding affinities for oxytocin and related compounds at oxytocin (OTR) and vasopressin (V1aR) receptors, highlighting the potential for cross-reactivity.

Table 1: Ligand Binding Affinities (Ki) at OTR and V1aR

LigandReceptorSpeciesBinding Affinity (Ki in nM)Ligand Specificity (OTR vs V1aR)
Oxytocin (OT) mOTRMouse0.8324.5-fold preference for mOTR
mV1aRMouse20.38
Arginine Vasopressin (AVP) mOTRMouse0.87No preference
mV1aRMouse1.11
Oxytocin (OT) hOTRHuman~4.28~115-fold preference for hOTR
hV1aRHuman~495.2
Arginine Vasopressin (AVP) hOTRHuman~8.9~2-fold preference for hV1aR
hV1aRHuman~4.70

Data compiled from various sources. Note: m denotes mouse and h denotes human. Lower Ki values indicate higher binding affinity. This data underscores the importance of species-specific receptor pharmacology.

Experimental Protocols & Visualizations

A standardized workflow is essential for reducing variability. The diagram below illustrates a robust experimental workflow for a typical N-AcOT behavioral study.

ExperimentalWorkflow cluster_prep Phase 1: Preparation & Baseline cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis acclimation Animal Acclimation (1-2 weeks) handling Habituation & Handling (≥1 week) acclimation->handling baseline Baseline Behavioral Phenotyping (Optional) handling->baseline admin N-AcOT / Vehicle Administration baseline->admin wait Waiting Period (Time-course dependent) admin->wait assay Behavioral Assay (e.g., Social Recognition) wait->assay collection Data Collection & Scoring assay->collection stats Statistical Analysis (e.g., ANOVA, t-test) collection->stats interp Interpretation & Reporting stats->interp

Caption: Standardized workflow for this compound behavioral experiments.

Detailed Protocol: Social Recognition Test

This protocol is adapted from methodologies used to assess social memory, a behavior known to be modulated by the oxytocin system.

  • Habituation Phase (Day -7 to -1):

    • Handle each experimental animal for 2-3 minutes daily.

    • On the last 3 days, acclimate the animal to the testing cage (home cage with grid, food, and water removed) for 30 minutes each day.

  • Testing Phase (Day 0):

    • Place the experimental animal in the testing cage and allow it to acclimate for 30 minutes.

    • Trial 1-4 (Habituation to Stimulus): Introduce a novel, same-sex juvenile mouse (stimulus 1) into the cage for a 2-minute interaction period. Remove stimulus 1. Repeat this for four consecutive trials with a 5-minute inter-trial interval.

    • Trial 5 (Social Novelty): After the fourth trial and a 5-minute interval, introduce a new, unfamiliar juvenile mouse (stimulus 2) for a 2-minute interaction period.

    • Scoring: An observer, blind to the experimental conditions, should score the duration of social investigation (e.g., nose-to-nose sniffing, anogenital sniffing) for each trial. A significant decrease in investigation time from Trial 1 to Trial 4 indicates habituation. A significant increase in investigation time from Trial 4 to Trial 5 indicates successful social recognition and novelty preference.

Troubleshooting Experimental Issues

When unexpected results arise, a logical troubleshooting process can help identify the root cause.

TroubleshootingFlowchart start Unexpected or Variable Results check_compound Is the N-AcOT solution fresh, pure, and correctly concentrated? start->check_compound check_protocol Was the protocol followed exactly? (Timing, dosage, handling, etc.) check_compound->check_protocol Yes remedy_compound Remake solution. Verify source purity. check_compound->remedy_compound No check_animal Are there confounding animal factors? (Health, stress, genetic drift) check_protocol->check_animal Yes remedy_protocol Retrain staff. Use checklists. check_protocol->remedy_protocol No check_env Were environmental conditions stable? (Noise, light, temperature) check_animal->check_env Yes remedy_animal Perform health checks. Increase sample size. check_animal->remedy_animal No remedy_env Isolate testing room. Monitor conditions. check_env->remedy_env No reevaluate Re-evaluate Hypothesis & Experimental Design check_env->reevaluate Yes remedy_compound->check_protocol remedy_protocol->check_animal remedy_animal->check_env remedy_env->reevaluate SignalingPathway cluster_membrane Cell Membrane cluster_products Second Messengers otr Oxytocin Receptor (OTR) (GPCR) g_protein Gαq/11 otr->g_protein activates ligand This compound or Oxytocin ligand->otr plc Phospholipase C (PLC) g_protein->plc activates ip3 IP₃ plc->ip3 dag DAG plc->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) Activation dag->pkc activates ca2 Ca²⁺ Release er->ca2 ca2->pkc co-activates response Downstream Cellular Responses (e.g., Neuronal Excitability) ca2->response pkc->response

References

Validation & Comparative

A Comparative Guide to the Bioactivity of N-Acetyloxytocin and Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of N-Acetyloxytocin versus the well-characterized neuropeptide, oxytocin. While direct comparative studies on the bioactivity of this compound are notably scarce in publicly available literature, this document synthesizes the existing knowledge and provides a framework for future comparative research. We will delve into the potential implications of N-terminal acetylation on oxytocin's function, present established experimental protocols for assessing bioactivity, and visualize key pathways and workflows.

Introduction: The Significance of N-Terminal Acetylation

Oxytocin is a nine-amino-acid peptide hormone and neurotransmitter renowned for its role in social bonding, uterine contractions, and lactation.[1] Its bioactivity is mediated primarily through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[2] this compound is a naturally occurring, post-translationally modified form of oxytocin that has been identified in the rat neurointermediate pituitary and various brain regions.[3][4] It has been suggested that the acetylation of oxytocin may serve as a mechanism to regulate the bioactivity of this critical neurohypophyseal hormone.[4]

N-terminal acetylation, the addition of an acetyl group to the N-terminus of a peptide, is a common modification that can significantly alter a peptide's physicochemical properties. This modification can influence a peptide's stability, receptor binding affinity, and overall biological activity. Generally, N-terminal acetylation can increase a peptide's resistance to degradation by aminopeptidases, potentially prolonging its half-life and altering its pharmacokinetic and pharmacodynamic profile. However, without direct experimental data, the precise impact of this modification on oxytocin's bioactivity remains a subject for investigation.

Quantitative Bioactivity Data: A Comparative Analysis

To date, there is a conspicuous absence of published studies directly comparing the quantitative bioactivity of this compound with that of oxytocin. The following tables are presented to highlight this data gap and to provide a template for how such comparative data should be structured once it becomes available. The data for oxytocin is compiled from various sources to serve as a benchmark.

Table 1: Oxytocin Receptor Binding Affinity

LigandReceptorSpeciesCell Line/TissueKi (nM)Kd (nM)Reference
Oxytocin Oxytocin ReceptorHumanUterine Smooth Muscle Cells-0.76
Oxytocin ReceptorHamsterBrain4.28-
This compound Oxytocin Receptor--Data not availableData not available-

Table 2: In Vitro Functional Potency (Uterine Contraction)

LigandAssayTissueEC50 (pM)Reference
Oxytocin Uterine ContractionHuman Myometrium5,340
This compound Uterine Contraction-Data not available-

Table 3: G-Protein Coupling Potency

LigandG-Protein SubtypeAssayEC50 (nM)Reference
Oxytocin GαqBRET2.16
Gαi1BRET62.63
Gαi2BRET32.27
Gαi3BRET11.50
GαoABRET29.80
GαoBBRET91.80
This compound --Data not available-

Experimental Protocols for Comparative Bioactivity Assessment

To directly compare the bioactivity of this compound and oxytocin, a series of well-established in vitro assays should be employed. The following are detailed protocols for key experiments.

Radioligand Binding Assay for Oxytocin Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.

  • Materials:

    • Cell membranes prepared from cells expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).

    • Radiolabeled oxytocin, such as [3H]-Oxytocin.

    • Unlabeled oxytocin (for standard curve and non-specific binding).

    • This compound.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Glass fiber filters (e.g., Whatman GF/C).

    • Scintillation cocktail and counter.

  • Procedure:

    • In a 96-well plate, add a constant concentration of [3H]-Oxytocin (typically at or below its Kd).

    • Add increasing concentrations of unlabeled oxytocin (for the standard curve) or this compound.

    • To determine non-specific binding, add a high concentration of unlabeled oxytocin (e.g., 1 µM) to a set of wells.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value for this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Uterine Contraction Assay

This functional assay measures the potency of this compound in inducing contractions in isolated uterine tissue.

  • Materials:

    • Uterine tissue strips from rats or human biopsies.

    • Organ bath system with force-displacement transducers.

    • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

    • Oxytocin and this compound stock solutions.

  • Procedure:

    • Mount the uterine strips in the organ baths containing PSS under a resting tension (e.g., 1-2 g).

    • Allow the tissue to equilibrate for at least 60 minutes, with regular washes, until stable spontaneous contractions are observed.

    • Generate a cumulative concentration-response curve by adding increasing concentrations of oxytocin or this compound to the organ baths at set intervals.

    • Record the contractile responses (amplitude and frequency) using the force-displacement transducers.

    • Analyze the data to determine the EC50 (effective concentration to produce 50% of the maximal response) for each compound.

G-Protein Activation Assay (e.g., [35S]GTPγS Binding Assay)

This assay determines the ability of this compound to activate G-proteins coupled to the oxytocin receptor.

  • Materials:

    • Cell membranes expressing the oxytocin receptor.

    • [35S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP.

    • Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4.

    • Oxytocin and this compound.

  • Procedure:

    • Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

    • In a multi-well plate, add the cell membranes, [35S]GTPγS, and increasing concentrations of oxytocin or this compound.

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the amount of bound [35S]GTPγS using a scintillation counter.

    • Plot the specific binding of [35S]GTPγS against the ligand concentration to determine the EC50 for G-protein activation.

Visualizing the Molecular and Experimental Landscape

To better understand the mechanisms of action and the experimental approach to comparing these two peptides, the following diagrams are provided.

Oxytocin Receptor Signaling Pathway

The binding of an agonist like oxytocin to its receptor initiates a cascade of intracellular events.

Oxytocin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Oxytocin Oxytocin or This compound OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds Gq_alpha Gαq OTR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Uterine Contraction & Other Cellular Responses Ca_release->Contraction PKC->Contraction

Caption: Oxytocin receptor signaling pathway.

Experimental Workflow for Comparative Bioactivity Analysis

A logical workflow is essential for a comprehensive comparison of this compound and oxytocin.

Comparative_Workflow cluster_ligands Test Ligands cluster_assays In Vitro Bioassays cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Oxytocin Oxytocin (Reference) Binding Receptor Binding Assay (Determine Ki) Oxytocin->Binding G_Protein G-Protein Coupling Assay (Determine EC50 for Gα activation) Oxytocin->G_Protein Functional Functional Assay (e.g., Uterine Contraction) (Determine EC50) Oxytocin->Functional NAcOxy This compound (Test) NAcOxy->Binding NAcOxy->G_Protein NAcOxy->Functional Analysis Compare Ki, EC50, and Emax values Binding->Analysis G_Protein->Analysis Functional->Analysis Conclusion Determine Relative Potency and Efficacy of This compound vs. Oxytocin Analysis->Conclusion

Caption: Experimental workflow for comparing the bioactivity of this compound and oxytocin.

Conclusion and Future Directions

The N-terminal acetylation of oxytocin presents an intriguing possibility for the modulation of its biological activity. While this compound has been identified as a naturally occurring metabolite, the scientific community currently lacks the direct comparative data needed to fully understand its pharmacological profile relative to oxytocin. The general principles of peptide chemistry suggest that this compound may exhibit increased stability, which could translate to a different potency and duration of action.

The experimental protocols and frameworks provided in this guide offer a clear path forward for researchers to systematically investigate the bioactivity of this compound. Such studies are crucial to elucidate the potential physiological role of this modified peptide and to explore its therapeutic potential. Future research should prioritize head-to-head comparisons of this compound and oxytocin in receptor binding, downstream signaling, and functional assays to fill the current knowledge gap and unlock the potential of this endogenous oxytocin analog.

References

N-Acetyloxytocin vs. Native Oxytocin: A Comparative Analysis of Oxytocin Receptor Binding Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the binding characteristics and signaling pathways of N-acetyloxytocin compared to its native counterpart at the oxytocin receptor.

This guide provides a comprehensive comparison of this compound and native oxytocin, focusing on their interaction with the oxytocin receptor (OTR). While extensive research has characterized the binding kinetics and signaling of native oxytocin, data on this compound remains limited. This document summarizes the available information, outlines established experimental protocols for detailed analysis, and presents key signaling pathways to guide future research in this area.

Executive Summary

Native oxytocin, a nonapeptide hormone, is crucial for various physiological processes, including social bonding and uterine contractions, mediated by its interaction with the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[1] this compound, a naturally occurring, post-translationally modified form of oxytocin, has been identified in the rat pituitary and brain.[2] Preliminary evidence suggests that N-acetylation of oxytocin may lead to decreased binding affinity for the OTR.[3] However, a comprehensive quantitative comparison of the binding kinetics and downstream signaling of this compound versus native oxytocin is currently lacking in published literature. This guide aims to bridge this gap by providing a framework for such a comparative study.

Comparative Binding Kinetics: A Data Gap

Table 1: Oxytocin Receptor Binding Kinetics of Native Oxytocin

LigandReceptor SpeciesCell Line/TissueKd (nM)Ki (nM)Reference
OxytocinHumanUterine Smooth Muscle Cells0.760.75 ± 0.08[4]
OxytocinSyrian HamsterBrain-4.28[4]

Note: Kd (equilibrium dissociation constant) and Ki (inhibition constant) are measures of binding affinity, where a lower value indicates a higher affinity.

One study investigating the effects of N-acetylimidazole on oxytocin binding suggested that acetylation of the oxytocin molecule itself, rather than the receptor, resulted in decreased binding to bovine mammary tissue receptors. This finding implies that this compound likely possesses a lower affinity for the OTR compared to native oxytocin. However, this study did not provide specific binding kinetic values (Kd, Ki, kon, koff).

Future Research: Direct measurement of the binding kinetics of this compound is crucial to quantitatively compare its affinity with native oxytocin. The experimental protocols outlined in Section 3 of this guide can be employed for this purpose.

Oxytocin Receptor Signaling Pathways

Upon binding of an agonist like oxytocin, the OTR activates several downstream signaling pathways, primarily through coupling to Gq and Gi/o proteins. The activation of these pathways leads to various cellular responses. It is hypothesized that the altered binding kinetics of this compound may lead to differential activation of these pathways.

G-Protein Signaling Cascade

The canonical signaling pathway for the OTR involves the activation of Gq protein, leading to the stimulation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq OTR->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Ligand Oxytocin or This compound Ligand->OTR Binding

Figure 1: Oxytocin Receptor G-Protein Signaling Pathway.
β-Arrestin Recruitment and Receptor Desensitization

In addition to G-protein signaling, agonist binding to the OTR can also lead to the recruitment of β-arrestin proteins. β-arrestin recruitment plays a key role in receptor desensitization, internalization, and can also initiate G-protein independent signaling cascades. The potential for this compound to act as a biased agonist, preferentially activating one pathway over another, is an important area for future investigation.

B_Arrestin_Recruitment Ligand Oxytocin or This compound OTR Oxytocin Receptor (OTR) Ligand->OTR Binding GRK GRK OTR->GRK Activation pOTR Phosphorylated OTR GRK->OTR Phosphorylation B_Arrestin β-Arrestin pOTR->B_Arrestin Recruitment Internalization Receptor Internalization B_Arrestin->Internalization Signaling β-Arrestin-mediated Signaling B_Arrestin->Signaling Binding_Assay_Workflow Start Start Cell_Culture Cell Culture (HEK293-OTR) Start->Cell_Culture Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Saturation Saturation Binding ([3H]-Oxytocin) Binding_Assay->Saturation Determine Kd Competition Competition Binding (Unlabeled Ligands) Binding_Assay->Competition Determine Ki Filtration Filtration & Washing Saturation->Filtration Competition->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (Kd, Ki) Counting->Data_Analysis End End Data_Analysis->End

References

N-Acetyloxytocin: An In Vivo Prodrug of Oxytocin? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The nonapeptide hormone oxytocin is a critical regulator of social behavior and parturition. However, its therapeutic potential is often limited by its pharmacokinetic profile. This has led to the exploration of prodrug strategies to enhance its in vivo stability and delivery. One such candidate is N-Acetyloxytocin, an endogenously occurring modified form of oxytocin. This guide provides a comprehensive comparison of this compound and oxytocin, summarizing the available experimental data to address the central question: Is this compound a prodrug of oxytocin in vivo?

Executive Summary

Direct in vivo evidence confirming the conversion of this compound to oxytocin is currently lacking in publicly available scientific literature. This compound has been identified as a post-translational modification of oxytocin in the rat neurointermediate pituitary and various brain regions, suggesting a potential physiological role.[1][2] The acetylation is hypothesized to be a mechanism for controlling the bioactivity of oxytocin.[1] While the definitive answer to the prodrug question remains elusive, this guide synthesizes the existing, albeit limited, data on this compound and provides a robust comparison with the well-characterized pharmacology of oxytocin.

In Vivo Disposition: A Tale of Two Molecules?

A direct comparison of the pharmacokinetic profiles of this compound and oxytocin is hampered by the absence of in vivo studies on this compound. However, we can draw inferences from the extensive research on oxytocin and related N-acetylated compounds.

Table 1: Comparative Pharmacokinetic Parameters

ParameterThis compoundOxytocin
In Vivo Conversion to Oxytocin Not yet demonstrated in published studies.N/A
Half-life (t½) Unknown.~3-5 minutes (intravenous in humans).
Bioavailability Unknown.Low oral bioavailability. Intranasal bioavailability is also low and variable (<1%).[3]
Metabolism Speculative: Potentially cleaved by deacetylases to yield oxytocin.Rapidly cleared by peptidases in the liver and kidneys.
Blood-Brain Barrier Penetration Unknown, but N-acetylation could potentially increase lipophilicity and aid transport.Limited.

Biological Activity and Receptor Engagement

The biological effects of this compound are largely uncharacterized. The N-acetylation of the N-terminal cysteine residue could significantly impact its binding to the oxytocin receptor (OTR) and the vasopressin 1a receptor (V1aR), for which oxytocin has a notable affinity.

Table 2: Receptor Binding and Biological Activity

FeatureThis compoundOxytocin
Oxytocin Receptor (OTR) Binding Affinity Unknown.High affinity.
Vasopressin 1a Receptor (V1aR) Binding Affinity Unknown.Moderate affinity.
In Vivo Effects Uncharacterized.Uterine contractions,[4] milk ejection, social bonding, and metabolic regulation.

Experimental Protocols

While specific protocols for in vivo studies of this compound are not available, the methodologies used to evaluate oxytocin would be directly applicable.

Pharmacokinetic Analysis in a Rodent Model
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Drug Administration:

    • Intravenous (IV) bolus injection of this compound or oxytocin (e.g., 1 mg/kg) via the tail vein.

    • Intraperitoneal (IP) or subcutaneous (SC) injection for absorption studies.

  • Blood Sampling:

    • Serial blood samples (e.g., 100 µL) are collected from the jugular vein at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, and 240 minutes) into EDTA-coated tubes.

    • Samples are immediately centrifuged at 4°C to separate plasma.

  • Sample Analysis:

    • Plasma concentrations of both this compound and oxytocin are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This is crucial for determining the conversion of the prodrug.

  • Data Analysis:

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance) are calculated using non-compartmental analysis.

In Vitro Uterine Contraction Assay
  • Tissue Preparation: Uterine strips are isolated from estrogen-primed female rats.

  • Experimental Setup: Tissues are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2/5% CO2.

  • Contraction Measurement: Isometric contractions are recorded using a force transducer.

  • Drug Application: Cumulative concentration-response curves are generated for both this compound and oxytocin.

  • Data Analysis: EC50 values and maximal contractile responses are calculated to compare the potency and efficacy of the two compounds.

Visualizing the Path Forward

Oxytocin Signaling Pathway

oxytocin_signaling OT Oxytocin OTR Oxytocin Receptor (GPCR) OT->OTR Gq11 Gαq/11 OTR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Uterine Contraction Ca_release->Contraction Social_Behavior Modulation of Social Behavior Ca_release->Social_Behavior MAPK MAPK Pathway PKC->MAPK activates MAPK->Social_Behavior

Caption: Simplified Oxytocin Signaling Pathway.

Experimental Workflow for In Vivo Prodrug Evaluation

prodrug_workflow Start Hypothesis: This compound is an in vivo prodrug of Oxytocin Admin Administer this compound to animal model (e.g., rat) Start->Admin Sampling Collect serial blood samples over a time course Admin->Sampling PD_Study Pharmacodynamic Study (e.g., uterine contraction, social behavior) Admin->PD_Study Analysis LC-MS/MS analysis to quantify This compound and Oxytocin in plasma Sampling->Analysis PK_Model Pharmacokinetic Modeling Analysis->PK_Model Conclusion Conclusion on prodrug hypothesis PK_Model->Conclusion Compare Compare effects with direct Oxytocin administration PD_Study->Compare Compare->Conclusion

Caption: Workflow for Prodrug Evaluation.

Conclusion and Future Directions

The hypothesis that this compound acts as a prodrug for oxytocin in vivo is plausible but remains unproven. The N-acetylation could theoretically protect the N-terminus from aminopeptidase degradation, potentially prolonging its half-life and altering its distribution. However, without direct experimental evidence of its conversion to oxytocin and a characterization of its own intrinsic activity, its status as a prodrug is speculative.

Future research should prioritize in vivo pharmacokinetic studies that measure both this compound and oxytocin concentrations following administration of this compound. Furthermore, in vitro and in vivo studies are needed to determine the biological activity of this compound itself. Should this compound prove to be a stable and effective prodrug, it could represent a significant advancement in the therapeutic application of oxytocin. Conversely, if it possesses unique biological properties, it may emerge as a novel therapeutic agent in its own right.

References

Unraveling the Functional Nuances: A Comparative Analysis of N-Acetyloxytocin and N-Acetylvasopressin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of neurohormonal regulation, the subtle modification of key peptides can lead to significant shifts in their biological activity. This guide provides a comparative overview of N-Acetyloxytocin and N-Acetylvasopressin, post-translationally modified forms of the well-known hormones oxytocin and vasopressin. While research has identified these N-acetylated variants, a comprehensive understanding of their distinct functional profiles remains an area of active investigation. This document summarizes the current knowledge, highlighting the critical gaps in experimental data that are essential for a complete functional comparison.

Introduction: The Significance of N-Acetylation

Oxytocin and vasopressin, two structurally similar nonapeptides, play crucial roles in a wide array of physiological and behavioral processes, from social bonding and parturition to blood pressure regulation and water homeostasis. Their actions are mediated through specific G-protein coupled receptors: the oxytocin receptor (OTR) and the vasopressin receptors (V1aR, V1bR, and V2R).

Post-translational modifications, such as N-terminal acetylation, can profoundly alter the biological activity of peptides. The addition of an acetyl group to the N-terminus of oxytocin and vasopressin results in this compound and N-Acetylvasopressin, respectively. An early study successfully isolated and characterized these N-acetylated forms in the neurointermediate lobe of the rat pituitary and various brain regions, suggesting that this modification may serve as a mechanism to control the bioactivity of these neurohypophyseal hormones.[1] However, the precise functional consequences of this acetylation are not yet fully elucidated.

Receptor Binding Affinity and Functional Activity: A Knowledge Gap

A thorough comparison of this compound and N-Acetylvasopressin requires quantitative data on their binding affinities (Ki values) and functional potencies (EC50/IC50 values) at the OTR, V1aR, V1bR, and V2R. Despite extensive literature searches, direct comparative studies providing this crucial data are not currently available. The following tables are presented as a template to be populated as future research provides the necessary experimental values.

Table 1: Receptor Binding Affinity (Ki) of this compound and Oxytocin

LigandOTRV1aRV1bRV2R
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Oxytocin Data Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Receptor Binding Affinity (Ki) of N-Acetylvasopressin and Vasopressin

LigandOTRV1aRV1bRV2R
N-Acetylvasopressin Data Not AvailableData Not AvailableData Not AvailableData Not Available
Vasopressin (AVP) Data Not AvailableData Not AvailableData Not AvailableData Not Available

Table 3: Functional Potency (EC50/IC50) of this compound and Oxytocin

LigandOTRV1aRV1bRV2R
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Oxytocin Data Not AvailableData Not AvailableData Not AvailableData Not Available

Table 4: Functional Potency (EC50/IC50) of N-Acetylvasopressin and Vasopressin

LigandOTRV1aRV1bRV2R
N-Acetylvasopressin Data Not AvailableData Not AvailableData Not AvailableData Not Available
Vasopressin (AVP) Data Not AvailableData Not AvailableData Not AvailableData Not Available

Signaling Pathways: An Overview

The functional outcomes of oxytocin and vasopressin receptor activation are determined by the downstream signaling cascades they initiate. A comprehensive comparison of their N-acetylated counterparts would necessitate a detailed analysis of how this modification influences these pathways.

Oxytocin Receptor (OTR) Signaling

Activation of the OTR, a Gq/11-coupled receptor, primarily leads to the stimulation of phospholipase C (PLC). This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

OTR_Signaling OT Oxytocin / this compound OTR OTR OT->OTR Gq11 Gq/11 OTR->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response Ca2->Response PKC->Response

Figure 1. Oxytocin Receptor Signaling Pathway.

Vasopressin Receptor Signaling

Vasopressin receptors exhibit diversity in their G-protein coupling and subsequent signaling pathways.

  • V1aR and V1bR: Similar to the OTR, these receptors are coupled to Gq/11, leading to the PLC-IP3-DAG cascade and an increase in intracellular calcium.

  • V2R: This receptor is coupled to Gs, and its activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and activation of protein kinase A (PKA).

Vasopressin_Signaling cluster_V1 V1aR / V1bR Signaling cluster_V2 V2R Signaling AVP_V1 Vasopressin / N-Acetylvasopressin V1R V1aR / V1bR AVP_V1->V1R Gq11_V1 Gq/11 V1R->Gq11_V1 PLC_V1 PLC Gq11_V1->PLC_V1 IP3_DAG_V1 IP3 / DAG PLC_V1->IP3_DAG_V1 Ca2_PKC_V1 Ca²⁺ / PKC IP3_DAG_V1->Ca2_PKC_V1 Response_V1 Cellular Response (e.g., Vasoconstriction) Ca2_PKC_V1->Response_V1 AVP_V2 Vasopressin / N-Acetylvasopressin V2R V2R AVP_V2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response_V2 Cellular Response (e.g., Aquaporin insertion) PKA->Response_V2

Figure 2. Vasopressin Receptor Signaling Pathways.

Experimental Protocols: A Call for Future Research

To elucidate the functional differences between this compound and N-Acetylvasopressin, standardized experimental protocols are required. The following outlines key experimental workflows that would be necessary to generate the missing data.

Radioligand Binding Assays

This experiment is crucial for determining the binding affinities (Ki) of the N-acetylated and parent peptides for their respective receptors.

Binding_Assay_Workflow Start Start Prep Prepare cell membranes expressing receptor of interest Start->Prep Incubate Incubate membranes with radiolabeled ligand and varying concentrations of competitor (N-acetylated or parent peptide) Prep->Incubate Separate Separate bound and free radioligand Incubate->Separate Measure Measure radioactivity of bound ligand Separate->Measure Analyze Analyze data to determine IC50 and Ki Measure->Analyze End End Analyze->End

Figure 3. Radioligand Binding Assay Workflow.

Functional Assays

Functional assays are essential to determine the potency (EC50) and efficacy of the peptides in activating their receptors and eliciting a cellular response.

  • Calcium Mobilization Assay (for OTR, V1aR, V1bR): This assay measures changes in intracellular calcium concentration upon receptor activation.

  • cAMP Accumulation Assay (for V2R): This assay quantifies the production of cyclic AMP following receptor stimulation.

Functional_Assay_Workflow cluster_Ca Calcium Mobilization Assay cluster_cAMP cAMP Accumulation Assay Start_Ca Start Load_Ca Load cells expressing OTR, V1aR, or V1bR with a calcium-sensitive fluorescent dye Start_Ca->Load_Ca Stimulate_Ca Stimulate cells with varying concentrations of peptide Load_Ca->Stimulate_Ca Measure_Ca Measure fluorescence to determine intracellular calcium concentration Stimulate_Ca->Measure_Ca Analyze_Ca Analyze data to determine EC50 Measure_Ca->Analyze_Ca End_Ca End Analyze_Ca->End_Ca Start_cAMP Start Incubate_cAMP Incubate cells expressing V2R with varying concentrations of peptide Start_cAMP->Incubate_cAMP Lyse_cAMP Lyse cells and measure cAMP levels (e.g., using ELISA) Incubate_cAMP->Lyse_cAMP Analyze_cAMP Analyze data to determine EC50 Lyse_cAMP->Analyze_cAMP End_cAMP End Analyze_cAMP->End_cAMP

Figure 4. Functional Assay Workflows.

Conclusion and Future Directions

The existence of this compound and N-Acetylvasopressin presents an intriguing layer of complexity to the regulation of the oxytocinergic and vasopressinergic systems. While their presence in the central nervous system is established, a significant gap exists in our understanding of their functional differences compared to their non-acetylated parent hormones. The lack of quantitative data on receptor binding and functional activity prevents a definitive comparison.

Future research should prioritize direct, head-to-head comparative studies employing standardized in vitro assays. Such studies are essential to populate the data tables presented in this guide and to build a comprehensive understanding of how N-acetylation modulates the pharmacology of these critical neurohormones. This knowledge will be invaluable for researchers in the fields of neuroscience, endocrinology, and drug development, potentially opening new avenues for therapeutic intervention.

References

In vivo efficacy of N-Acetyloxytocin compared to other oxytocin analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparison of N-Acetyloxytocin's In Vivo Efficacy Against Key Oxytocin Analogs

This compound, an endogenously produced, modified form of the neuropeptide oxytocin, presents a compelling yet underexplored area in pharmacology and neuroendocrinology. While research has extensively cataloged the in vivo efficacy of numerous synthetic oxytocin analogs designed for enhanced therapeutic properties, this compound's physiological significance and comparative efficacy remain largely unquantified in publicly available literature. This guide synthesizes the available data on prominent oxytocin analogs and contextualizes the current understanding of this compound, highlighting a significant knowledge gap in the field.

A Landscape of Oxytocin Analogs: Agonists and Antagonists

The therapeutic landscape of oxytocin modulation is populated by a variety of analogs, broadly categorized as agonists and antagonists, each with distinct efficacy profiles and clinical applications.

Oxytocin Receptor Agonists

Oxytocin agonists are primarily utilized for their uterotonic effects in obstetric settings and are increasingly investigated for their potential in treating social-affective disorders.

Carbetocin , a long-acting oxytocin analog, is a cornerstone in the prevention of postpartum hemorrhage. Its enhanced half-life compared to native oxytocin offers a significant clinical advantage. While direct in vivo comparisons with this compound are unavailable, studies have benchmarked carbetocin against oxytocin, demonstrating its superior duration of action in maintaining uterine tone.

Novel Agonists: FBOT and HPOT Recent research has introduced promising new agonists, namely N-(p-fluorobenzyl) glycine-oxytocin (FBOT) and N-(3-hydroxypropyl) glycine-oxytocin (HPOT). Ex vivo studies on human uterine tissue have demonstrated their high potency, with EC50 values suggesting greater affinity for the oxytocin receptor than oxytocin itself. However, comprehensive in vivo efficacy data for these compounds are still emerging.

Oxytocin Receptor Antagonists

Oxytocin antagonists are critical tools for inhibiting uterine contractions in cases of preterm labor.

Atosiban is a well-established oxytocin antagonist used clinically to delay premature birth. Its efficacy is characterized by its ability to competitively inhibit oxytocin-induced uterine contractions.

ANTAG Analogs (I, II, and III) A series of potent and long-acting oxytocin antagonists, referred to as ANTAG I, II, and III, have been evaluated in preclinical models. These analogs have demonstrated significant and prolonged inhibition of oxytocin-induced uterine activity in vivo.

This compound: The Knowns and Unknowns

This compound has been identified as a naturally occurring, post-translationally modified form of oxytocin in the rat brain and pituitary gland. This discovery suggests a potential physiological role in modulating the oxytocinergic system. However, the specific in vivo biological activities of this compound remain largely uninvestigated.

An in vitro study examining the binding affinity of acetylated oxytocin suggests that this modification leads to a decreased affinity for the oxytocin receptor. This finding hints at the possibility that this compound may act as a less potent agonist or even a modulator of oxytocin signaling, but this hypothesis awaits in vivo validation. The lack of published studies on the in vivo effects of exogenously administered this compound on uterine contractions, social behavior, or cardiovascular parameters makes a direct comparison with other analogs impossible at this time.

Comparative Data on Oxytocin Analogs

The following tables summarize the available quantitative data for key oxytocin analogs. The absence of data for this compound underscores the current research gap.

Table 1: Comparative Efficacy of Oxytocin Receptor Agonists (ex vivo Uterine Contraction)

CompoundEC50 (pM) in Human Uterine TissueEmax (% of Oxytocin)
HPOT 18975%
FBOT 55686%
Oxytocin 5,340100%
Carbetocin 12,090Not Reported
This compound Data Not AvailableData Not Available

Table 2: Comparative Efficacy of Oxytocin Receptor Antagonists (in vivo Uterine Contraction Inhibition)

CompoundRelative Antagonist-Response Interval (ARI)Animal Model
ANTAG III 59.2Pregnant Baboon
ANTAG II 2.4Pregnant Baboon
ANTAG I 1.0Pregnant Baboon
Atosiban 0.5Pregnant Baboon
L366948 0Pregnant Baboon
This compound Data Not AvailableData Not Available

Experimental Methodologies

A summary of the experimental protocols for the cited data is provided below to facilitate critical evaluation and future research design.

Ex Vivo Uterine Contraction Assay (for FBOT and HPOT)
  • Tissue Source: Myometrial tissue was obtained from pregnant women undergoing scheduled elective cesarean sections at term.

  • Preparation: Myometrial strips were dissected and mounted in organ baths containing Krebs-Ringer solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.

  • Experimental Procedure: After an equilibration period, cumulative concentration-response curves were generated by adding increasing concentrations of the test compounds (FBOT, HPOT, oxytocin, carbetocin).

  • Data Analysis: The contractile responses were measured and quantified. EC50 (the concentration required to produce 50% of the maximal response) and Emax (the maximal response) values were calculated and compared.

In Vivo Uterine Contraction Inhibition Assay (for ANTAG series and Atosiban)
  • Animal Model: Pregnant tethered baboons between 130 and 160 days of gestation were used.

  • Procedure: An oxytocin challenge test (OCT) was performed to establish a baseline uterine response. Subsequently, a single 1 mg dose of one of the five oxytocin antagonists was infused. The OCT was repeated at intervals to determine the duration and magnitude of the antagonist's effect.

  • Data Analysis: The antagonist-response interval (ARI) was calculated, which incorporates uterine activity, the time to the first significant response, and the dose of oxytocin required to elicit a response. The relative ARI was then determined by normalizing to the ARI of ANTAG I.

Signaling Pathways and Experimental Workflow

To visualize the relationships between oxytocin, its analogs, and their downstream effects, the following diagrams are provided.

Oxytocin_Signaling_Pathway Oxytocin Receptor Signaling Pathway cluster_agonists Agonists cluster_antagonists Antagonists Oxytocin Oxytocin Oxytocin_Receptor Oxytocin_Receptor Oxytocin->Oxytocin_Receptor This compound This compound This compound->Oxytocin_Receptor Reduced Affinity? Carbetocin Carbetocin Carbetocin->Oxytocin_Receptor FBOT FBOT FBOT->Oxytocin_Receptor HPOT HPOT HPOT->Oxytocin_Receptor Atosiban Atosiban Atosiban->Oxytocin_Receptor ANTAGs ANTAGs ANTAGs->Oxytocin_Receptor Gq/11 Gq/11 Oxytocin_Receptor->Gq/11 PLC PLC Gq/11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Increase Increased Intracellular Ca2+ IP3_DAG->Ca_Increase Physiological_Effects Uterine Contraction Social Bonding Cardiovascular Regulation Ca_Increase->Physiological_Effects

Caption: Oxytocin receptor signaling cascade and points of modulation by agonists and antagonists.

Experimental_Workflow_Uterine_Activity Experimental Workflow for Uterine Activity Assays cluster_invivo In Vivo Antagonist Assay cluster_exvivo Ex Vivo Agonist Assay Baboon_Model Pregnant Baboon Model Baseline_OCT Baseline Oxytocin Challenge Test Baboon_Model->Baseline_OCT Antagonist_Admin Administer Oxytocin Antagonist Baseline_OCT->Antagonist_Admin Repeat_OCT Repeat Oxytocin Challenge Test Antagonist_Admin->Repeat_OCT ARI_Calc Calculate Antagonist Response Interval (ARI) Repeat_OCT->ARI_Calc Human_Tissue Human Myometrial Tissue Tissue_Prep Tissue Preparation and Mounting Human_Tissue->Tissue_Prep Agonist_Addition Cumulative Addition of Agonist Tissue_Prep->Agonist_Addition Contraction_Measure Measure Contractile Response Agonist_Addition->Contraction_Measure EC50_Emax_Calc Calculate EC50 and Emax Contraction_Measure->EC50_Emax_Calc

Caption: Generalized workflows for in vivo and ex vivo assessment of uterine activity.

Conclusion and Future Directions

The study of oxytocin analogs has yielded significant therapeutic advancements, particularly in obstetrics. While analogs like carbetocin and atosiban have well-defined in vivo efficacy profiles, the biological role of the endogenous this compound remains a critical unknown. The limited available data suggests it may have a lower affinity for the oxytocin receptor, but this requires thorough in vivo investigation. Future research should prioritize the characterization of this compound's effects on uterine contractility, social behavior, and cardiovascular parameters to understand its physiological relevance and potential as a therapeutic target. Such studies will be instrumental in completing the comparative landscape of oxytocin-related compounds and may unveil novel mechanisms of oxytocinergic regulation.

Validating the Specificity of N-Acetyloxytocin: A Comparative Guide to Oxytocin Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the receptor specificity of N-Acetyloxytocin. While direct experimental data on this compound remains limited, this document outlines the established methodologies and benchmarks based on the well-characterized interactions of oxytocin and its antagonists with the oxytocin receptor (OTR).

This compound, a post-translational modification of the neuropeptide oxytocin, has been identified in the rat neurointermediate pituitary and various brain regions, suggesting a potential role in physiological processes.[1][2] The acetylation of oxytocin may represent a mechanism for modulating its biological activity.[2] To ascertain the specific effects mediated by the oxytocin receptor, the use of a selective antagonist is crucial. This guide details the pharmacology of established OTR antagonists and provides the experimental protocols necessary to perform such validation studies.

Comparative Analysis of Oxytocin Receptor Ligands

The following table summarizes the binding affinities of oxytocin and a selection of commonly used OTR antagonists for the human oxytocin receptor. These values serve as a reference for assessing the potency and selectivity of novel ligands like this compound.

CompoundTypeReceptorBinding Affinity (Ki)
OxytocinAgonistHuman OTR~1-10 nM
AtosibanAntagonistHuman OTR~7.6 nM
Retosiban (GSK221149A)AntagonistHuman OTR0.65 nM[3]
L-368,899AntagonistHuman Uterus OTR26 nM[3]
BarusibanAntagonistHuman OTRHigh affinity (specific value not provided)

Experimental Protocols

Validating the specificity of this compound's effects would involve a multi-step experimental approach, including receptor binding assays and functional assays to determine its interaction with the oxytocin receptor and the ability of an antagonist to block these effects.

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for the oxytocin receptor in comparison to oxytocin and known antagonists.

Materials:

  • Cell membranes prepared from cells expressing the human oxytocin receptor (e.g., HEK293-hOTR cells).

  • Radiolabeled ligand, such as [³H]-Oxytocin.

  • Unlabeled ligands: Oxytocin, this compound, and a selective OTR antagonist (e.g., Atosiban).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of [³H]-Oxytocin.

  • Add increasing concentrations of the competing unlabeled ligand (Oxytocin, this compound, or antagonist).

  • Incubate to allow binding to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 (concentration of the competing ligand that displaces 50% of the radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Intracellular Calcium Mobilization

This assay measures the functional consequence of receptor activation. The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gq/11, leading to an increase in intracellular calcium.

Objective: To determine if this compound acts as an agonist at the oxytocin receptor and if this effect can be blocked by a selective antagonist.

Materials:

  • HEK293 cells stably expressing the human oxytocin receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound, Oxytocin (as a positive control), and a selective OTR antagonist.

  • A fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Procedure:

  • Plate the HEK293-hOTR cells in a 96-well plate and allow them to adhere.

  • Load the cells with a calcium-sensitive fluorescent dye.

  • To test for antagonist activity, pre-incubate the cells with the OTR antagonist for a specified time.

  • Stimulate the cells with varying concentrations of this compound or Oxytocin.

  • Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Generate dose-response curves to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

  • In antagonist-treated wells, observe for a rightward shift in the agonist's dose-response curve, indicating competitive antagonism.

Visualizing the Pathway and Workflow

To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the oxytocin receptor signaling pathway and a typical experimental workflow for validating ligand specificity.

G Oxytocin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq/11 protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_ER->Cellular_Response Leads to PKC->Cellular_Response Contributes to Oxytocin Oxytocin / this compound Oxytocin->OTR Binds & Activates Antagonist OTR Antagonist Antagonist->OTR Binds & Blocks

Caption: Oxytocin receptor signaling cascade.

Caption: Experimental workflow for specificity validation.

Conclusion

The validation of this compound's specificity at the oxytocin receptor is a critical step in understanding its potential physiological role and therapeutic applications. While direct experimental data is not yet available, the protocols and comparative data presented in this guide provide a robust framework for undertaking such an investigation. By employing competitive radioligand binding assays and functional assays in the presence and absence of a selective oxytocin receptor antagonist, researchers can definitively characterize the pharmacology of this compound and elucidate its specific contributions to oxytocinergic signaling.

References

A Comparative Analysis of N-Acetyloxytocin and Lipo-Oxytocin-1 on Social Behavior

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N-Acetyloxytocin and lipo-oxytocin-1, two analogs of the neuropeptide oxytocin, with a focus on their effects on social behavior. While both compounds are modifications of the parent hormone, the available scientific literature presents a stark contrast in the depth of their characterization. Lipo-oxytocin-1 has been the subject of targeted studies to enhance its therapeutic potential, whereas this compound remains a more enigmatic, endogenously identified molecule with limited functional data.

Executive Summary

Oxytocin is a critical modulator of social behaviors, but its therapeutic application is hampered by a short half-life and poor penetration of the blood-brain barrier.[1][2] Lipo-oxytocin-1 (LOT-1) is a synthetic, lipidated analog of oxytocin designed to overcome these pharmacokinetic limitations.[1][3] It has demonstrated pro-social and anxiolytic effects with a prolonged duration of action in animal models.[2] In contrast, this compound is a naturally occurring, post-translationally modified form of oxytocin found in the pituitary and various brain regions. However, there is a significant lack of research investigating its specific effects on social behavior, its receptor binding properties, and its signaling mechanisms. This guide synthesizes the available experimental data for both compounds, highlighting the substantial body of evidence for lipo-oxytocin-1 and the current knowledge gaps concerning this compound.

Chemical Structures and Modifications

This compound is an analog of oxytocin that has undergone N-terminal acetylation. Lipo-oxytocin-1 is a synthetic derivative where two palmitoyl groups are conjugated to the oxytocin molecule. This lipidation is intended to increase the molecule's hydrophobicity, thereby potentially extending its plasma half-life and improving its ability to cross the blood-brain barrier.

Comparative Performance on Social Behavior

A direct comparative study of this compound and lipo-oxytocin-1 on social behavior has not been identified in the reviewed scientific literature. The available data allows for a detailed summary of lipo-oxytocin-1's effects, while the pro-social activities of this compound remain largely uncharacterized.

Lipo-Oxytocin-1: Experimental Data

Studies in mouse models have shown that lipo-oxytocin-1 can rescue social avoidance and anxiety-related behaviors. A key finding is its long-lasting effect compared to unmodified oxytocin (OT).

Table 1: Effects of Lipo-Oxytocin-1 vs. Oxytocin on Social Interaction in CD157 Knockout Mice

CompoundDoseTime PointSocial Interaction Time (s) in Center Zone (Mean ± SEM)
Vehicle (PBS)-30 min~20
Oxytocin (OT)100 ng/kg30 min~120
Lipo-oxytocin-1 (LOT-1)100 ng/kg30 min~100
Vehicle (PBS)-24 hours~20
Oxytocin (OT)100 ng/kg24 hours~30
Lipo-oxytocin-1 (LOT-1)100 ng/kg24 hours~80

Data adapted from Mizuno et al., 2015. The study used CD157 knockout mice, a model for social behavioral deficits.

The data indicates that while oxytocin has a more potent immediate effect, lipo-oxytocin-1 demonstrates a significantly more sustained pro-social effect at 24 hours post-administration.

This compound: Experimental Data

There is a lack of published studies specifically investigating the effects of this compound on social behavior in animal models. Its identification in the rat pituitary and brain suggests a potential physiological role, but its influence on social interaction, anxiety, or other social paradigms has not been reported.

Receptor Binding and Signaling Pathways

Both this compound and lipo-oxytocin-1 are presumed to exert their effects through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).

Lipo-Oxytocin-1
This compound

The binding affinity and efficacy of this compound at the oxytocin receptor have not been characterized. The acetylation of the N-terminus could potentially alter its binding kinetics and functional activity compared to unmodified oxytocin, but experimental data is needed to confirm this.

General Oxytocin Receptor Signaling Pathway

Upon binding of an agonist like oxytocin or its analogs, the oxytocin receptor activates Gq/11 proteins. This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade is fundamental to many of oxytocin's physiological and behavioral effects.

Oxytocin Signaling Pathway OT_Analog Oxytocin / Analog (e.g., Lipo-oxytocin-1) OTR Oxytocin Receptor (OTR) OT_Analog->OTR Binds to G_Protein Gq/11 Protein OTR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Social_Behavior Modulation of Social Behavior Ca_Release->Social_Behavior PKC->Social_Behavior

Caption: General signaling pathway of the oxytocin receptor upon agonist binding.

Experimental Protocols

Open Field Test with a Social Target (for Lipo-Oxytocin-1)

This behavioral paradigm is used to assess anxiety-like behavior and social avoidance in rodents.

Apparatus:

  • A square open-field arena (e.g., 50 cm x 50 cm x 50 cm) made of non-reflective material.

  • A wire-mesh enclosure to house a "social target" (an unfamiliar mouse of the same sex).

  • Video tracking software to record and analyze the animal's movement.

Procedure:

  • Habituation: The experimental mouse is habituated to the testing room for at least 30 minutes before the test.

  • Administration of Compound: The test compound (e.g., lipo-oxytocin-1, oxytocin, or vehicle) is administered intraperitoneally at the specified dose.

  • Test Initiation: At a defined time point after injection (e.g., 30 minutes or 24 hours), the mouse is placed in the center of the open-field arena which contains the wire-mesh enclosure with the social target in the center.

  • Data Recording: The behavior of the mouse is recorded for a set duration (e.g., 10 minutes).

  • Analysis: The video tracking software is used to measure parameters such as the time spent in the center zone (around the social target) versus the peripheral zones, total distance traveled, and velocity. An increased time spent in the center zone is interpreted as reduced anxiety and increased social interest.

Experimental_Workflow_Open_Field_Test Habituation Animal Habituation Injection Compound Injection (LOT-1, OT, or Vehicle) Habituation->Injection Placement Placement in Open Field with Social Target Injection->Placement Recording Behavioral Recording (e.g., 10 min) Placement->Recording Analysis Data Analysis (Time in zones, distance, etc.) Recording->Analysis

References

Assessing the Cross-Reactivity of Anti-Oxytocin Antibodies with N-Acetyloxytocin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cross-reactivity of commercially available anti-oxytocin antibodies with N-Acetyloxytocin. Due to a lack of direct experimental data in the public domain and commercial literature, this guide also presents a scientifically-grounded rationale for the expected low cross-reactivity based on molecular structure. Furthermore, detailed experimental protocols are provided to enable researchers to perform their own cross-reactivity assessments.

Introduction to Oxytocin and this compound

Oxytocin is a nine-amino-acid cyclic peptide hormone and neurotransmitter primarily known for its roles in childbirth, lactation, and social bonding.[1][2][3] Its structure consists of a six-amino-acid ring formed by a disulfide bond between two cysteine residues and a three-amino-acid tail.[1][2] The N-terminus of oxytocin has a free amine group, which is a key feature for its biological activity and recognition by receptors and antibodies.

This compound is a modified form of oxytocin where the N-terminal amine group is acetylated. This post-translational modification has been identified in the pituitary and various brain regions, suggesting it may have a role in modulating the bioactivity of oxytocin. The acetylation of the N-terminus neutralizes its positive charge and adds a bulky acetyl group, which can significantly alter its interaction with binding partners like antibodies.

Cross-Reactivity Data

A thorough review of scientific literature and commercially available anti-oxytocin antibody datasheets did not yield any specific quantitative data on the cross-reactivity with this compound. Most commercially available antibodies are tested for cross-reactivity against structurally similar peptides like vasopressin, but not this compound.

Product Target Cross-Reactivity with this compound (%)
Various Commercial Anti-Oxytocin AntibodiesOxytocinData Not Provided

Note: The absence of data suggests that this compound is not a standard analyte used for cross-reactivity profiling of anti-oxytocin antibodies.

Expected Cross-Reactivity: A Structural Perspective

It is hypothesized that anti-oxytocin antibodies will exhibit low to negligible cross-reactivity with this compound. This is based on the significant chemical modification at the N-terminus of the oxytocin molecule. The N-terminal primary amine is a critical charged functionality at physiological pH. The addition of an acetyl group (N-acetylation) neutralizes this charge and introduces steric hindrance.

Polyclonal and monoclonal antibodies are developed to recognize specific epitopes on the target molecule. For a small peptide like oxytocin, the N-terminus is a likely component of the epitope for many antibodies. Altering this region by acetylation would disrupt the binding site, thereby reducing or eliminating antibody affinity. Studies have shown that N-terminal deamination of oxytocin ligands improves binding to its receptors, highlighting the importance of this region in molecular interactions.

Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA

To quantitatively determine the cross-reactivity of an anti-oxytocin antibody with this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a suitable method.

Objective: To determine the concentration of this compound required to inhibit the binding of the anti-oxytocin antibody to plate-bound oxytocin by 50% (IC50) and compare it to the IC50 of oxytocin.

Materials:

  • Anti-Oxytocin Antibody (Primary Antibody)

  • Oxytocin standard

  • This compound

  • Oxytocin-conjugate (e.g., Oxytocin-HRP)

  • ELISA plates pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)

  • Assay Buffer

  • Wash Buffer

  • Substrate Solution (e.g., TMB)

  • Stop Solution

  • Plate reader

Procedure:

  • Standard and Competitor Preparation:

    • Prepare a serial dilution of the oxytocin standard in Assay Buffer.

    • Prepare a serial dilution of this compound in Assay Buffer.

  • Assay Procedure:

    • Add a fixed amount of oxytocin-conjugate to all wells (except blanks).

    • Add the serially diluted oxytocin standard or this compound to the appropriate wells.

    • Add the anti-oxytocin antibody to all wells (except blanks).

    • Incubate the plate as per the antibody manufacturer's instructions (e.g., 2 hours at room temperature or overnight at 4°C).

    • Wash the plate multiple times with Wash Buffer.

    • Add the Substrate Solution to all wells and incubate in the dark until color develops.

    • Add Stop Solution to terminate the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis:

    • Plot the absorbance values against the log of the concentration for both oxytocin and this compound to generate two separate competition curves.

    • Determine the IC50 value for both compounds from their respective curves.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Oxytocin / IC50 of this compound) x 100

Visualizations

G cluster_prep Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis prep_std Prepare Oxytocin Standards add_samples Add Standards & this compound prep_std->add_samples prep_nac Prepare this compound Dilutions prep_nac->add_samples add_conjugate Add Oxytocin-Conjugate to Wells add_conjugate->add_samples add_antibody Add Anti-Oxytocin Antibody add_samples->add_antibody incubate1 Incubate add_antibody->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance add_stop->read_plate plot_curves Plot Competition Curves read_plate->plot_curves calc_ic50 Calculate IC50 Values plot_curves->calc_ic50 calc_cross Calculate % Cross-Reactivity calc_ic50->calc_cross

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

G oxytocin Oxytocin otr Oxytocin Receptor (OTR) Gq/11-coupled oxytocin->otr Binds plc Phospholipase C (PLC) otr->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ Release er->ca2 cellular_response Cellular Response (e.g., muscle contraction) ca2->cellular_response pkc->cellular_response

Caption: Simplified oxytocin signaling pathway via the Gq/PLC cascade.

References

Head-to-head comparison of N-Acetyloxytocin and carbetocin on uterine tone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N-Acetyloxytocin and carbetocin, two analogues of oxytocin, and their effects on uterine tone. While carbetocin is a well-documented synthetic oxytocin analogue with established clinical use, quantitative experimental data on the specific effects of this compound on uterine contractility is notably limited in publicly available literature. This guide summarizes the existing knowledge on both compounds, highlights the current data gap for this compound, and provides a detailed experimental protocol for a direct comparative study.

Introduction to the Compounds

This compound is a derivative of oxytocin, the primary hormone responsible for uterine contractions during labor. It is found endogenously in the pineal gland and various brain regions. The acetylation of oxytocin is a post-translational modification that may modulate its biological activity. However, its specific role and potency in regulating uterine tone remain to be thoroughly investigated.

Carbetocin is a synthetic, long-acting analogue of oxytocin.[1] It is used clinically for the prevention of uterine atony and postpartum hemorrhage following cesarean section.[2][3] Its structure is modified to increase its half-life and duration of action compared to native oxytocin.[1]

Comparative Pharmacological Data

Due to the limited availability of quantitative data for this compound's effect on uterine tone, a direct comparison with carbetocin is challenging. The following tables present the available data for carbetocin, with comparisons to oxytocin, and highlight the data gap for this compound.

Table 1: General Properties and Mechanism of Action

FeatureThis compoundCarbetocin
Compound Type Endogenous derivative of oxytocinSynthetic analogue of oxytocin
Primary Mechanism of Action Presumed to act on oxytocin receptors; however, some studies suggest potential antagonist properties.Agonist at oxytocin receptors on the uterine smooth muscle.[4]
Signaling Pathway Presumed to be via the oxytocin receptor Gq/PLC/IP3 pathway.Activates the Gq/PLC/IP3 signaling cascade, leading to increased intracellular calcium and myometrial contraction.

Table 2: Pharmacokinetic and Pharmacodynamic Properties

ParameterThis compoundCarbetocin
Receptor Binding Affinity (Ki) Data not availableHigh affinity for the oxytocin receptor.
Potency (EC50) on Uterine Contraction Data not availableData not available in direct head-to-head studies with this compound.
Efficacy (Emax) on Uterine Contraction Data not availableInduces sustained uterine contractions.
Onset of Action Data not availableRapid, within 2 minutes of intravenous administration.
Duration of Action Data not availableProlonged, with a half-life approximately 4-10 times longer than oxytocin. Uterine contractions can be sustained for up to an hour after intravenous administration and two hours after intramuscular injection.

Signaling Pathway of Oxytocin Receptor Agonists

Both this compound (presumptively) and carbetocin exert their effects on uterine tone through the oxytocin receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated upon agonist binding is the Gq/11 pathway.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq/11 OTR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_SR Sarcoplasmic Reticulum Ca2+ IP3->Ca_SR Release PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_cyto Increased Intracellular Ca2+ Ca_SR->Ca_cyto Contraction Myometrial Contraction Ca_cyto->Contraction PKC->Contraction Agonist Agonist (Carbetocin or This compound) Agonist->OTR Binding

Oxytocin receptor signaling cascade.

Experimental Protocols

To directly compare the effects of this compound and carbetocin on uterine tone, a standard in vitro organ bath experiment using isolated uterine strips is recommended.

Objective: To determine and compare the potency (EC50) and efficacy (Emax) of this compound and carbetocin in inducing contractions in isolated uterine tissue.

Materials:

  • Myometrial tissue strips from rats or humans (obtained ethically and with appropriate approvals).

  • Organ bath system with isometric force transducers.

  • Krebs-Henseleit solution (or similar physiological salt solution).

  • This compound and carbetocin stock solutions.

  • Standard uterotonic agent (e.g., oxytocin) as a positive control.

  • Data acquisition system.

Methodology:

  • Tissue Preparation:

    • Uterine horns are excised and placed in cold, oxygenated Krebs-Henseleit solution.

    • Longitudinal myometrial strips (e.g., 2 mm wide and 10 mm long) are carefully dissected.

  • Mounting and Equilibration:

    • Each strip is mounted vertically in an organ bath chamber containing oxygenated Krebs-Henseleit solution maintained at 37°C.

    • One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.

    • An initial tension (e.g., 1-2 g) is applied, and the tissue is allowed to equilibrate for 60-90 minutes, with washes every 15-20 minutes, until stable spontaneous contractions are observed.

  • Experimental Procedure:

    • After equilibration, cumulative concentration-response curves are generated.

    • Increasing concentrations of this compound, carbetocin, or oxytocin are added to the bath in a stepwise manner.

    • The contractile response (force and frequency) is allowed to stabilize at each concentration before the next addition.

  • Data Analysis:

    • The amplitude and frequency of contractions are measured. The area under the curve (AUC) can be calculated to represent the total contractile activity.

    • Concentration-response curves are plotted, and EC50 and Emax values are calculated using appropriate pharmacological software (e.g., non-linear regression).

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of the different compounds.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Excision Excise Uterine Horns Dissection Dissect Myometrial Strips Tissue_Excision->Dissection Mounting Mount Strips in Organ Bath Dissection->Mounting Equilibration Equilibrate and Establish Spontaneous Contractions Mounting->Equilibration CRC Generate Cumulative Concentration-Response Curves Equilibration->CRC Data_Acquisition Record Contractile Force CRC->Data_Acquisition Analysis Calculate EC50 and Emax Data_Acquisition->Analysis Comparison Statistical Comparison Analysis->Comparison

Workflow for in vitro uterine contraction assay.

Conclusion and Future Directions

Carbetocin is a well-characterized oxytocin analogue with a clear clinical profile demonstrating prolonged uterotonic activity. In contrast, the role of this compound in uterine physiology is largely undefined, and there is a significant lack of quantitative experimental data regarding its effect on uterine tone. The available literature suggests it is an endogenous molecule with potential neuromodulatory functions, but its direct effects on myometrial contractility are not established.

To provide a definitive head-to-head comparison, further research is imperative. The experimental protocol outlined in this guide provides a framework for such a study. Investigating the potency, efficacy, and duration of action of this compound on uterine tissue will be crucial to understanding its physiological relevance and potential as a therapeutic agent. Such studies will not only fill a critical knowledge gap but also potentially unveil novel mechanisms for modulating uterine activity.

References

Evaluating N-Acetyloxytocin's Potency Relative to the Oxytocin Antagonist Atosiban: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N-Acetyloxytocin and the well-characterized oxytocin receptor antagonist, Atosiban. The objective is to evaluate the potency of these compounds by examining their interaction with the oxytocin receptor (OTR), a critical target in various physiological processes, including parturition, lactation, and social behavior.

While extensive data is available for Atosiban, a clinically used tocolytic agent, there is a notable lack of publicly available quantitative data on the potency of this compound at the oxytocin receptor. This compound is recognized as a synthetic analog of oxytocin and has been identified as a post-translational modification in the rat pituitary and brain, suggesting a potential role in modulating the bioactivity of oxytocin.[1] However, without experimental data on its binding affinity or functional antagonism, a direct quantitative comparison with Atosiban is not feasible at this time.

This guide will present the established pharmacological profile of Atosiban and detail the experimental protocols that would be necessary to determine the potency of this compound, thereby providing a framework for its evaluation.

Comparative Analysis of Potency

A direct comparison of the potency of this compound and Atosiban at the oxytocin receptor is hampered by the absence of published binding affinity (Ki) and functional inhibition (IC50/pA2) values for this compound. The following table summarizes the available quantitative data for Atosiban.

CompoundTarget ReceptorParameterValueCell/Tissue TypeReference
Atosiban Human Oxytocin ReceptorKi3.55 ± 0.52 nMHuman Uterine Smooth Muscle Cells[2]
Human Oxytocin ReceptorIC505 nMMyometrial Cells (in vitro)[1]
Human Oxytocin ReceptorpA27.86Preterm Human Myometrium[3]
Human Oxytocin ReceptorpA27.81Term Human Myometrium[3]

Note: Ki (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon binding to its ligand oxytocin, primarily couples to Gq/G11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration is a key event leading to various cellular responses, including smooth muscle contraction. Atosiban acts as a competitive antagonist, blocking the binding of oxytocin to its receptor and thereby inhibiting this signaling pathway.

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds Atosiban Atosiban (Antagonist) Atosiban->OTR Blocks Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca2_cyto Increased Intracellular Ca2+ SR->Ca2_cyto Releases Ca2+ Ca2_SR Ca2+ Response Cellular Response (e.g., Contraction) Ca2_cyto->Response Leads to

Oxytocin receptor signaling cascade and the inhibitory action of Atosiban.

Experimental Protocols

To evaluate the potency of this compound relative to Atosiban, the following standard pharmacological assays would be employed.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.

a. Materials and Reagents:

  • Receptor Source: Membrane preparations from cells stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]-Oxytocin.

  • Test Compounds: this compound and Atosiban.

  • Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Scintillation Cocktail and Counter.

  • Glass Fiber Filters.

b. Procedure:

  • Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of [3H]-Oxytocin (typically at its Kd value), and varying concentrations of the unlabeled test compound (this compound or Atosiban).

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 value is determined using non-linear regression analysis. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay (Functional)

This cell-based functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist (oxytocin).

a. Materials and Reagents:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human oxytocin receptor.

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Agonist: Oxytocin.

  • Test Compounds: this compound and Atosiban.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader (e.g., FLIPR or FlexStation).

b. Procedure:

  • Cell Plating: Seed the cells into a black, clear-bottom 96-well or 384-well microplate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer. Incubate at 37°C for a specified time (e.g., 45-60 minutes).

  • Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of the antagonist (this compound or Atosiban) or vehicle for a defined period.

  • Agonist Stimulation and Fluorescence Measurement: Place the plate in the fluorescence reader. Initiate reading to establish a baseline fluorescence. Inject a fixed concentration of oxytocin (typically the EC80 concentration) into each well and continue to monitor the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence intensity upon oxytocin stimulation corresponds to the increase in intracellular calcium. The inhibitory effect of the antagonist is determined by the reduction in this fluorescence signal. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Potency Determination prep_membranes Prepare Receptor Membranes incubation Incubate prep_membranes->incubation radioligand Radioligand ([3H]-Oxytocin) radioligand->incubation competitor Competitor (this compound or Atosiban) competitor->incubation filtration Filter & Wash incubation->filtration quantify_binding Quantify Radioactivity filtration->quantify_binding calc_ki Calculate Ki quantify_binding->calc_ki plate_cells Plate OTR-expressing Cells dye_load Load with Calcium Dye plate_cells->dye_load preincubate Pre-incubate with Antagonist dye_load->preincubate stimulate Stimulate & Measure Fluorescence preincubate->stimulate agonist Agonist (Oxytocin) agonist->stimulate calc_ic50 Calculate IC50 stimulate->calc_ic50

Workflow for comparing compound potency at the oxytocin receptor.

Conclusion

Atosiban is a well-documented, potent antagonist of the human oxytocin receptor. In contrast, the pharmacological activity of this compound at this receptor remains uncharacterized in the public domain. To ascertain its relative potency, rigorous investigation using standard in vitro pharmacological assays, such as radioligand binding and functional calcium mobilization studies, is required. The experimental protocols detailed in this guide provide a robust framework for such an evaluation. The resulting data would be essential for understanding the potential physiological role and therapeutic utility of this compound.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to N-Acetyloxytocin Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Professionals

Pre-Disposal Hazard Assessment and Safety

Before initiating any disposal procedures, a thorough hazard assessment is paramount. Although N-Acetyloxytocin is not broadly classified as a hazardous substance, its toxicological properties have not been fully investigated.[2] Therefore, it is imperative to handle it with caution.

Key Safety Principles:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including lab coats, safety goggles, nitrile gloves, and closed-toe shoes.[3]

  • Avoid Environmental Release: Never dispose of this compound or its solutions directly down the drain or in regular trash to prevent potential environmental risks.[1]

  • Institutional Guidelines: Strictly adhere to your institution's specific protocols for chemical waste disposal.

  • Consult Similar SDS: In the absence of a specific SDS for this compound, reviewing the SDS for Oxytocin and other similar peptides can provide valuable handling and disposal information.

Quantitative Data for Disposal Procedures

The following table summarizes general recommendations for the chemical inactivation and disposal of peptide solutions. These parameters should be adapted based on institutional guidelines and the specific concentration of the this compound waste.

ParameterRecommendationRationale
Inactivation Method Chemical HydrolysisEffective for breaking down peptide bonds, rendering the compound inactive.
Inactivation Reagent 1 M HCl or 1 M NaOHStrong acid or base to facilitate complete hydrolysis.
Reagent to Waste Ratio 10 parts inactivation solution to 1 part peptide wasteEnsures a sufficient concentration of the hydrolyzing agent.
Inactivation Time Minimum 24 hoursAllows for the complete degradation of the peptide.
Final pH for Aqueous Waste 6.0 - 8.0Neutral pH is generally required for disposal into institutional waste streams.

Step-by-Step Disposal Protocols

Liquid Waste Disposal (Aqueous Solutions)

This protocol is recommended for the disposal of this compound solutions.

  • Inactivation:

    • In a designated chemical fume hood, add the this compound solution to a suitable container.

    • Slowly add a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (NaOH) to the peptide solution. A common recommendation is to use a 10:1 ratio of inactivation solution to peptide waste.

    • Gently stir the mixture and allow it to stand for a minimum of 24 hours to ensure complete hydrolysis of the peptide.

  • Neutralization:

    • After the inactivation period, carefully neutralize the solution.

    • For acidic solutions (HCl), slowly add a base such as sodium bicarbonate or a dilute solution of NaOH until the pH is between 6.0 and 8.0.

    • For basic solutions (NaOH), slowly add a weak acid to achieve a neutral pH.

    • Monitor the pH using pH strips or a calibrated pH meter.

  • Final Disposal:

    • Once neutralized, the solution may be permissible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations.

    • Crucially, always verify with your institution's Environmental Health & Safety (EHS) department before any drain disposal.

    • If drain disposal is not permitted, collect the neutralized solution in a clearly labeled hazardous waste container for pickup by your institution's certified hazardous waste management service.

Solid Waste Disposal

This protocol applies to solid this compound powder and any materials contaminated with it, such as vials, pipette tips, and gloves.

  • Segregation and Collection:

    • Place all solid waste contaminated with this compound into a designated, leak-proof hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste" and list the chemical contents.

  • Storage:

    • Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Aqueous Solution) waste_type->liquid_waste Liquid solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid inactivate Inactivate with 1M HCl or NaOH (24h) liquid_waste->inactivate collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid neutralize Neutralize to pH 6-8 inactivate->neutralize check_ehs Consult Institutional EHS for Drain Disposal Policy neutralize->check_ehs drain_disposal Dispose Down Drain with Copious Water check_ehs->drain_disposal Permitted collect_liquid Collect in Labeled Hazardous Waste Container check_ehs->collect_liquid Not Permitted end End drain_disposal->end store_waste Store in Designated Accumulation Area collect_liquid->store_waste collect_solid->store_waste final_disposal Arrange for Professional Waste Disposal store_waste->final_disposal final_disposal->end

Caption: Decision workflow for the disposal of this compound waste.

start Hazard Assessment ppe Wear Appropriate PPE start->ppe segregate Segregate Waste Streams ppe->segregate liquid Liquid Waste segregate->liquid solid Solid Waste segregate->solid inactivate_neutralize Inactivate & Neutralize liquid->inactivate_neutralize containerize Containerize & Label solid->containerize disposal_route Determine Disposal Route inactivate_neutralize->disposal_route containerize->disposal_route institutional_disposal Institutional Hazardous Waste Program disposal_route->institutional_disposal Solid or Non-Permitted Liquid drain Permitted Drain Disposal disposal_route->drain Permitted Liquid end Compliance & Safety Achieved institutional_disposal->end drain->end

Caption: General logical relationship for laboratory chemical disposal.

References

Essential Safety and Operational Guide for Handling N-Acetyloxytocin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with N-Acetyloxytocin. The following procedures are based on best practices for handling similar peptide compounds and general laboratory safety protocols.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact. Consider double-gloving for added protection[1][2].
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or dust[1][2].
Face Protection Face shieldRecommended when there is a potential for direct contact with dusts, mists, or aerosols[1].
Body Protection Laboratory coat or work uniformProtects against contamination of personal clothing.
Respiratory Protection Generally not required for small-scale useUse in a well-ventilated area. If aerosols or dust are generated, a respirator may be necessary based on a site-specific risk assessment.

Operational and Disposal Plan

A systematic approach to handling and disposal is critical for laboratory safety and environmental protection.

Handling and Storage:

  • Handle this compound in accordance with good industrial hygiene and safety practices.

  • Avoid contact with skin, eyes, and clothing.

  • Work in a well-ventilated area to minimize inhalation exposure. For larger-scale operations, consider using process enclosures or local exhaust ventilation.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place. Specific storage conditions are -80°C for 6 months or -20°C for 1 month.

Spill Management:

  • Evacuate and Secure: Clear the area of all personnel.

  • Containment: Prevent further leakage or spillage if it is safe to do so. For liquid spills, use an inert absorbent material.

  • Clean-up: Carefully sweep or scoop up spilled solid material. For liquid spills, soak up with absorbent material and place in a suitable container for disposal.

  • Decontamination: Clean the spill area thoroughly.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not dispose of waste into the sewer system.

  • Empty containers should be taken to an approved waste handling site for recycling or disposal. If not otherwise specified, dispose of them as unused product.

Experimental Protocol: General Handling Procedure

  • Preparation: Before handling, ensure the work area is clean and all necessary PPE is readily available and worn correctly.

  • Weighing: If working with a powder, weigh the required amount in a chemical fume hood or an enclosure with local exhaust ventilation to minimize dust inhalation.

  • Dissolving: When preparing solutions, add the solvent to the this compound slowly to avoid splashing.

  • Post-Handling: After use, thoroughly clean all equipment and the work area. Wash hands and any exposed skin.

Workflow for Handling and Disposal of this compound

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_area Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Equipment & Work Area experiment->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe waste_collection Collect Waste in Labeled Container decontaminate->waste_collection waste_disposal Dispose via Approved Waste Handler waste_collection->waste_disposal

Caption: Workflow from preparation to disposal for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Acetyloxytocin
Reactant of Route 2
Reactant of Route 2
N-Acetyloxytocin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.